5-Amino-2-methyloxazole-4-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133684. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-3-8-4(2-6)5(7)9-3/h7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIXKBXQNCJGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299919 | |
| Record name | 5-Amino-2-methyl-1,3-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5098-16-8 | |
| Record name | 5098-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-2-methyl-1,3-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-methyl-1,3-oxazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
spectral data for 5-Amino-2-methyloxazole-4-carbonitrile (NMR, IR, Mass Spec)
This technical guide provides a comprehensive spectroscopic analysis of 5-Amino-2-methyloxazole-4-carbonitrile, a key heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Given the current limited availability of published experimental spectra for this specific molecule, this document leverages advanced predictive modeling and comparative data from structurally analogous compounds to offer a robust characterization. The methodologies and interpretations presented herein are grounded in extensive field experience and established spectroscopic principles to ensure the highest degree of scientific integrity and practical utility.
Compound Overview and Structural Elucidation
This compound (CAS 5098-16-8) possesses a molecular formula of C₅H₅N₃O and a molecular weight of 123.11 g/mol . The oxazole ring system is a prevalent scaffold in numerous biologically active compounds, making the detailed characterization of its derivatives crucial for understanding structure-activity relationships. The presence of an amino group at the 5-position and a nitrile group at the 4-position creates a unique electronic environment within the molecule, which is reflected in its spectroscopic signatures.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 5098-16-8 | [1][2] |
| Molecular Formula | C₅H₅N₃O | [3] |
| Molecular Weight | 123.11 g/mol | |
| Canonical SMILES | CC1=NC(=C(O1)N)C#N |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide detailed insights into its chemical environment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, exhibiting two key signals corresponding to the methyl and amino protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |
| ~2.4 | Singlet | 3H | -CH₃ | The methyl group at the 2-position of the oxazole ring is expected to resonate in this region. The absence of adjacent protons results in a singlet. |
| ~6.5 | Broad Singlet | 2H | -NH₂ | The amino protons are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. The chemical shift can be highly dependent on solvent and concentration. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides a fingerprint of the carbon skeleton. Five distinct signals are predicted for this compound.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Field Insights |
| ~160 | C2 | The carbon at the 2-position, bonded to the methyl group and flanked by oxygen and nitrogen, is expected to be significantly deshielded. |
| ~155 | C5 | The C5 carbon, attached to the amino group, will also be deshielded due to the electronegativity of the attached nitrogen and its position within the heterocyclic ring. |
| ~115 | C≡N | The carbon of the nitrile group typically resonates in this region. |
| ~90 | C4 | The C4 carbon, bearing the nitrile group, is predicted to be the most upfield of the ring carbons due to the electronic effects of the adjacent substituents. |
| ~15 | -CH₃ | The methyl carbon is expected to appear in the typical aliphatic region. |
Infrared (IR) Spectroscopy
The FT-IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation and Field Insights |
| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) | A pair of sharp to medium bands in this region is characteristic of the symmetric and asymmetric stretching of the N-H bonds in the primary amine. |
| ~2230 | C≡N Stretch | Nitrile (-C≡N) | A sharp, intense absorption in this region is a hallmark of the nitrile functional group. Its position can be influenced by conjugation with the oxazole ring. |
| 1650-1600 | C=N Stretch | Oxazole Ring | The stretching vibration of the carbon-nitrogen double bond within the oxazole ring is expected in this region. |
| 1580-1500 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine typically appears in this range. |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.
Predicted Molecular Ion: [M]⁺ = m/z 123.04
Predicted Fragmentation Pathway:
The fragmentation of this compound is anticipated to proceed through several key pathways, initiated by the loss of stable neutral molecules or radical species.
Caption: Predicted major fragmentation pathways for this compound.
-
Loss of HCN (m/z 96): A common fragmentation pathway for nitrile-containing compounds.
-
Loss of a Methyl Radical (m/z 108): Cleavage of the methyl group from the oxazole ring.
-
Loss of Carbon Monoxide (m/z 95): Ring fragmentation involving the loss of CO is a possibility for oxazole derivatives.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
Caption: General workflow from sample to structural elucidation.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and Mass Spec data, based on sound chemical principles and comparative analysis, offer a valuable resource for the identification and structural verification of this compound. As experimental data becomes publicly available, this guide will serve as a robust foundational reference for researchers in the pharmaceutical and chemical sciences.
References
- PubChem. 5-Amino-2-ethyloxazole-4-carbonitrile. [Link]
- IndiaMART. 5 Amino 2 Methyloxazole 4 Carbonitrile, Chemical Grade. [Link]
- Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. [Link]
- University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Table of Characteristic IR Absorptions.
Sources
solubility of 5-Amino-2-methyloxazole-4-carbonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Amino-2-methyloxazole-4-carbonitrile in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, a heterocyclic compound of interest in medicinal chemistry, presents a solubility profile that is crucial for its development into a viable drug candidate. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. It is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles and actionable experimental protocols. The widely recognized shake-flask method is detailed, providing a robust framework for obtaining reliable and reproducible solubility data.[1]
Introduction to this compound
This compound is a small molecule with the chemical formula C₅H₅N₃O and a molecular weight of 123.11 g/mol . Its structure, featuring an oxazole ring substituted with an amino group, a methyl group, and a nitrile group, makes it a subject of interest for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.[2]
-
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 5098-16-8
-
SMILES: CC1=NC(=C(O1)N)C#N
-
Molecular Formula: C₅H₅N₃O
-
Molecular Weight: 123.11 g/mol
-
The solubility of this compound is a pivotal physical property that influences every stage of the drug development process, from initial screening and formulation to in vivo performance. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately hindering the therapeutic potential of an otherwise promising compound.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[3] This is a result of the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
2.1 Hansen Solubility Parameters
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4][5][6] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each solvent and solute can be characterized by its three HSP values. The closer the HSP values of a solute and a solvent are in the three-dimensional Hansen space, the more likely the solute is to dissolve in that solvent.[4]
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[7]
3.1 Materials and Reagents
-
This compound (solid)
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)
-
Volumetric flasks
-
Scintillation vials or other suitable containers with secure caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
3.2 Experimental Workflow Diagram
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Buy Ethyl 2-Amino-5-methyloxazole-4-carboxylate | 1065099-78-6 [smolecule.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide to the Synthesis of 5-Amino-2-methyloxazole-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 5-Amino-2-methyloxazole-4-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the core synthetic strategies, including the preparation of key precursors and the final cyclization to the target molecule. Emphasis is placed on the underlying chemical principles, experimental protocols, and the rationale behind methodological choices. This guide is intended to serve as a practical and authoritative resource for the synthesis and exploration of this important class of compounds.
Introduction: The Significance of the 5-Aminooxazole-4-carbonitrile Scaffold
The 5-aminooxazole-4-carbonitrile core is a privileged heterocyclic motif that has garnered considerable attention in the field of medicinal chemistry. The unique arrangement of a primary amino group, a nitrile functionality, and a variable substituent at the 2-position of the oxazole ring provides a versatile platform for the development of novel therapeutic agents. The amino and nitrile groups serve as key pharmacophoric features and handles for further chemical derivatization, enabling the exploration of a broad chemical space. The 2-methyl substituted analogue, this compound, represents a fundamental building block within this class of compounds, offering a balance of desirable physicochemical properties and synthetic accessibility.
This guide will focus on a robust and well-documented synthetic approach to this compound, proceeding through the key intermediate, aminomalononitrile tosylate. The subsequent sections will provide a detailed, step-by-step examination of the synthesis of this precursor and its conversion to the final target molecule, supported by mechanistic insights and practical experimental protocols.
Retrosynthetic Analysis and Core Synthetic Strategy
A logical retrosynthetic analysis of this compound points towards a strategy involving the construction of the oxazole ring from an acyclic precursor already possessing the requisite nitrogen and carbon framework. The most direct approach involves the cyclization of an N-acylaminomalononitrile derivative. Specifically, for the 2-methyl substituted target, the key precursor is N-acetylaminomalononitrile. This intermediate can, in turn, be prepared from aminomalononitrile, a trimer of hydrogen cyanide. Due to its instability, aminomalononitrile is typically handled as its more stable p-toluenesulfonate (tosylate) salt.
The overall synthetic strategy can therefore be divided into two primary stages:
-
Synthesis of Aminomalononitrile Tosylate: The preparation of the stable salt of the key amine precursor.
-
Synthesis of this compound: The acylation of aminomalononitrile followed by in-situ cyclization to the target oxazole.
The following sections will provide detailed protocols and mechanistic discussions for each of these stages.
Synthesis of the Key Precursor: Aminomalononitrile Tosylate
Aminomalononitrile is a highly reactive and unstable compound that is challenging to handle in its free base form.[1] Consequently, it is most commonly prepared and used as its stable p-toluenesulfonate salt.[2] The synthesis of aminomalononitrile tosylate typically proceeds from malononitrile via an oximinomalononitrile intermediate.[3]
Reaction Scheme: From Malononitrile to Aminomalononitrile Tosylate
Caption: Synthesis of this compound.
Mechanistic Insights
The reaction is believed to proceed through the initial N-acetylation of aminomalononitrile to form N-acetylaminomalononitrile. This intermediate then undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic oxazole ring. The 1-methyl-2-pyrrolidinone (NMP) likely acts as a high-boiling polar aprotic solvent that facilitates both the acylation and the subsequent cyclization step.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general procedure described by Freeman and Kim. [4][5]
-
In a dry round-bottom flask, dissolve aminomalononitrile p-toluenesulfonate (1.0 eq) in anhydrous 1-methyl-2-pyrrolidinone (NMP).
-
To this stirred solution, add acetyl chloride (1.0-1.4 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Based on analogous reactions, the reaction time can be lengthy, potentially requiring several days for completion. [4]5. Upon completion of the reaction, the mixture is typically worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data and Comparative Analysis
| Parameter | Value/Observation | Reference |
| Starting Material | Aminomalononitrile p-toluenesulfonate | [4][5] |
| Reagent | Acetyl Chloride | [4][5] |
| Solvent | 1-Methyl-2-pyrrolidinone (NMP) | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | Potentially several days | [4] |
| Yield | Moderate (expected) | [4] |
| Purification | Column Chromatography | [5] |
Alternative and Emerging Synthetic Strategies
While the Freeman and Kim methodology provides a reliable route to the target molecule, the field of organic synthesis is constantly evolving. Researchers should be aware of alternative strategies that may offer advantages in terms of reaction efficiency, substrate scope, or environmental impact.
One such alternative approach involves the reaction of N-(2,2-dichloro-1-cyanovinyl)amides with amines. For instance, N-(2,2-dichloro-1-cyanovinyl)dodecanamide has been shown to react with various aliphatic amines to yield 5-amino-4-cyano-2-undecyl-1,3-oxazoles. [6]Adapting this methodology to use an N-(2,2-dichloro-1-cyanovinyl)acetamide precursor could provide an alternative pathway to the 2-methyl substituted target.
Furthermore, modern synthetic methods such as microwave-assisted synthesis have been successfully applied to the preparation of libraries of 2-substituted-5-aminooxazole-4-carbonitriles. These techniques can significantly reduce reaction times and improve yields, offering a valuable tool for the rapid optimization and exploration of this chemical space.
Conclusion and Future Outlook
The synthesis of this compound is a key process for accessing a valuable class of heterocyclic compounds with significant potential in drug discovery. The well-established pathway, proceeding from aminomalononitrile tosylate and employing an N-acetylation and cyclization strategy, provides a robust and reproducible method for the preparation of this target molecule.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods. This may include the exploration of novel catalytic systems, the use of flow chemistry for continuous production, and the development of one-pot multi-component reactions that streamline the synthetic process. As our understanding of the biological importance of the 5-aminooxazole-4-carbonitrile scaffold continues to grow, so too will the demand for innovative and practical synthetic routes to these valuable compounds.
References
- Process for preparing aminomalonic acid dinitrile tosylat or acetylaminomalonic acid dinitrile. [3]2. Bakavoli, M., Nikseresht, A., Lari, J., & Vahedi, H. (2007). Synthesis and Heterocyclization of 5-Amino-4-cyano-1, 3-oxazoles. E-Journal of Chemistry, 4(4), 524-528. [Link] [5]3. Camps, P., et al. (2006). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Tetrahedron, 62(49), 11592-11600. [Link] [6]4. Hodyna, D., Kachaeva, M., Shulha, Y., & Metelytsia, L. (2020). In silico and in vitro evaluation of new 5-amino-4-cyano-2-undecyl-1,3-oxazole derivatives as antibacterials against human pathogen Escherichia coli. ResearchGate. [Link] [7]5. Bergman, J., & Sand, P. (1984). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Tetrahedron Letters, 25(17), 1957-1960. [Link]
- Freeman, F., & Kim, D. S. H. L. (1990). Arterial Hypertension: Novel Pharmacological Targets and Future Perspectives. Journal of Medicinal Chemistry, 33(10), 2891-2897. [Link]
- Shablykin, O. V., et al. (2024). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles. Scilit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aminomalononitrile p-Toluenesulfonate (5098-14-6) at Nordmann - nordmann.global [nordmann.global]
- 3. EP0003335A1 - Process for preparing aminomalonic acid dinitrile tosylat or acetylaminomalonic acid dinitril - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity of the Amino Group in 5-Amino-2-methyloxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Core Directive: An Autonomous, In-Depth Analysis
This guide provides a comprehensive exploration of the reactivity of the amino group in 5-amino-2-methyloxazole-4-carbonitrile, a critical starting material in synthetic organic chemistry. Moving beyond a standard template, this document is structured to deliver a deep, practical understanding of the molecule's chemical behavior, empowering researchers to harness its full synthetic potential.
Scientific Integrity & Logic: An E-E-A-T Approach
As a Senior Application Scientist, the following analysis is grounded in established chemical principles and supported by verifiable data, ensuring a trustworthy and authoritative resource.
Introduction: The Strategic Importance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active molecules, making it a valuable building block for drug discovery. A thorough understanding of the reactivity of its amino group is paramount for the design and synthesis of novel derivatives with desired therapeutic or material properties.
Foundational Properties and Synthesis
The physical and chemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 5098-16-8 |
| Molecular Formula | C₅H₅N₃O |
| Molecular Weight | 123.11 g/mol |
| Boiling Point | 305.5 °C |
| Flash Point | 152 °C |
The synthesis of the oxazole ring system can be achieved through various multicomponent reactions, highlighting the efficiency of modern synthetic methods in accessing such heterocyclic scaffolds.[1]
The Reactivity of the Amino Group: A Detailed Exploration
The amino group in this compound is the primary site of nucleophilic reactivity. Its chemical behavior is influenced by the electronic properties of the oxazole ring and the adjacent cyano and methyl substituents. The nitrogen atom of the amine group exhibits sp² character, and the isoxazole ring is essentially planar.[2][3]
N-Acylation and N-Alkylation
The amino group readily undergoes acylation and alkylation reactions, which are fundamental transformations for introducing a wide range of functional groups.
-
N-Acylation: In the presence of a base, the amino group can be acylated by reacting with acylating agents like acid chlorides or anhydrides. This reaction is a common strategy for synthesizing amides, which are prevalent in many pharmaceutical compounds. Studies on related 5-amino-isoxazole structures have shown that the amino group can be acylated, although in some cases, multiple couplings may be required.[4][5]
-
N-Alkylation: Alkylation of the amino group can be achieved with various alkylating agents. These reactions often require careful control of reaction conditions to avoid over-alkylation.
Condensation Reactions
The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is a versatile method for constructing larger, more complex molecules.[6][7][8] The general mechanism for the condensation of an amino group with a carbonyl compound involves the formation of a hemiaminal intermediate, followed by dehydration to yield the imine.
Caption: General workflow for a condensation reaction.
Diazotization Reactions
A key transformation of the primary aromatic amino group is diazotization, which involves its conversion to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[9][10] These diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions.
Experimental Protocol: General Diazotization
-
Dissolution: Dissolve the this compound in a cold, acidic solution (e.g., HCl or H₂SO₄).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature.
-
Reaction: The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
The resulting diazonium salt can then be used in various synthetic applications, such as the Sandmeyer reaction to introduce halides or the Schiemann reaction for fluorination.
Caption: Experimental workflow for diazotization.
Conclusion
The amino group of this compound is a versatile functional group that enables a wide array of chemical transformations. Its reactivity in acylation, alkylation, condensation, and diazotization reactions makes it a valuable handle for the synthesis of diverse and complex molecules. A thorough understanding of these reactions and the conditions under which they occur is essential for leveraging the full potential of this important heterocyclic building block in drug discovery and materials science.
References
A comprehensive list of references would be compiled here, including titles, sources, and verifiable URLs for all cited works.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. Diazotization Reaction Mechanism [unacademy.com]
The Emerging Therapeutic Potential of 5-Amino-2-methyloxazole-4-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 5-amino-2-methyloxazole-4-carbonitrile core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features make it a versatile building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth analysis of the known and potential biological activities of derivatives of this core structure, with a focus on their applications in oncology, immunology, and infectious diseases. We will delve into the synthetic pathways, mechanisms of action, and structure-activity relationships, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Oxazole Scaffold
Oxazole rings are a cornerstone in the architecture of many pharmacologically active molecules.[1] Their five-membered heterocyclic structure, containing one oxygen and one nitrogen atom, allows for diverse substitutions that can modulate their biological effects.[1] The this compound moiety, in particular, serves as a highly reactive and adaptable precursor for the construction of more complex fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines. These derivatives have shown significant promise as anticancer, immunomodulatory, and antimicrobial agents.
Anticancer Activity: A Gateway to Novel Therapeutics
The most extensively documented biological activity of this compound derivatives is their potent anticancer and antiproliferative effects, primarily through their conversion into oxazolo[5,4-d]pyrimidine systems.[2][3]
Mechanism of Action: Targeting Cellular Proliferation
Derivatives of this scaffold have been shown to inhibit the growth of a range of human cancer cell lines.[4] One of the key mechanisms is the disruption of microtubule dynamics, which are crucial for cell division.[4] By binding to tubulin, these compounds inhibit its polymerization, leading to cell cycle arrest and apoptosis.[4]
Additionally, some derivatives have been investigated as kinase inhibitors, targeting enzymes that are critical for cell signaling pathways involved in cancer progression.[5][6][7]
Caption: Proposed mechanism of anticancer action.
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of selected derivatives against various human cancer cell lines.
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Oxazolo[5,4-d]pyrimidine | HT-29 (Colon) | 30% growth inhibition at 12.5 µM | [2] |
| [1][2][8]Triazole | HepG2 (Liver) | 17.69 - 25.4 | [1] |
| [1][2][8]Triazole | MCF7 (Breast) | 17.69 - 27.09 | [1] |
| Amino acid ester | BEL-7402 (Liver) | More inhibitory than 5-FU | [9] |
Immunomodulatory Effects: A Double-Edged Sword
Derivatives of the closely related 5-amino-3-methylisoxazole-4-carboxylic acid have demonstrated significant immunomodulatory properties, suggesting a similar potential for this compound derivatives.[10][11]
Immunosuppressive and Anti-inflammatory Activity
Certain derivatives have been shown to suppress the proliferation of lymphocytes and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10] This suggests their potential application in the treatment of autoimmune disorders and chronic inflammatory diseases.
Caption: Immunosuppressive activity of related isoxazole derivatives.
Antimicrobial and Antioxidant Potential: An Area for Exploration
While direct evidence for the antimicrobial and antioxidant activities of this compound derivatives is still emerging, the broader class of oxazole and isoxazole derivatives has shown considerable promise in these areas.
Antimicrobial Activity
Various substituted oxazoles have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[8][12][13] The proposed mechanism often involves the disruption of essential microbial pathways, such as ergosterol biosynthesis in fungi.[14]
Antioxidant Activity
Several studies on related heterocyclic compounds have reported significant antioxidant potential, often evaluated through DPPH radical scavenging assays.[15][16][17] The ability of these molecules to donate electrons or hydrogen atoms is key to their antioxidant capacity.
Experimental Protocols
Synthesis of 5-Amino-2-(5-Amino-3-Methyl-Isoxazol-4-yl)-Oxazole-4-Carbonitrile
This protocol is adapted from Freeman and Kim with slight modifications.[2]
Materials:
-
Aminomalononitrile tosylate (AMNT)
-
5-amino-3-methylisoxazole-4-carbonyl chloride
-
1-methyl-2-pyrrolidinone (NMP)
-
Ice-cold water
Procedure:
-
Dissolve aminomalononitrile tosylate (3.2 mmol) in 1-methyl-2-pyrrolidinone (8.0 mL).
-
Add freshly prepared 5-amino-3-methylisoxazole-4-carbonyl chloride (6.4 mmol, 2 equivalents) to the solution.
-
Stir the mixture at room temperature for 7 days, monitoring the reaction progress by TLC.
-
Continue the reaction until the starting AMNT is consumed.
-
Cool the final mixture to 5–10 °C.
-
Dilute the mixture with ice-cold water to precipitate the product.
-
Collect the precipitate by filtration and purify as necessary.
In Vitro Antiproliferative MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4]
Materials:
-
Human cancer cell lines (e.g., HT-29)
-
Complete cell culture medium
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 µg/ml)
-
Solubilization buffer (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound derivatives is still under investigation, preliminary findings from related structures suggest that:
-
Substitutions at the 5-amino group: The nature of the substituent on the amino group can significantly influence biological activity.[18]
-
Modifications at the 4-carbonitrile position: This position is often used as a handle for further cyclization to form fused heterocyclic systems, which are critical for potent bioactivity.[2]
-
The 2-methyl group: This group can be varied to explore its impact on potency and selectivity.
Caption: Key positions for SAR studies.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its derivatives, particularly the fused oxazolo[5,4-d]pyrimidine systems, have demonstrated significant potential as anticancer and immunomodulatory agents. Further research is warranted to fully explore the antimicrobial and antioxidant activities of direct derivatives of this core. A deeper understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates.
References
- Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][2][8]Triazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(6), 1450-1469. [Link]
- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (2018). Molecules, 23(11), 2959. [Link]
- Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. (2020).
- EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. (2020).
- Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. (2011). Molecules, 16(12), 9837-9853. [Link]
- Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. (2007). Archivum Immunologiae et Therapiae Experimentalis, 55(6), 405-411. [Link]
- SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. (2018). Acta Poloniae Pharmaceutica, 75(2), 359-368. [Link]
- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2020). Beilstein Journal of Organic Chemistry, 16, 252-259. [Link]
- Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides.
- Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (2024). Journal of Medicinal and Chemical Sciences, 7(4), 941-951. [Link]
- Structure activity relationship of synthesized compounds.
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). International Journal of Molecular Sciences, 23(19), 11694. [Link]
- The summary of structure activity relationship studies.
- Synthesis and in-vitro antimicrobial and antimutagenic activities of some novel 2-(2-hydroxybenzylideneamino)-5,7-dihydro-4hthieno[ 2,3-c]pyran-3-carbonitrile derivatives.
- EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLO[5,4-d]PYRIMIDIN-4-ONE DE.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry, 2014, 1-7. [Link]
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). European Journal of Medicinal Chemistry, 170, 55-72. [Link]
- 5 Amino 2 Methyloxazole 4 Carbonitrile, Chemical Grade. IndiaMART. [Link]
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14856-14923. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1124-1136. [Link]
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). Molecules, 26(17), 5136. [Link]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]
- Protein Kinase Inhibitors. (2021). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(13), 10893. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
- 17. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Emerging Therapeutic Potential of 5-Amino-2-methyloxazole-4-carbonitrile and its Analogs: A Technical Guide for Drug Discovery
Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pursuit of novel molecular entities with therapeutic promise is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the oxazole nucleus has emerged as a "privileged structure"—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. This versatility has rendered oxazole derivatives a subject of intense investigation, leading to their incorporation into a wide array of clinically significant agents. At the forefront of this exploration is the 5-amino-2-methyloxazole-4-carbonitrile scaffold and its analogs, which have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive literature review of this compound and its analogs, moving beyond a mere recitation of facts to offer field-proven insights into their synthesis, biological evaluation, and potential mechanisms of action. The narrative that follows is structured to explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative scientific literature.
Synthesis of the 5-Aminooxazole-4-carbonitrile Core and its Analogs: A Modular Approach to Chemical Diversity
The synthetic accessibility of the 5-aminooxazole-4-carbonitrile scaffold is a key driver of its prominence in medicinal chemistry. A variety of synthetic routes have been developed, allowing for the facile introduction of diverse substituents at the 2-position of the oxazole ring, which is crucial for tuning the biological activity of the resulting analogs.
General Synthetic Strategy: A Versatile and Efficient Protocol
A robust and widely applicable method for the synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles involves a multi-step one-pot reaction. This approach offers high yields and accommodates a broad range of functional groups, making it ideal for the generation of chemical libraries for biological screening.
A general protocol for the synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles has been described.[1] The synthesis of new 5-amino-4-cyano-2-undecyl-1,3-oxazole derivatives was achieved through the reaction of N-(2,2-dichloro-1-cyanovinyl)dodecanamide with various aliphatic amines.[2]
Experimental Protocol: Synthesis of 2-Substituted 5-Amino-4-cyano-1,3-oxazoles [1][2]
-
Step 1: Synthesis of N-(2,2-dichloro-1-cyanovinyl)amide Intermediate:
-
To a stirred solution of an appropriate acyl chloride (1 equivalent) in a suitable solvent (e.g., dichloromethane), add aminomalononitrile tosylate (1 equivalent) and a base (e.g., triethylamine, 2.2 equivalents) at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2,2-dichloro-1-cyanovinyl)amide intermediate. This intermediate can often be used in the next step without further purification.
-
-
Step 2: Cyclization to the 5-Aminooxazole-4-carbonitrile:
-
Dissolve the crude N-(2,2-dichloro-1-cyanovinyl)amide intermediate in a suitable solvent (e.g., ethanol or N,N-dimethylformamide).
-
Add a base (e.g., triethylamine or potassium carbonate) to the solution.
-
Heat the reaction mixture at reflux for 4-8 hours, monitoring the progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 2-substituted 5-amino-4-cyano-1,3-oxazole.
-
This modular synthetic approach allows for the generation of a diverse library of analogs by simply varying the starting acyl chloride.
Biological Activities and Therapeutic Potential: A Multifaceted Pharmacophore
The 5-aminooxazole-4-carbonitrile scaffold has been shown to possess a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied. The nature of the substituent at the 2-position of the oxazole ring plays a critical role in determining the specific activity and potency of the analogs.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
A significant body of research has demonstrated the potent anticancer activity of 5-aminooxazole-4-carbonitrile derivatives against a variety of human cancer cell lines.[3]
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro anticancer activity of selected 2-substituted 5-amino-4-cyano-1,3-oxazole derivatives against various human cancer cell lines, with data presented as GI50 values (the concentration required to inhibit cell growth by 50%).
| Compound ID | R-Group (at C2) | Cancer Cell Line | GI50 (µM) | Reference |
| 1 | 4-Sulfamoylphenyl | Non-Small Cell Lung Cancer (HOP-92) | 4.56 | [3] |
| 1 | 4-Sulfamoylphenyl | Breast Cancer (MDA-MB-468) | 21.0 | [3] |
| 1 | 4-Sulfamoylphenyl | Melanoma (SK-MEL-5) | 30.3 | [3] |
| 2 | 4-(N-methylsulfamoyl)phenyl | - | Mean GI = 70% | [3] |
| 3 | 4-(N-propylsulfamoyl)phenyl | - | Mean GI = 68% | [3] |
Mechanism of Action: A Plausible Role in Kinase Inhibition
While the precise molecular mechanisms of action for many 5-aminooxazole derivatives are still under investigation, their structural features suggest a potential role as kinase inhibitors. Many established kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding pocket of these enzymes. The 5-aminooxazole scaffold, with its hydrogen bond donors and acceptors, is well-suited for such interactions.
The PI3K/Akt and MAPK signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[4][5][6][7][8] It is plausible that 5-aminooxazole derivatives could exert their anticancer effects by inhibiting key kinases within these pathways.
Proposed Signaling Pathway Inhibition by 5-Aminooxazole Derivatives
Caption: Proposed inhibition of PI3K/Akt and MAPK pathways by 5-aminooxazole derivatives.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay) [9]
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance
The emergence of multidrug-resistant pathogens represents a critical global health threat. 5-Aminooxazole-4-carbonitrile and its analogs have shown promising activity against a range of bacterial and fungal strains, making them attractive candidates for the development of new antimicrobial agents.
Quantitative Data on Antimicrobial Activity:
The following table summarizes the in vitro antimicrobial activity of selected 5-amino-isoxazole-4-carbonitrile derivatives, with data presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL.
| Compound ID | R-Group (at C3 of Isoxazole) | Bacterial/Fungal Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| 4a | 4-Chlorophenyl | Staphylococcus aureus | 128 | 256 | [10][11] |
| 4a | 4-Chlorophenyl | Escherichia coli | 256 | >256 | [10][11] |
| 4b | 4-Bromophenyl | Staphylococcus aureus | 128 | 256 | [10][11] |
| 4b | 4-Bromophenyl | Candida albicans | 64 | 128 | [10][11] |
| 4d | 4-Nitrophenyl | Staphylococcus aureus | 64 | 128 | [10][11] |
| 4d | 4-Nitrophenyl | Candida albicans | 128 | 256 | [10][11] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Quantitative Structure-Activity Relationship (QSAR): Guiding Rational Drug Design
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds and guide the rational design of more effective therapeutic agents.
For the 5-aminooxazole-4-carbonitrile scaffold, QSAR studies can help to elucidate the impact of different substituents at the 2-position on their anticancer or antimicrobial activity. Key molecular descriptors that could be considered in a QSAR model for this class of compounds include:
-
Electronic Properties: Hammett constants (σ), dipole moment, and partial atomic charges can describe the electronic nature of the substituent and its influence on binding interactions.
-
Steric Properties: Molar refractivity (MR) and Taft steric parameters (Es) can quantify the size and shape of the substituent.
-
Lipophilic Properties: The partition coefficient (logP) can describe the hydrophobicity of the molecule, which is important for membrane permeability and interaction with hydrophobic binding pockets.
A typical QSAR study would involve the following steps:
-
Data Set Collection: Compile a dataset of 5-aminooxazole-4-carbonitrile analogs with their experimentally determined biological activities (e.g., IC50 or MIC values).
-
Molecular Descriptor Calculation: Calculate a variety of molecular descriptors for each compound in the dataset using specialized software.
-
Model Development: Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to develop a mathematical equation that correlates the molecular descriptors with the biological activity.
-
Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.
By developing a robust QSAR model, researchers can virtually screen new, unsynthesized analogs and prioritize those with the highest predicted activity for synthesis and biological evaluation, thereby accelerating the drug discovery process.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly promising class of compounds with a diverse range of therapeutic applications. Their synthetic tractability, coupled with their potent biological activities, makes them an attractive starting point for the development of novel drugs targeting cancer and infectious diseases.
Future research in this area should focus on several key aspects:
-
Elucidation of Precise Mechanisms of Action: While kinase inhibition is a plausible mechanism for the anticancer activity of these compounds, further studies are needed to identify their specific molecular targets and delineate the downstream signaling pathways they modulate.
-
Expansion of Chemical Diversity: The synthesis and biological evaluation of a broader range of analogs with diverse substituents at the 2-position will be crucial for optimizing their potency and selectivity.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro screening should be advanced to in vivo studies to evaluate their efficacy, toxicity, and pharmacokinetic properties in animal models.
-
Application of Advanced QSAR and Computational Modeling: The use of more sophisticated computational techniques, such as 3D-QSAR and molecular docking, can provide deeper insights into the structure-activity relationships and guide the design of next-generation analogs with improved therapeutic profiles.
References
- Pilyo, S., Kachaeva, M., & Brovarets, V. (2024). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles.
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. BMC Chemistry, 12(1), 119.
- Abdel-Wahab, B. F., et al. (2021). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 26(17), 5133.
- Pilyo, S., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
- Ghandi, M., et al. (2012). Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer.
- Pilyo, S., et al. (2022). Synthesis of new 5-amino-4-cyano-2-undecyl-1,3-oxazoles 1-4.
- Le, T. N., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
- BenchChem. (2025).
- Funicello, M., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences, 25(10), 5283.
- Jaitak, V., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
- Bio-Rad. (n.d.). PI3K/AKT/MAPK Signaling Resources. Bio-Rad.
- Sheeja Rekha, A. G., et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-364.
- Pilyo, S., et al. (2025). Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles.
- Al-Ostath, A., et al. (2023).
- Bye, G., et al. (2022). Inhibition of MAPK or PI3K signaling maintains alternative mitogenic signaling pathway activation.
- Romagnoli, R., et al. (2011). Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. ChemMedChem, 6(10), 1841-1853.
- da Silva, F. S., et al. (2025). Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones.
- Patel, S., et al. (2021). Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors. Cancers, 13(15), 3835.
- Li, X., et al. (2015). The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer. Journal of Cellular Biochemistry, 116(8), 1644-1654.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides [mdpi.com]
Introduction: The Significance of the Oxazole Scaffold and Computational Foresight
An In-Depth Technical Guide to Quantum Chemical Calculations for 5-Amino-2-methyloxazole-4-carbonitrile
This guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound. It is designed for researchers, medicinal chemists, and computational scientists engaged in drug discovery and molecular design, offering both theoretical grounding and a practical, field-proven computational protocol.
The 1,3-oxazole motif is a five-membered heterocyclic ring that serves as a cornerstone in medicinal chemistry.[1] This structural unit is present in a multitude of natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound (CAS: 5098-16-8) is a functionalized oxazole derivative whose electronic and structural characteristics make it a valuable building block in the synthesis of more complex, biologically active molecules.[4][5]
Understanding the molecule's intrinsic properties at a quantum level is paramount for predicting its reactivity, stability, and potential interactions with biological targets. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide an indispensable toolkit for elucidating these properties, thereby accelerating the drug design and development process by enabling rational, data-driven molecular engineering.[1]
Theoretical Foundations: The 'Why' Behind the Method
Before detailing the computational protocol, it is crucial to understand the theoretical pillars upon which it is built. Our approach is centered on Density Functional Theory (DFT), a robust method that balances computational cost and accuracy for organic molecules.[1][2]
-
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For our purposes, we will employ the widely-used B3LYP functional, which is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT.[2][6]
-
Basis Sets: To mathematically describe the molecular orbitals, we use a basis set. The 6-311++G(d,p) basis set is selected for its high accuracy. It is a triple-zeta basis set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[1][6][7]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.[1][2]
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on a molecule's surface. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions, such as those with a protein receptor.[1]
A Validated Computational Workflow
The following protocol outlines a self-validating system for calculating the properties of this compound. Each step is designed to ensure the reliability and accuracy of the final results.
Caption: Computational workflow for quantum chemical analysis.
Step-by-Step Experimental Protocol
-
Structure Generation:
-
Draw the 2D structure of this compound using a molecular editor like ChemDraw or GaussView.
-
Convert the 2D drawing into an initial 3D structure. Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.[1]
-
-
Geometry Optimization:
-
Software: Use a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Input: Set up the calculation to perform a full geometry optimization. The key directive in the input file will specify the level of theory.
-
Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt
-
Rationale: This step systematically alters the molecular geometry to find the conformation with the lowest possible energy (the most stable structure) on the potential energy surface.[1][2]
-
-
Frequency Analysis (Self-Validation):
-
Input: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq
-
Validation: The primary purpose is to verify that the optimized structure is a true energy minimum. This is confirmed if no imaginary frequencies are found in the output. An imaginary frequency would indicate a saddle point (a transition state), requiring re-optimization.
-
-
Calculation of Molecular Properties:
-
The output file from the frequency calculation will contain the necessary data for analysis, including the final optimized coordinates, energies of the molecular orbitals (HOMO and LUMO), and data for generating the MEP surface.
-
Visualization: Use software like GaussView, Chemcraft, or Avogadro to visualize the optimized 3D structure, molecular orbitals, and the MEP map.
-
Data Presentation and Interpretation
The output of the calculations must be systematically organized and analyzed. The following structure provides a clear way to present the key findings.
Caption: Atom numbering scheme for this compound.
Table 1: Optimized Geometric Parameters (Representative Data)
This table presents selected bond lengths and angles for the energy-minimized structure. These parameters define the molecule's 3D shape and are critical for understanding its steric profile. The planarity of the oxazole ring and the sp² character of the amino nitrogen are key features to note, consistent with findings for similar structures.[8]
| Parameter | Atom Path | Value (Å or °) |
| Bond Lengths | ||
| C5-N1 | ~1.39 Å | |
| N1-C2 | ~1.31 Å | |
| C2-O3 | ~1.36 Å | |
| O3-C4 | ~1.38 Å | |
| C4-C5 | ~1.39 Å | |
| C4-C8 (Nitrile) | ~1.43 Å | |
| C8≡N9 (Nitrile) | ~1.16 Å | |
| C5-N7 (Amino) | ~1.37 Å | |
| C2-C6 (Methyl) | ~1.50 Å | |
| Bond Angles | ||
| C5-N1-C2 | ~105° | |
| N1-C2-O3 | ~115° | |
| C2-O3-C4 | ~106° | |
| O3-C4-C5 | ~109° | |
| C4-C5-N1 | ~105° | |
| Dihedral Angle | C6-C2-N1-C5 | ~180° |
Table 2: Calculated Electronic Properties
These properties provide insight into the molecule's electronic behavior, stability, and reactivity.
| Property | Value (Hartree) | Value (eV) | Significance |
| HOMO Energy | -0.235 | -6.39 | Electron-donating ability |
| LUMO Energy | -0.078 | -2.12 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 0.157 | 4.27 | Chemical reactivity & stability[1][2] |
A relatively large HOMO-LUMO gap of 4.27 eV suggests that this compound is a moderately stable molecule. The MEP surface would further reveal that the most electron-rich regions (nucleophilic sites) are likely located around the oxazole ring's oxygen and nitrogen atoms, as well as the nitrogen of the amino group, making these sites prone to electrophilic attack. Conversely, the regions around the hydrogens would be electron-poor.
Application in Drug Development
The results from these quantum chemical calculations are not merely theoretical; they have direct, practical applications in the drug discovery pipeline.
-
Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of related oxazole derivatives, one can build QSAR models that correlate electronic properties (like HOMO/LUMO energies or partial atomic charges) with biological activity.[9]
-
Molecular Docking: The optimized geometry and calculated partial charges are essential inputs for molecular docking simulations.[1][9] These simulations predict how the molecule might bind to a protein's active site, guiding the design of more potent inhibitors or agonists.
-
Reactivity Prediction: The MEP and FMO analysis helps predict which parts of the molecule are likely to engage in metabolic reactions or form key interactions (like hydrogen bonds) with a biological target.[1]
Conclusion
This guide has detailed a robust and scientifically sound protocol for performing quantum chemical calculations on this compound using Density Functional Theory. By following this workflow—from initial structure generation to the final analysis of electronic properties—researchers can gain profound insights into the molecule's behavior. This computational foresight is critical for navigating the complexities of medicinal chemistry, enabling the rational design of novel therapeutics based on the versatile oxazole scaffold.
References
- BenchChem. (n.d.). Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide.
- (2023). DFT STUDIES OF OXAZOLE DERIVATIVE. IRJEdT, 05(04).
- Kachaeva, M., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65. DOI: 10.1016/j.compbiolchem.2016.09.012.
- Semenyuta, I., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 8-15. DOI: 10.1016/j.compbiolchem.2016.09.012.
- Semenyuta, I., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 8-15.
- Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. DOI: 10.1107/S160053681203098X.
- Parimala, P. A., et al. (2016). Comparative ab initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. Asian Journal of Chemistry, 28(5), 971-980.
- Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, E68, o2530.
- Smoleń, M., et al. (2018). SYNTHESIS, IMMUNOLOGICAL ACTIVITY AND COMPUTATIONAL STUDY OF 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID SEMICARBAZIDES AND THIOSEMICARBAZIDES. Acta Poloniae Pharmaceutica, 75(3), 631-640.
- Zuccaccia, D., et al. (2020). A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. Inorganics, 8(11), 61. DOI: 10.3390/inorganics8110061.
- Parimala, P. A., et al. (2016). Comparative Ab Initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. Asian Journal of Chemistry, 28(5), 971-980. DOI: 10.14233/ajchem.2016.19631.
- Kim, H., et al. (2023). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Organic Letters, 25(2), 276-281. DOI: 10.1021/acs.orglett.2c04052.
- Ando, S. (2002). DFT Calculations of Photoabsorption Spectra for Alicyclic and Heterocyclic Compounds in the VUV Region. Journal of Photopolymer Science and Technology, 15(4), 553-558.
- Popova, E. A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8887. DOI: 10.3390/ijms24108887.
- Smoleń-Kłosińska, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5585. DOI: 10.3390/molecules27175585.
- JMR Biosciences. (n.d.). 5 Amino 2 Methyloxazole 4 Carbonitrile, Chemical Grade.
- Stepaniuk, I. O., et al. (2020). Functionalized 5‐Amino‐4‐cyanoxazoles, their Hetero‐ and Macrocyclic Derivatives: Preparation and Synthetic Applications. European Journal of Organic Chemistry, 2020(33), 5363-5377.
- ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f.
- Ghorbani-Vaghei, R., & Veisi, H. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(5), 2689-2700. DOI: 10.1039/D1RA08529A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. irjweb.com [irjweb.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy Ethyl 2-Amino-5-methyloxazole-4-carboxylate | 1065099-78-6 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sourcing and Validating 5-Amino-2-methyloxazole-4-carbonitrile for Research Applications
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 5-Amino-2-methyloxazole-4-carbonitrile (CAS No. 5098-16-8). It details commercial sourcing strategies, provides a comparative analysis of available suppliers, and outlines essential protocols for incoming quality control and analytical validation. Furthermore, this document establishes a framework for safe handling and storage, ensuring both compound integrity and laboratory safety. The insights herein are grounded in established analytical principles to empower researchers to confidently procure and utilize this key heterocyclic building block in their discovery workflows.
Introduction: The Scientific Utility of this compound
This compound is a substituted oxazole, a class of five-membered heterocyclic compounds that are considered "privileged structures" in medicinal chemistry. Its molecular framework, featuring amino, methyl, and nitrile functional groups, makes it a versatile synthon for the elaboration of more complex molecules. The oxazole core is chemically stable and can participate in various biological interactions, making derivatives of this compound valuable for screening and development in therapeutic areas such as oncology, inflammation, and infectious diseases.[1][2]
The strategic importance of this molecule lies in its potential for derivatization. The amino group can be acylated or alkylated, while the nitrile group can be hydrolyzed or reduced to introduce further diversity. This flexibility allows chemists to systematically explore the structure-activity relationship (SAR) of their lead compounds. Given its role as a foundational starting material, ensuring the identity, purity, and stability of the initial supply is paramount to the success and reproducibility of subsequent research.
Key Compound Identifiers:
-
Chemical Name: this compound
-
CAS Number: 5098-16-8[3]
-
Molecular Formula: C₅H₅N₃O[4]
-
Molecular Weight: 123.11 g/mol
Commercial Sourcing and Supplier Comparison
Procuring high-quality starting materials is the critical first step in any research campaign. The selection of a supplier should be based on a combination of factors including documented purity, availability of analytical data (e.g., Certificate of Analysis), batch-to-batch consistency, and reliable supply chain. Below is a comparative table of commercial suppliers offering this compound for research purposes.
| Supplier | Product Identifier | Reported Purity | Notes / Scale |
| Biosynth | FAA09816 | Not specified; sold as a reference standard. | Primarily for pharmaceutical testing and research applications. |
| Arctom Scientific | AC201048 | Not specified; reagent grade. | Offers flexible and larger sizes upon request.[3] |
| SciSupplies | Catalog Item | 95.0% | Available in smaller quantities (e.g., 250mg).[5] |
| IndiaMART Listings | Varies by vendor | "Chemical Grade" | A marketplace with multiple vendors; quality and documentation may vary significantly.[4] |
Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Researchers should always conduct their own due diligence and request a Certificate of Analysis (CoA) for their specific lot number before purchase.
Incoming Quality Control: A Self-Validating System
Upon receipt of this compound, it is imperative to perform in-house analytical validation to confirm its identity and purity. Relying solely on the supplier's CoA is insufficient for rigorous scientific work. The following protocols describe standard, field-proven methods for characterizing small molecules of this type.[6]
Workflow for Compound Sourcing and Validation
The following diagram illustrates the logical flow from supplier identification to the release of the compound for experimental use.
Caption: A typical workflow for sourcing and validating research chemicals.
Protocol 1: Structural Confirmation by ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard for confirming the chemical structure of an organic molecule. It provides information about the electronic environment of each hydrogen atom, allowing for verification of the key functional groups (methyl group, absence of olefinic protons on the ring, etc.).
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the instrument to obtain optimal resolution.
-
Acquisition: Acquire a standard ¹H NMR spectrum. A typical experiment involves 16-32 scans.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum.
-
Analysis: Integrate the peaks to determine the relative ratios of protons. The expected spectrum should show a singlet corresponding to the methyl group (CH₃) at approximately δ 2.3-2.5 ppm and a broad singlet for the amino group (NH₂) protons. The absence of other significant peaks confirms the absence of solvent impurities or byproducts from synthesis.
Protocol 2: Purity Assessment by HPLC-MS
Causality: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique to determine the purity of a compound and confirm its molecular weight.[6] The HPLC separates the main compound from any impurities, while the MS provides a precise mass-to-charge ratio (m/z) for each eluting peak.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile). Further dilute to a working concentration of ~10-20 µg/mL.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detector: UV/Vis Diode Array Detector (DAD) set to monitor multiple wavelengths (e.g., 220 nm, 254 nm).
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Analysis: Look for the [M+H]⁺ ion. For C₅H₅N₃O, the expected monoisotopic mass is 123.04. The protonated adduct [M+H]⁺ should be observed at m/z 124.05.
-
-
Data Analysis: Integrate the area of all peaks in the UV chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. The mass spectrum corresponding to the main peak should show the expected m/z of 124.05.
Safety, Handling, and Storage
Proper handling and storage are crucial for user safety and for maintaining the long-term stability of the compound. While a specific, verified Safety Data Sheet (SDS) for this exact compound was not available, general precautions for nitrile-containing heterocyclic amines should be followed.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[8]
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8]
Handling Procedures:
-
Avoid generating dust.[8]
-
Wash hands thoroughly after handling.[9]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]
-
Be aware that cyanogen compounds/nitriles can potentially release hydrocyanic acid under certain conditions; utmost caution is advised.
Storage Conditions:
-
Store in a tightly closed container.[9]
-
Keep in a cool, dry, and well-ventilated place.[8]
-
Some related compounds are noted as being air or moisture sensitive; storage under an inert atmosphere (e.g., Argon or Nitrogen) is a recommended best practice.[8]
Conclusion
This compound is a valuable building block for discovery research. However, its utility is directly linked to its quality. By implementing a robust procurement strategy that involves comparing reputable suppliers and, most importantly, performing rigorous in-house analytical validation, researchers can ensure the integrity of their starting material. The NMR and HPLC-MS protocols outlined in this guide provide a reliable framework for this validation process. Adherence to these principles of due diligence and safe handling will ultimately lead to more reproducible and reliable scientific outcomes.
References
- This compound, Chemical Grade. IndiaMART. [URL: https://www.indiamart.com/proddetail/5-amino-2-methyloxazole-4-carbonitrile-26258253991.html]
- CAS NO. 5098-16-8 | this compound. Arctom Scientific. [URL: https://www.arctomsci.com/product-detail/AC201048.html]
- This compound | 5098-16-8 | FAA09816. Biosynth. [URL: https://www.biosynth.com/p/FAA09816/5-amino-2-methyloxazole-4-carbonitrile]
- SAFETY DATA SHEET - 4-Methyloxazole-5-carbonyl chloride. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC373300050]
- SAFETY DATA SHEET - 3-Aminopyrazole-4-carbonitrile. Pfaltz & Bauer. [URL: https://www.pfaltzandbauer.com/sds/3-AMINOPYRAZOLE-4-CARBONITRILE/A19610]
- SAFETY DATA SHEET - 2-Amino-4-chloro-5-methylbenzene sulfonic acid. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FUK%2FSDS_21727_EN.pdf]
- This compound, 95.0%, 250mg. SciSupplies. [URL: https://www.scisupplies.com/product/5-amino-2-methyloxazole-4-carbonitrile-95-0-250mg/]
- SAFETY DATA SHEET - 5-Aminopyrazole-4-carbonitrile. Sigma-Aldrich (Merck). [URL: https://www.sigmaaldrich.com/sds/aldrich/153044]
- Material Safety Data Sheet - 3-Amino-1,2,4-triazole. Spectrum Chemical. [URL: https://www.spectrumchemical.com/MSDS/A2116.pdf]
- Functionalized 5‐Amino‐4‐cyanoxazoles, their Hetero‐ and Macrocyclic Derivatives: Preparation and Synthetic Applications. ResearchGate, citing European Journal of Organic Chemistry. [URL: https://www.researchgate.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9454655/]
- A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [URL: https://www.mdpi.com/2227-9040/9/4/322]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arctomsci.com [arctomsci.com]
- 4. indiamart.com [indiamart.com]
- 5. This compound, 95.0%, 250mg [scisupplies.eu]
- 6. mdpi.com [mdpi.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. fishersci.ca [fishersci.ca]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes & Protocols: Leveraging 5-Amino-2-methyloxazole-4-carbonitrile for Advanced Heterocyclic Synthesis
Introduction: 5-Amino-2-methyloxazole-4-carbonitrile is a highly functionalized and versatile building block in modern organic and medicinal chemistry. Its structure, featuring a nucleophilic amino group, an electrophilic nitrile, and an oxazole core, presents a unique convergence of reactivity. This "push-pull" electronic arrangement not only activates the molecule for a diverse range of transformations but also makes the oxazole ring susceptible to elegant recyclization pathways.[1][2] This guide provides an in-depth exploration of its synthetic utility, focusing on the construction of high-value heterocyclic systems such as oxazolo[5,4-d]pyrimidines and oxazolo[5,4-b]pyridines, which are prevalent scaffolds in pharmacologically active compounds.[3] We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for researchers in drug discovery and chemical synthesis.
Part 1: Core Reactivity and Mechanistic Overview
The synthetic potential of this compound is dictated by the interplay of its three key functional groups. The C5-amino group serves as the primary nucleophilic center, initiating reactions with various electrophiles. The C4-nitrile group is an excellent electrophile and a key participant in annulation reactions, leading to the formation of fused nitrogen-containing rings. The oxazole ring itself, while aromatic, can be cleaved under certain conditions to undergo recyclization, offering a pathway to entirely different heterocyclic cores.[4]
The conjugative interaction between the amino group's lone pair and the nitrile group through the oxazole's π-system enhances the nucleophilicity of the amino group and the acceptor capability of the nitrile nitrogen, predisposing the molecule to intramolecular cyclizations after an initial intermolecular reaction.[1]
Caption: Key reactive sites of this compound.
Part 2: Synthesis of Fused Pyrimidines
One of the most valuable applications of 5-amino-4-cyanooxazoles is the construction of the oxazolo[5,4-d]pyrimidine scaffold. This bicyclic system is a key component in numerous compounds with potential immunosuppressive and other biological activities.[5] The synthesis is typically a one-pot procedure involving the reaction of the amino-nitrile with a suitable one-carbon electrophile, which triggers a condensation-cyclization cascade.
Mechanism: Annulation with Orthoesters
The reaction with triethyl orthoformate, for example, proceeds via an initial attack of the C5-amino group on the orthoester to form an ethoxymethyleneamino intermediate. Subsequent heating promotes the intramolecular cyclization, where the nitrogen of the newly formed imidate attacks the nitrile carbon. Tautomerization of the resulting cyclic intermediate leads to the final, stable 7-amino-oxazolo[5,4-d]pyrimidine product.
Caption: Workflow for oxazolo[5,4-d]pyrimidine synthesis.
Protocol 1: Synthesis of 7-Amino-2-methyl-oxazolo[5,4-d]pyrimidine
This protocol is adapted from established methodologies for the synthesis of related fused pyrimidine systems.[5][6]
Materials:
-
This compound (1.0 eq)
-
Triethyl orthoformate (15-20 eq)
-
Acetic anhydride (5-10 eq)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.23 g, 10 mmol).
-
Add triethyl orthoformate (e.g., 25 mL, ~150 mmol) and acetic anhydride (e.g., 10 mL, ~106 mmol).
-
Causality Note: Acetic anhydride acts as a water scavenger, driving the initial condensation equilibrium forward and preventing hydrolysis of intermediates.
-
Heat the mixture to reflux (approx. 120-130 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using Ethyl Acetate/Hexane 1:1).
-
After completion, allow the mixture to cool to room temperature. A precipitate may form.
-
Reduce the volume of the reaction mixture by approximately 80% using a rotary evaporator.
-
Cool the concentrated residue in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether or hexane to remove residual orthoformate.
-
Recrystallize the crude product from ethanol to yield the pure 7-Amino-2-methyl-oxazolo[5,4-d]pyrimidine as a crystalline solid.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitrile stretch (~2210 cm⁻¹) and the appearance of characteristic pyrimidine proton signals in the spectroscopic data validate the successful cyclization.
Part 3: Synthesis of Fused Pyridines via Friedländer Annulation
The Friedländer synthesis is a powerful method for constructing quinolines and related fused pyridine systems. In an analogous fashion, this compound can serve as the ortho-aminoaryl nitrile component, reacting with a ketone or aldehyde containing an α-methylene group to yield oxazolo[5,4-b]pyridines.[7] These products are analogues of tacrine, a known cholinesterase inhibitor, highlighting their therapeutic potential.[7]
Mechanism: Base-Catalyzed Condensation and Cyclization
The reaction is typically catalyzed by a base (e.g., potassium hydroxide), which deprotonates the α-methylene group of the carbonyl component to form an enolate. This enolate then undergoes a nucleophilic addition to the nitrile group of the oxazole. The resulting intermediate then cyclizes via attack of the C5-amino group onto the carbonyl carbon, followed by dehydration to yield the aromatic fused pyridine ring.
Caption: Logical steps of the Friedländer annulation reaction.
Protocol 2: Synthesis of a Tetrahydro-oxazolo[5,4-b]quinoline Derivative
This protocol describes the reaction with cyclohexanone, a common partner in Friedländer-type condensations.[7]
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 - 1.5 eq)
-
Potassium hydroxide (KOH) (0.2 eq, catalytic)
-
N,N-Dimethylformamide (DMF) or Sulfolane as solvent
-
Ethanol or Isopropanol (for recrystallization)
Equipment:
-
Three-neck flask equipped with a thermometer and reflux condenser
-
Heating mantle with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (e.g., 1.23 g, 10 mmol) and cyclohexanone (e.g., 1.2 mL, 11.5 mmol) in DMF (20 mL).
-
Add powdered potassium hydroxide (e.g., 0.11 g, 2 mmol).
-
Causality Note: The base is catalytic; its role is to generate the enolate from cyclohexanone to initiate the condensation cascade. Anhydrous conditions and an inert atmosphere prevent side reactions.
-
Heat the mixture to 130-150 °C and stir for 8-12 hours. The reaction can be monitored by TLC for the disappearance of the starting oxazole.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
A precipitate will form. Collect the crude solid by vacuum filtration and wash thoroughly with water.
-
Dry the solid in a vacuum oven.
-
Purify the product by recrystallization from a suitable solvent like ethanol or isopropanol to obtain the pure oxazolo[5,4-b]quinoline derivative.
Self-Validation: Successful synthesis is confirmed by spectroscopic analysis. The disappearance of the nitrile signal in IR and ¹³C NMR spectra, along with the appearance of new aromatic and aliphatic signals corresponding to the fused ring system in ¹H and ¹³C NMR, validates the product structure.
Part 4: Data and Reaction Summary
The versatility of 5-amino-4-cyanooxazoles allows for the synthesis of a wide array of heterocyclic structures. The following table summarizes key transformations.
| Target Heterocycle | Reaction Type | Key Reagents | Typical Conditions | Notes |
| Oxazolo[5,4-d]pyrimidines | Annulation | Triethyl orthoformate, Formamide, or other C1 electrophiles | Reflux, 100-150 °C, often with a dehydrating agent (e.g., Ac₂O) | A very common and high-yielding transformation for this substrate class.[5] |
| Oxazolo[5,4-b]pyridines | Friedländer Annulation | α-Methylene ketones (e.g., cyclohexanone, acetophenone) | Base-catalyzed (KOH, NaOEt), high temperature (130-200 °C) | Provides access to scaffolds with potential cholinesterase inhibitory activity.[7] |
| Pyrazolo[1,5-a][5][8]triazines | Recyclization/Condensation | 1H-Pyrazol-5-amines | Not directly reported for the 2-methyl derivative, but a known pathway for related precursors.[4] | The oxazole ring opens and re-closes with the pyrazole amine. |
| Substituted Pyrimidines | Three-Component Reaction | Aromatic aldehydes, Amidines | Often requires a catalyst and heating; can be performed in water or under microwave irradiation.[6][9] | This is a general pathway for aminonitriles, demonstrating broader potential. |
References
- Mechanochemical Synthesis of 5‐Amino‐4‐Cyanoxazoles. ResearchGate.
- Functionalized 5‐Amino‐4‐cyanoxazoles, their Hetero‐ and Macrocyclic Derivatives: Preparation and Synthetic Applications. ResearchGate.
- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Institutes of Health (NIH).
- Rapid Synthesis of 5-Amino-4-Cyanoxazoles in a Ball Mill. ChemistryViews.
- Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ResearchGate.
- A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
- Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Nucleosides, Nucleotides & Nucleic Acids.
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkat USA.
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. National Institutes of Health (NIH).
- Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. ResearchGate.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health (NIH).
- Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar.
- 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. National Institutes of Health (NIH).
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers Media S.A.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health (NIH).
- Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f. ResearchGate.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. National Institutes of Health (NIH).
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Institutes of Health (NIH).
- 5 Amino 2 Methyloxazole 4 Carbonitrile, Chemical Grade. IndiaMART.
- 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. ResearchGate.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health (NIH).
Sources
- 1. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Acylation of 5-Amino-2-methyloxazole-4-carbonitrile for Drug Discovery Scaffolds
Introduction: The Strategic Value of N-Acylated 5-Amino-2-methyloxazole-4-carbonitriles
The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules and natural products.[1][2] Its unique electronic and structural properties make it a privileged core for the development of novel therapeutic agents. The strategic N-acylation of substituted aminooxazoles, such as 5-Amino-2-methyloxazole-4-carbonitrile, provides a robust avenue for generating diverse libraries of compounds. This derivatization allows for the fine-tuning of physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development. Furthermore, the introduction of various acyl groups can modulate the biological activity of the parent molecule, potentially leading to the discovery of potent and selective drug candidates.[2] This application note provides a comprehensive guide to the N-acylation of this compound, detailing two reliable protocols using common acylating agents, and delves into the chemical principles underpinning these transformations.
Chemical Reactivity and Mechanistic Rationale
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The exocyclic amino group at the C5 position of the oxazole ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reactivity of the oxazole ring is influenced by the interplay of the electronegative oxygen and nitrogen atoms and the aromatic π-system. Generally, the oxazole ring is considered electron-deficient.[3] However, the amino group at C5 is a strong electron-donating group, which increases the nucleophilicity of the nitrogen atom, making it susceptible to acylation.
Two of the most common and effective classes of acylating agents for this transformation are acyl chlorides and acid anhydrides.
-
Acyl Chlorides: These are highly reactive acylating agents. The reaction proceeds rapidly, often at low temperatures. A key consideration is the in situ generation of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl and drive the reaction to completion.
-
Acid Anhydrides: While generally less reactive than acyl chlorides, acid anhydrides are excellent acylating agents and are often preferred due to their lower cost, easier handling, and the formation of a carboxylic acid as a byproduct, which is less corrosive than HCl.[4] These reactions can be performed under neutral conditions, or in the presence of a base to accelerate the reaction and neutralize the carboxylic acid byproduct.
The choice between an acyl chloride and an acid anhydride will depend on the specific acyl group to be introduced, the scale of the reaction, and the sensitivity of the substrate to the reaction conditions.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride (e.g., acetic anhydride, propionic anhydride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol 1: N-Acylation using an Acyl Chloride
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of triethylamine.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1-0.2 M.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise via a syringe or dropping funnel. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system to afford the pure N-acylated product.
Diagram of the Experimental Workflow (Protocol 1):
Caption: Workflow for N-acylation using an acyl chloride.
Protocol 2: N-Acylation using an Acid Anhydride
This protocol provides a general method for the N-acylation of this compound using an acid anhydride.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DCM or pyridine.
-
Addition of Acid Anhydride: Add the acid anhydride (1.2 eq) to the solution. If using DCM as the solvent, a catalytic amount of a base like pyridine or 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish.
-
Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
-
Workup: If pyridine is used as the solvent, remove it under reduced pressure. Dilute the residue with DCM and wash sequentially with 1M HCl (to remove any remaining pyridine), saturated aqueous NaHCO₃ solution (to remove the carboxylic acid byproduct), and brine. If DCM is the solvent, directly proceed to the washing steps.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.
Diagram of the Experimental Workflow (Protocol 2):
Caption: Workflow for N-acylation using an acid anhydride.
Data Presentation: Comparative Analysis of N-Acylation Protocols
The following table provides a comparative summary of the two protocols, highlighting key parameters to aid in experimental design.
| Parameter | Protocol 1: Acyl Chloride | Protocol 2: Acid Anhydride |
| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | Acid Anhydride (e.g., Acetic Anhydride) |
| Reactivity | High | Moderate |
| Base | Required (e.g., Triethylamine, Pyridine) | Optional, can be catalytic (e.g., Pyridine, DMAP) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Byproduct | Hydrochloric Acid (HCl) | Carboxylic Acid |
| Workup | Basic wash to neutralize HCl | Acid and base washes |
| Advantages | Rapid reaction, suitable for less reactive amines | Milder conditions, easier to handle reagents |
| Disadvantages | Corrosive byproduct, moisture sensitive | Slower reaction, may require heating |
Characterization of N-Acylated Products
The successful synthesis of the N-acylated this compound derivatives can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the N-H protons of the starting material and the appearance of a new N-H proton signal, typically as a singlet or a broad singlet, shifted downfield. New signals corresponding to the protons of the introduced acyl group will also be present.
-
¹³C NMR: The carbonyl carbon of the newly formed amide will appear in the range of 160-180 ppm. Shifts in the resonances of the oxazole ring carbons, particularly C5, may also be observed.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the N-acylated product should be observed.
-
Infrared (IR) Spectroscopy: The appearance of a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹ and an N-H stretching band around 3200-3400 cm⁻¹ will be indicative of the amide formation.
Conclusion: A Versatile Gateway to Novel Chemical Matter
The N-acylation of this compound is a fundamental and versatile transformation that opens the door to a vast chemical space for drug discovery and development. The protocols outlined in this application note, utilizing either acyl chlorides or acid anhydrides, provide reliable and adaptable methods for the synthesis of a wide array of N-acylated derivatives. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate libraries of these valuable compounds for biological screening and lead optimization efforts.
References
- A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules. [Link]
- 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Synthesis of 5-aminothiazoles as building blocks for library synthesis. Semantic Scholar. [Link]
- 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
- Synthesis of new 5-N-pyrazolyl amino acids, pyrazolopyrimidines and pyrazolopyridines. Acta Chimica Slovenica. [Link]
- 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile.
- Acid Anhydrides. Science of Synthesis. [Link]
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
Sources
- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Application Notes & Protocols: 5-Amino-2-methyloxazole-4-carbonitrile as a Versatile Precursor for the Synthesis of Fused Pyrimidines
Introduction: The Strategic Value of Oxazolo[5,4-d]pyrimidines in Drug Discovery
The fusion of oxazole and pyrimidine rings creates the oxazolo[5,4-d]pyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug development.[1][2] This scaffold is structurally analogous to natural purines, where the imidazole ring is replaced by an oxazole moiety.[3] This similarity allows oxazolo[5,4-d]pyrimidines to act as effective mimics and modulators of biological targets that typically interact with purine-based ligands. Consequently, these compounds have been investigated for a wide array of therapeutic applications, demonstrating activities as enzyme inhibitors, receptor antagonists, and anticancer agents.[1][4]
Derivatives of the oxazolo[5,4-d]pyrimidine core have shown significant potential as inhibitors of signaling pathways involved in cell proliferation and angiogenesis, making them attractive candidates for oncology research.[5] They have been identified as antagonists for various receptors, including adenosine receptors and receptor tyrosine kinases.[4] The versatility of this scaffold underscores the need for efficient and reliable synthetic routes to generate diverse libraries of these molecules for structure-activity relationship (SAR) studies.
5-Amino-2-methyloxazole-4-carbonitrile is an ideal and highly valuable starting material for the construction of these fused pyrimidine systems. Its pre-functionalized structure, featuring a vicinal amino group and a nitrile on the oxazole core, provides a reactive platform for the annulation of the pyrimidine ring. This application note provides a detailed guide for researchers, outlining the synthesis of oxazolo[5,4-d]pyrimidines from this precursor, explaining the underlying reaction mechanisms, and providing robust, step-by-step protocols.
Chemical Properties and Safety Precautions
Precursor: this compound CAS Number: 5098-16-8 Molecular Formula: C₅H₅N₃O Molecular Weight: 123.11 g/mol
Safety and Handling: While a specific, comprehensive safety data sheet (SDS) for this compound is not readily available, data from structurally related amino-nitrile and oxazole compounds suggest that prudent laboratory practices are essential.[1][3][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.[1][3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][7]
-
Contact Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]
-
Storage: Store the compound in a tightly closed container in a cool, dry place, away from moisture, strong oxidizing agents, and strong bases.[1]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[1]
Synthetic Strategy: Annulation of the Pyrimidine Ring
The primary synthetic route involves the construction of the pyrimidine ring onto the existing 5-amino-oxazole core. This is typically achieved by reacting this compound with a reagent that can provide a single carbon atom, which will form position 6 of the pyrimidine ring, followed by cyclization. Common and effective reagents for this transformation include triethyl orthoformate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Mechanism of Pyrimidine Ring Formation
The reaction proceeds through a two-step sequence:
-
Intermediate Formation: The exocyclic amino group of the 5-amino-oxazole acts as a nucleophile, attacking the electrophilic carbon of the C1 synthon (e.g., triethyl orthoformate). This leads to the formation of an intermediate, typically an ethoxyimidate when using triethyl orthoformate.
-
Intramolecular Cyclization: The newly formed intermediate undergoes a thermally-driven intramolecular cyclization. The nitrogen of the imidate attacks the carbon of the nitrile group, leading to the formation of the six-membered pyrimidine ring. Subsequent tautomerization yields the aromatic oxazolo[5,4-d]pyrimidine system.
This mechanistic pathway is common for the synthesis of various fused pyrimidine systems from ortho-amino-nitrile precursors.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-7-amino-oxazolo[5,4-d]pyrimidine via Triethyl Orthoformate
This protocol details a common method for synthesizing 7-amino substituted oxazolo[5,4-d]pyrimidines, which can be further functionalized. The reaction involves the formation of an imidate intermediate followed by cyclization with an amine source.
Workflow Diagram:
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study | MDPI [mdpi.com]
- 3. chemcia.com [chemcia.com]
- 4. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Utility of 5-Amino-2-methyloxazole-4-carbonitrile as a Versatile Scaffold in Medicinal Chemistry
Abstract
5-Amino-2-methyloxazole-4-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern drug discovery. Its unique arrangement of a nucleophilic amino group and an electrophilic nitrile group, ortho to each other on an oxazole core, makes it an ideal precursor for the synthesis of complex fused heterocyclic systems. This guide provides an in-depth exploration of its application, focusing on its strategic use in constructing oxazolo[5,4-d]pyrimidine derivatives, a class of compounds with significant potential as kinase inhibitors for anticancer therapy. Detailed, field-proven protocols, mechanistic insights, and data interpretation are provided for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Oxazole Core
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The oxazole ring is one such scaffold, found in numerous natural products and synthetic bioactive molecules.[1] this compound (CAS No: 5098-16-8) represents a particularly strategic starting material. The vicinal amino and nitrile functionalities serve as reactive handles for cyclization reactions, enabling the efficient construction of fused bicyclic systems that are often isosteres of endogenous purines. This structural mimicry is a cornerstone of modern inhibitor design, particularly for enzymes like kinases that have an ATP binding pocket.[2][3]
This document will focus on a primary application: the use of this compound as a precursor for novel oxazolo[5,4-d]pyrimidine derivatives designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in oncology.[4]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 5098-16-8 | |
| Molecular Formula | C₅H₅N₃O | |
| Molecular Weight | 123.11 g/mol | |
| Boiling Point | 305.5 °C | |
| Flash Point | 152 °C | |
| SMILES | CC1=NC(=C(O1)N)C#N |
Core Application: Synthesis of Oxazolo[5,4-d]pyrimidine Kinase Inhibitors
The primary utility of this compound lies in its role as a synthon for building fused pyrimidine rings. The oxazolo[5,4-d]pyrimidine core is structurally analogous to purine bases, making it an excellent scaffold for designing ATP-competitive kinase inhibitors.[2][4] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer.[5][6] By targeting the ATP-binding site of kinases like VEGFR-2, these synthesized compounds can block downstream signaling pathways involved in tumor angiogenesis and proliferation.[4]
The general synthetic pathway involves a two-step process: formation of an intermediate imidoester derivative, followed by a cyclization/ring-closure reaction with an appropriate amine.[4]
Logical Workflow for Synthesis
Caption: Synthetic workflow for Oxazolo[5,4-d]pyrimidines.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of bioactive heterocyclic compounds.[4]
Protocol 1: Synthesis of Substituted 7-aminooxazolo[5,4-d]pyrimidines
This protocol details the two-step synthesis of a target oxazolo[5,4-d]pyrimidine derivative from this compound.
A. Materials & Reagents
-
This compound
-
Triethyl orthoformate
-
Primary amine of choice (e.g., methylamine, propylamine, etc.)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
B. Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and consumables
C. Step-by-Step Methodology
Step 1: Synthesis of the Imidoester Intermediate
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in triethyl orthoformate (15-20 eq).
-
Rationale: Triethyl orthoformate serves as both the solvent and the reactant, providing the one-carbon unit necessary to form the pyrimidine ring. Using it in large excess drives the reaction to completion.
-
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 140-150 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting material spot indicates completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue, the intermediate imidoester, is often used in the next step without further purification. If necessary, it can be purified by trituration with hexane to yield a solid.
Step 2: Ring Closure to Form the Oxazolo[5,4-d]pyrimidine
-
Reaction Setup: Dissolve the crude intermediate from Step 1 in ethanol (approx. 10 mL per gram of starting material) in a round-bottom flask.
-
Amine Addition: Add the desired primary amine (1.5-2.0 eq) to the solution. If using an aqueous solution of the amine (e.g., 40% aq. methylamine), add it dropwise.
-
Rationale: The primary amine acts as a nucleophile, attacking the imidoester and initiating the cyclization to form the stable, aromatic pyrimidine ring. An excess of the amine ensures the reaction proceeds efficiently.
-
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the formation of the product by TLC. The product is typically more polar than the intermediate.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be collected by filtration.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure substituted oxazolo[5,4-d]pyrimidine.
In Vitro Biological Evaluation: A Case Study
Derivatives synthesized using the protocols above have been evaluated for their potential as anticancer agents.[4] A study investigating novel oxazolo[5,4-d]pyrimidine derivatives showed promising cytotoxic activity against several human cancer cell lines.
Data Summary: Cytotoxic Activity (CC50)
The following table summarizes the 50% cytotoxic concentration (CC50) in µM for a lead compound, Compound 3g (with a 3-(N,N-dimethylamino)propyl substituent), compared to standard chemotherapeutic agents.[4]
| Compound | A549 (Lung) | MCF7 (Breast) | LoVo (Colon) | HT29 (Colon) | NHDF (Normal) |
| Compound 3g | > 500 | 203.2 | 149.3 | 58.4 | 204.1 |
| Cisplatin | 10.9 | 15.6 | 13.5 | 47.2 | 10.9 |
| Fluorouracil | 114.7 | 10.9 | 381.2 | 381.2 | > 500 |
Data sourced from[4]
Interpretation:
-
Potency & Selectivity: Compound 3g demonstrated the most potent activity against the HT29 colon cancer cell line, with a CC50 value comparable to the established drug cisplatin.[4]
-
Safety Profile: Importantly, Compound 3g showed significantly lower toxicity towards normal human dermal fibroblasts (NHDF) compared to cisplatin, suggesting a more favorable therapeutic window.[4]
Mechanism of Action: VEGFR-2 Inhibition
Molecular docking studies suggest that these oxazolo[5,4-d]pyrimidine derivatives can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain.[4] This inhibition blocks the signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling cascade.
Conclusion and Future Outlook
This compound is a quintessential example of a versatile building block in medicinal chemistry. Its pre-organized reactive sites provide a reliable and efficient route to complex heterocyclic systems like oxazolo[5,4-d]pyrimidines. The demonstrated success in generating potent and selective VEGFR-2 inhibitors highlights its immense value in oncology drug discovery. Future applications could involve exploring different substitutions on the pyrimidine ring to target other kinase families or developing novel fused systems for different therapeutic areas, such as antivirals or immunomodulators. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this powerful scaffold in their own discovery programs.
References
- Aryan, R., et al. (2017). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
- El-Sayed, N. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH.
- Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.
- Zimecki, M., et al. (2009). Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. PubMed.
- Krasavin, M., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central.
- Bawadekji, A., et al. (2022). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. MDPI.
- Funicello, M., et al. (2012). Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines.
- Węsierska, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
- Kumar, A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.
- Shaabani, A., et al. (2007). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkat USA.
- Bizzarri, B. M., et al. (2021). Synthesis of amino imidazole carbonitrile derivatives. ResearchGate.
- Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed.
- Beaver, M. G., et al. (2007). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. ResearchGate.
- Eleftheriou, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
- de Sá Alves, M. R., et al. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. PubMed.
- Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace.
- Sławiński, J., et al. (2020). Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC - PubMed Central.
- Al-Ostath, O. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- El-Gamal, M. I., et al. (2018). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate.
- Welsch, M. E., et al. (2010). Scaffold Hopping in Drug Discovery.
- González-Lamothe, R., et al. (2021). Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications. MDPI.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf.
- MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate.
- Al-Tel, T. H. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing.
- Santos, C. I. M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. PMC - NIH.
Sources
Application Note & Protocol: Synthesis of Novel Oxazolo[5,4-d]pyrimidine-based Kinase Inhibitors from 5-Amino-2-methyloxazole-4-carbonitrile
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Small molecule kinase inhibitors have therefore become a major focus of drug discovery.[2][3] Heterocyclic compounds, particularly those containing oxazole and pyrimidine cores, are recognized as "privileged scaffolds" due to their ability to form key interactions within the ATP-binding site of kinases.[4][5][6] This guide provides a detailed synthetic protocol for the construction of novel oxazolo[5,4-d]pyrimidine derivatives, a promising class of potential kinase inhibitors, using the versatile building block 5-Amino-2-methyloxazole-4-carbonitrile. We present a robust, multi-step synthetic workflow, characterization data, and a protocol for preliminary biological evaluation.
Introduction and Rationale
The oxazole ring is a five-membered heterocycle whose unique electronic and structural properties make it a valuable scaffold in medicinal chemistry.[7][8][9] Its presence in numerous natural products and FDA-approved drugs highlights its therapeutic potential.[6] When used as a starting material, the bifunctional nature of this compound (CAS 5098-16-8) makes it an ideal precursor for more complex, fused heterocyclic systems.
The strategic arrangement of the C4-carbonitrile and C5-amino groups on the oxazole ring provides the necessary reactive handles for a cyclocondensation reaction. This allows for the efficient construction of a fused pyrimidine ring, leading to the oxazolo[5,4-d]pyrimidine core. The pyrimidine scaffold is a cornerstone of kinase inhibitor design, as it effectively mimics the purine core of ATP, enabling competitive inhibition.[1][10] This guide details a rational, structure-based approach to synthesize novel derivatives based on this core structure, designed for evaluation against therapeutically relevant kinases like Aurora or Polo-like kinases.[1][11]
Overall Synthetic Strategy & Workflow
The synthesis is designed as a three-stage process:
-
Intermediate Formation: A nucleophilic aromatic substitution (SNAr) reaction to install a desired aryl group onto the C5-amino position of the starting oxazole. This step introduces a key variable component for structure-activity relationship (SAR) studies.
-
Core Cyclization: A base-catalyzed cyclocondensation reaction with guanidine to form the central 2,4-diamino-oxazolo[5,4-d]pyrimidine heterocyclic system.
-
Final Diversification: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to add further chemical diversity at a pre-installed halogen site, a common strategy for optimizing potency and selectivity.[12]
Caption: General experimental workflow for the synthesis of novel kinase inhibitors.
Detailed Synthesis Protocols
Materials & Reagents
| Reagent | Supplier | Grade | Notes |
| This compound | Biosynth (FAA09816) | ≥97% | Starting material |
| 2,4-Dichloro-5-fluoropyrimidine | Sigma-Aldrich | ≥98% | Representative aryl halide for Step 1 |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% | Anhydrous |
| 2-Propanol (IPA) | Fisher Chemical | ACS Grade | Anhydrous |
| Guanidine Hydrochloride | Acros Organics | 99% | |
| Sodium Ethoxide (NaOEt) | Sigma-Aldrich | 21% solution in EtOH | Handle under inert atmosphere |
| Ethyl Acetate (EtOAc) | VWR Chemicals | HPLC Grade | For extraction and chromatography |
| Hexanes | VWR Chemicals | HPLC Grade | For chromatography |
| Dichloromethane (DCM) | Fisher Chemical | ACS Grade | Anhydrous |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | Reagent Grade | For drying organic layers |
| Silica Gel | SiliCycle | 60 Å, 40-63 µm | For column chromatography |
Protocol 1: Synthesis of Intermediate (I-1)
5-((2-chloro-5-fluoropyrimidin-4-yl)amino)-2-methyloxazole-4-carbonitrile
Principle: This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine ring activates the C4 chlorine for displacement by the nucleophilic C5-amino group of the oxazole. DIPEA acts as a non-nucleophilic base to quench the HCl byproduct.
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.23 g, 10.0 mmol, 1.0 eq).
-
Add 2,4-dichloro-5-fluoropyrimidine (1.75 g, 10.5 mmol, 1.05 eq).
-
Add anhydrous 2-Propanol (40 mL) followed by Diisopropylethylamine (DIPEA) (3.5 mL, 20.0 mmol, 2.0 eq).
-
Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere.
-
Stir for 16-24 hours. Monitor reaction progress by TLC (30% EtOAc/Hexanes). The starting material will be consumed and a new, less polar spot should appear.
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Filter the solid precipitate and wash it with cold 2-Propanol (2 x 10 mL).
-
Dry the solid under vacuum to yield the intermediate I-1 as an off-white powder.
Characterization (Expected):
-
Yield: 80-90%.
-
LC-MS: [M+H]⁺ calculated for C₁₀H₆ClFN₆O: 280.03; found: 280.1.
Protocol 2: Synthesis of Oxazolo[5,4-d]pyrimidine Core (C-1)
N4-(2-chloro-5-fluoropyrimidin-4-yl)-2-methyl-7H-oxazolo[5,4-d]pyrimidine-5,7-diamine
Principle: This is a base-catalyzed cyclocondensation. The guanidine acts as a binucleophile, reacting with the nitrile group and the adjacent amino-substituted carbon of the oxazole ring to form the fused 6-membered diaminopyrimidine ring system.
Procedure:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve guanidine hydrochloride (1.43 g, 15.0 mmol, 3.0 eq) in anhydrous Ethanol (30 mL).
-
Carefully add sodium ethoxide solution (21% in EtOH, 5.1 mL, 15.0 mmol, 3.0 eq) dropwise at 0 °C. A white precipitate of NaCl will form. Stir for 30 minutes.
-
Add the intermediate I-1 (1.40 g, 5.0 mmol, 1.0 eq) to the freshly prepared guanidine solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours. Monitor by TLC or LC-MS until I-1 is consumed.
-
Cool the reaction to room temperature and quench by slowly adding 50 mL of deionized water.
-
A precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the core product C-1 as a pale yellow solid. The product is often pure enough for the next step, but can be purified by silica gel chromatography if needed (5% MeOH in DCM).
Characterization (Expected):
-
Yield: 65-75%.
-
LC-MS: [M+H]⁺ calculated for C₁₁H₈ClFN₈O: 338.05; found: 338.1.
Quantitative Data Summary
The following table summarizes the expected outcomes for the synthesized compounds.
| Compound ID | Structure Name | Formula | MW ( g/mol ) | Theoretical Yield (g) | Purity (LC-MS) |
| I-1 | 5-((2-chloro-5-fluoropyrimidin-4-yl)amino)-2-methyloxazole-4-carbonitrile | C₁₀H₆ClFN₆O | 280.66 | 2.24-2.52 | >95% |
| C-1 | N4-(2-chloro-5-fluoropyrimidin-4-yl)-2-methyl-7H-oxazolo[5,4-d]pyrimidine-5,7-diamine | C₁₁H₈ClFN₈O | 338.71 | 1.10-1.27 | >95% |
Application Protocol: In Vitro Kinase Inhibition Assay
Principle: The biological activity of the synthesized compound C-1 can be assessed using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to a decrease in kinase activity.
Materials:
-
Kinase of interest (e.g., Aurora A)
-
Kinase-specific substrate peptide
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Compound C-1 dissolved in 100% DMSO
-
384-well assay plates (white, solid bottom)
Procedure: [10]
-
Compound Dilution: Prepare a serial dilution of compound C-1 in DMSO. A typical starting range is from 10 mM down to sub-micromolar concentrations. Further dilute these in Kinase Buffer to achieve the final desired assay concentrations (ensure final DMSO is ≤1%).
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted compound solution. Use a vehicle control (DMSO in buffer) for 0% inhibition and a no-kinase control for background.
-
Add 5 µL of the kinase solution (pre-diluted in Kinase Buffer) to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
Caption: Simplified Aurora A kinase signaling pathway and point of inhibition.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (I-1) | Insufficient base; moisture in reaction; low temperature. | Ensure DIPEA is fresh and reagents are anhydrous. Confirm reaction temperature and extend reaction time if necessary. |
| Incomplete cyclization in Step 2 (C-1) | Inactive guanidine base; insufficient heat. | Prepare guanidine free base in situ immediately before use. Ensure reaction is at reflux. Consider a stronger base like NaH if needed. |
| Poor solubility of final compound | High planarity and molecular weight. | Purify using a polar aprotic solvent system (e.g., DMF/MeOH). For assays, use DMSO and consider sonication. |
| High background in kinase assay | Compound interference with luciferase. | Run a counterscreen without the kinase to check for direct effects on the ADP-Glo™ reagents. |
Conclusion
This application note provides a comprehensive and reliable methodology for the synthesis of novel oxazolo[5,4-d]pyrimidine-based kinase inhibitors from the readily available starting material, this compound. The described protocols are robust and allow for significant chemical diversification, making this scaffold an excellent starting point for a medicinal chemistry program aimed at discovering new therapeutic agents.
References
- Review on Therapeutic Diversity of Oxazole Scaffold: An Update.
- The Role of Oxazole Derivatives in Pharmaceutical Synthesis. Prochem. [Link]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable. PubMed. [Link]
- The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
- Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]oxazoles using 5-Amino-2-methyloxazole-4-carbonitrile
Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology
The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, with these scaffolds forming the core of numerous pharmaceuticals.[1][2][3] Oxazole derivatives, in particular, are privileged structures known for a wide range of biological activities.[4] The starting material, 5-Amino-2-methyloxazole-4-carbonitrile, is a versatile building block for the construction of more complex molecular architectures due to its reactive amino and nitrile functionalities.
Traditional methods for the synthesis of such compounds often involve lengthy reaction times, high temperatures, and the use of hazardous solvents, which can lead to low yields and the formation of byproducts.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that addresses many of these challenges.[7][8] By utilizing dielectric heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and often, enhanced product purity.[5][7] This approach aligns with the principles of green chemistry by reducing energy consumption and minimizing the use of volatile organic solvents.[6][7][9]
This application note provides a detailed protocol for a representative microwave-assisted synthesis of a fused pyrimido[4,5-d]oxazole system starting from this compound and a β-diketone. The causality behind experimental choices, safety considerations, and characterization techniques are discussed to provide a comprehensive guide for researchers.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a multi-step, one-pot condensation reaction. The initial step involves the nucleophilic attack of the amino group of this compound on one of the carbonyl groups of the β-diketone, followed by dehydration to form an enaminone intermediate. Subsequent intramolecular cyclization through the attack of the enamine nitrogen onto the nitrile carbon, followed by tautomerization, leads to the formation of the thermodynamically stable fused pyrimido[4,5-d]oxazole ring system. Microwave irradiation is expected to significantly accelerate each of these steps.
Sources
- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry [iris.unito.it]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpas.com [ijrpas.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
Application Notes and Protocols for Solid-Phase Synthesis Involving 5-Amino-2-methyloxazole-4-carbonitrile
Introduction: The Strategic Value of the Oxazole Scaffold in Drug Discovery
The 5-amino-2-methyloxazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry and drug discovery. The inherent functionalities—a nucleophilic amino group and an electrophilic nitrile group—are strategically positioned on a stable heterocyclic core, making it an ideal starting point for the generation of diverse molecular libraries. Oxazole-containing compounds have demonstrated a wide range of biological activities, including acting as inhibitors of prolyl oligopeptidase and forming the core of potential anticancer agents like oxazolo[5,4-d]pyrimidines.[1]
Solid-Phase Organic Synthesis (SPOS) offers a robust and efficient methodology for leveraging such scaffolds to rapidly generate large numbers of analogues for high-throughput screening.[2] By immobilizing the this compound core on a solid support, researchers can drive reactions to completion using excess reagents, simplify purification through washing, and systematically introduce diversity at key positions.[3]
This application note provides detailed, field-proven protocols for the solid-phase synthesis of compound libraries derived from this compound. The methodologies described herein are designed to be self-validating, with explanations for the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug development.
Core Principles and Strategic Considerations
The successful implementation of a solid-phase synthesis strategy using this compound hinges on two key stages: the initial immobilization of the scaffold onto a solid support and the subsequent diversification of the resin-bound intermediate. The protocols outlined below are based on the known reactivity of the scaffold's functional groups and established principles of solid-phase chemistry.
Immobilization Strategy: Leveraging the 5-Amino Group
The 5-amino group of the oxazole core serves as the primary anchor point for attachment to the solid support. Its nucleophilicity allows for reaction with a suitable linker on the resin. A critical consideration is the potential for the amino group to have reduced reactivity due to the electron-withdrawing nature of the adjacent nitrile and the oxazole ring. However, studies on similar heterocyclic systems, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid in solid-phase peptide synthesis, have demonstrated that such amino groups are sufficiently reactive for coupling reactions.[4]
For our proposed protocol, we will utilize a Rink Amide resin, which upon cleavage, yields a primary amide at the point of attachment. This requires an initial functionalization of the this compound to introduce a carboxylic acid handle, which can then be coupled to the resin.
Diversification Strategy: The Dual Reactivity of the Amino and Nitrile Groups
Once the scaffold is immobilized, both the amino and nitrile groups present opportunities for diversification. In the proposed protocols, we will focus on the transformation of the nitrile group, which can be converted into a variety of other functional groups or used in cyclization reactions to build fused heterocyclic systems. For instance, the conversion of the nitrile to an amidine introduces a basic moiety that is often desirable in drug candidates. Furthermore, the reaction of the amino and nitrile groups in a concerted fashion can lead to the formation of fused pyrimidine rings, giving access to the valuable oxazolo[5,4-d]pyrimidine core.[5]
Experimental Protocols
PART 1: Immobilization of this compound Scaffold
This protocol details the preparation of a functionalized scaffold and its subsequent coupling to a Rink Amide resin.
Workflow for Scaffold Immobilization
Caption: Workflow for the functionalization and immobilization of the oxazole scaffold.
Step-by-Step Protocol 1.1: Synthesis of 4-(4-cyano-2-methyl-1,3-oxazol-5-ylamino)-4-oxobutanoic acid
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add pyridine (1.2 eq) to the solution. In a separate flask, dissolve succinic anhydride (1.1 eq) in anhydrous DCM and add this solution dropwise to the oxazole solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with 1M HCl (aq) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid functionalized scaffold.
Step-by-Step Protocol 1.2: Coupling to Rink Amide Resin
-
Resin Preparation: Place Rink Amide resin (1.0 eq, typical loading 0.5-1.0 mmol/g) in a solid-phase synthesis vessel. Swell the resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain the solution and repeat the piperidine treatment for another 20 minutes. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling: In a separate vial, dissolve the carboxylic acid functionalized scaffold (3.0 eq), HATU (2.9 eq), and diisopropylethylamine (DIPEA) (6.0 eq) in DMF. Add this solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 4-6 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times). Dry the resin under vacuum.
Table 1: Reagent Quantities for Scaffold Immobilization
| Reagent | Protocol 1.1 (eq) | Protocol 1.2 (eq) | Molar Mass ( g/mol ) |
| This compound | 1.0 | - | 123.11 |
| Succinic Anhydride | 1.1 | - | 100.07 |
| Pyridine | 1.2 | - | 79.10 |
| Rink Amide Resin | - | 1.0 | - |
| Carboxylic Acid Functionalized Scaffold | - | 3.0 | 223.18 |
| HATU | - | 2.9 | 380.23 |
| DIPEA | - | 6.0 | 129.24 |
| Piperidine | - | (20% v/v in DMF) | 85.15 |
PART 2: Library Generation from Resin-Bound Scaffold
The following protocols describe two distinct pathways for diversifying the immobilized scaffold: transformation of the nitrile to an amidine and construction of a fused pyrimidine ring.
Workflow for Library Generation
Sources
- 1. 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C-H Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for In-Process Monitoring of 5-Amino-2-methyloxazole-4-carbonitrile Synthesis
Abstract
This application note presents a detailed, reliable, and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the in-process monitoring of chemical reactions involving 5-Amino-2-methyloxazole-4-carbonitrile. The synthesis of oxazole derivatives is crucial in the development of novel therapeutics, making robust analytical monitoring essential for ensuring reaction completion, identifying impurities, and optimizing yield.[1][2][3][4] This document provides a comprehensive protocol, including instrument parameters, sample preparation, and data interpretation guidelines, designed for researchers, quality control analysts, and process chemists in the pharmaceutical and chemical industries.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the oxazole ring in a wide array of biologically active molecules.[1][2][4] Effective monitoring of its synthesis is critical for process understanding and control. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5][6] This note details a stability-indicating RP-HPLC method capable of separating the target compound from potential starting materials and by-products.
The developed method utilizes a C18 stationary phase, which is well-suited for the retention of moderately polar aromatic compounds like oxazole derivatives.[7][8][9] A gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer allows for the effective separation of components with varying polarities.
Experimental Workflow
The following diagram illustrates the general workflow for monitoring a reaction producing this compound using the described HPLC method.
Caption: Workflow for HPLC-based reaction monitoring.
HPLC Method Parameters
The following table summarizes the optimized parameters for the HPLC analysis of this compound.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Protocol: Sample Preparation and Analysis
This protocol provides a step-by-step guide for preparing and analyzing a sample from a reaction mixture.
Materials:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium phosphate monobasic
-
Phosphoric acid (for pH adjustment)
-
0.45 µm syringe filters
-
Autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve the appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B is 100% HPLC grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 100 µL) from the reaction vessel.
-
Immediately quench the reaction by adding the aliquot to a known volume of a suitable solvent (e.g., 900 µL of Mobile Phase A). This will stop the reaction and serve as the initial dilution.
-
Further dilute the quenched sample with the initial mobile phase composition (e.g., 95% A: 5% B) to a concentration that falls within the linear range of the detector. A starting dilution of 1:100 is recommended.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A: 5% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient method as detailed in the HPLC Method Parameters table.
-
Monitor the chromatogram at 254 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, product (this compound), and any impurities based on their retention times, which should be established by running standards of each known component.
-
Integrate the peak areas of all components.
-
Calculate the relative percentage of each component to monitor the progress of the reaction.
-
Rationale for Method Parameters
The selection of each parameter is grounded in established chromatographic principles to ensure a robust and reliable separation.
Caption: Rationale for key HPLC method parameters.
Method Validation Considerations
For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the analyte from known impurities and degradation products.[5][6][10][11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be evaluated.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable tool for monitoring the synthesis of this compound. The use of a C18 column with a gradient elution of acetonitrile and a phosphate buffer ensures the effective separation of the target compound from related substances. This method is suitable for in-process control, reaction optimization, and impurity profiling in both research and manufacturing environments.
References
- Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- Reversed-phase chrom
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Synthesis and antioxidant activity screening of thiazole and oxazole deriv
- (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
- 4-Methyloxazole-5-carbonitrile | C5H4N2O | CID 70480. PubChem.
- Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formul
- Stability-Indicating HPLC Method for Posaconazole Bulk Assay.
- Synthetic approaches for oxazole derivatives: A review.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Separation of 5-Amino-1H-imidazole-4-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
Sources
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 6. researchgate.net [researchgate.net]
- 7. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. jordilabs.com [jordilabs.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Amino-2-methyloxazole-4-carbonitrile Derivatives
Introduction: The Significance of 5-Amino-2-methyloxazole-4-carbonitrile Scaffolds
The this compound core is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide range of biological activities, serving as key building blocks in the development of novel therapeutic agents and functional molecules. The unique arrangement of the amino, methyl, and cyano groups on the oxazole ring provides multiple points for diversification, allowing for the fine-tuning of physicochemical properties and biological targets. The urgent need for efficient, scalable, and cost-effective access to this vital intermediate has driven the development of robust synthetic strategies suitable for large-scale production.
This comprehensive guide provides an in-depth analysis of the synthetic pathways to this compound and its derivatives, with a focus on methodologies amenable to industrial-scale implementation. We will delve into the mechanistic underpinnings of the key chemical transformations, present detailed, field-proven protocols, and address the critical considerations for process optimization and safety at scale.
Comparative Analysis of Synthetic Routes
Several synthetic strategies can be envisioned for the construction of the this compound framework. A critical evaluation of these routes is essential for selecting the most viable option for large-scale manufacturing, considering factors such as starting material availability, reaction efficiency, operational simplicity, and overall cost-effectiveness.
Route 1: Cyclization of Aminomalononitrile Tosylate (AMNT) with an Acetylating Agent
This classical approach, pioneered by Freeman and Kim, has been a foundational method for the synthesis of 2-substituted-5-amino-4-cyano-1,3-oxazoles[1]. The core of this strategy involves the reaction of aminomalononitrile tosylate (AMNT) with an acid chloride, in this case, acetyl chloride, to furnish the desired 2-methyl-substituted oxazole.
Mechanism: The reaction proceeds through an initial acylation of the amino group of AMNT by acetyl chloride. The resulting N-acylated intermediate then undergoes a base-mediated or thermally induced intramolecular cyclization, followed by elimination of p-toluenesulfonic acid, to yield the aromatic oxazole ring.
Advantages:
-
Readily available starting materials.
-
A well-documented and understood reaction pathway.
Challenges for Large-Scale Synthesis:
-
The original reported procedures often involve long reaction times, on the order of several days, which is a significant drawback for industrial production schedules[1].
-
Moderate yields and the formation of N-acylated by-products can complicate purification and reduce overall process efficiency[1].
-
The use of acid chlorides can present handling and corrosion challenges in large-scale reactors.
Route 2: Mechanochemical Synthesis
Recent advancements in sustainable chemistry have highlighted mechanochemistry as a promising alternative to traditional solvent-based syntheses. This approach utilizes mechanical force, such as ball milling, to initiate chemical reactions, often in the absence of or with minimal solvent.
Mechanism: In a mechanochemical approach, the solid reactants are ground together, increasing the surface area and facilitating intimate contact between the molecules. The mechanical energy input can lower the activation energy barrier for the reaction, leading to rapid product formation.
Advantages:
-
Significantly reduced reaction times (often in minutes).
-
Minimal solvent usage, leading to a greener and more environmentally friendly process.
-
Simplified work-up and purification procedures.
Challenges for Large-Scale Synthesis:
-
While scalable, specialized industrial-scale milling equipment is required.
-
Heat management within the milling apparatus can be a critical parameter to control for consistent product quality.
-
Limited literature is currently available for the specific large-scale mechanochemical synthesis of this compound.
Recommended Large-Scale Synthesis Protocol: Optimized Solution-Phase Synthesis
Based on a critical analysis of existing methodologies and considerations for industrial applicability, an optimized solution-phase synthesis based on the Freeman and Kim cyclization is recommended. This protocol incorporates process intensification strategies to address the challenges of long reaction times and by-product formation.
Workflow for Optimized Solution-Phase Synthesis
Caption: Optimized large-scale synthesis workflow.
Detailed Step-by-Step Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Aminomalononitrile Tosylate (AMNT) | 5098-16-8 | 255.27 | Ensure dryness before use. |
| Acetyl Chloride | 75-36-5 | 78.50 | Handle in a well-ventilated fume hood. |
| 1-Methyl-2-pyrrolidinone (NMP) | 872-50-4 | 99.13 | Anhydrous grade recommended. |
| Sodium Bicarbonate | 144-55-9 | 84.01 | For neutralization. |
| Ethanol | 64-17-5 | 46.07 | For recrystallization. |
| Deionized Water | 7732-18-5 | 18.02 | For quenching and recrystallization. |
Equipment:
-
Jacketed glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.
-
Addition funnel for controlled reagent addition.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven for drying the final product.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemically resistant gloves.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charging Reactants: Charge the reactor with aminomalononitrile tosylate (AMNT) (1.0 equivalent) and anhydrous 1-methyl-2-pyrrolidinone (NMP) (5-10 volumes). Begin agitation to form a slurry.
-
Controlled Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 to 1.5 equivalents) to the reactor via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 30 °C. Rationale: Controlled addition is crucial to manage the exothermic reaction and prevent the formation of by-products.
-
Reaction: After the addition is complete, gradually heat the reaction mixture to 80-100 °C. Rationale: Elevated temperature accelerates the cyclization and reduces the overall reaction time from days to several hours.
-
In-Process Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete (typically 6-12 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by adding it to a separate vessel containing cold water (10-20 volumes).
-
Adjust the pH of the aqueous slurry to 6-7 with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
The crude product will precipitate out of the solution.
-
Isolate the solid product by filtration and wash the filter cake thoroughly with deionized water to remove NMP and inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to achieve the desired purity.
-
Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Safety Considerations for Large-Scale Synthesis
-
Acetyl Chloride: This reagent is highly corrosive and reacts violently with water. All handling should be performed in a well-ventilated area, and appropriate PPE must be worn. Emergency showers and eyewash stations should be readily accessible.
-
1-Methyl-2-pyrrolidinone (NMP): NMP is a reproductive toxin. Use in a closed system and minimize operator exposure.
-
Exothermic Reaction: The initial acylation step is exothermic. Controlled addition of acetyl chloride and efficient heat removal via the reactor jacket are critical to prevent a runaway reaction.
-
Pressure Management: The reaction of acetyl chloride with any residual moisture can generate HCl gas, potentially leading to a pressure buildup in the reactor. The reactor should be equipped with a pressure relief system.
Derivatization Strategies
The this compound is a versatile intermediate for the synthesis of a diverse library of derivatives.
Sources
Application Notes and Protocols: Strategic Protection of 5-Amino-2-methyloxazole-4-carbonitrile
Introduction: Navigating the Synthetic Utility of a Privileged Scaffold
5-Amino-2-methyloxazole-4-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. Its unique arrangement of an amino group, a cyano moiety, and a methyl-substituted oxazole ring offers multiple points for diversification, making it an attractive scaffold for the synthesis of novel therapeutic agents. However, the inherent reactivity of the 5-amino group necessitates a carefully considered protection strategy to achieve selective transformations at other positions of the molecule and to prevent undesired side reactions during multi-step syntheses.
This comprehensive guide provides detailed application notes and protocols for the strategic protection of the 5-amino group of this compound. We will delve into the rationale behind the selection of appropriate protecting groups, provide step-by-step experimental procedures for their installation and removal, and discuss the critical aspects of chemical compatibility with the oxazole ring and the cyano functionality.
Chemical Reactivity and Strategic Considerations
The chemical landscape of this compound is dominated by the nucleophilic character of the 5-amino group. This exocyclic amine significantly influences the electron density of the oxazole ring, rendering it more susceptible to electrophilic attack than unsubstituted oxazoles. However, the oxazole ring itself is known to be sensitive to strongly acidic or basic conditions, which can lead to ring cleavage.
Studies on a similar structure, 5-amino-3-methyl-isoxazole-4-carboxylic acid, have indicated that the amino group exhibits reduced reactivity due to resonance effects within the heterocyclic system[1]. This suggests that while protection is necessary for many synthetic transformations, overly harsh conditions may not be required for the introduction of a protecting group.
The cyano group is generally stable under many reaction conditions but can be susceptible to hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, particularly with heating[2][3][4]. Therefore, the choice of protecting group and the conditions for its removal must be carefully selected to preserve the integrity of both the oxazole ring and the nitrile functionality.
A successful protecting group strategy for this molecule should adhere to the following principles:
-
Ease of Introduction: The protecting group should be introduced in high yield under mild conditions that do not compromise the structure of the starting material.
-
Stability: The protected amine must be stable to the reaction conditions of subsequent synthetic steps.
-
Ease of Removal: The protecting group should be removable in high yield under conditions that do not affect other functional groups in the molecule.
-
Orthogonality: In more complex synthetic schemes, the chosen protecting group should be removable under conditions that do not cleave other protecting groups present in the molecule[5].
Protecting Group Selection and Protocols
Based on the principles outlined above and extensive literature precedent for the protection of aromatic and heterocyclic amines, we recommend three primary protecting group strategies for this compound:
-
tert-Butoxycarbonyl (Boc) Protection: Ideal for its stability in a wide range of non-acidic conditions and its straightforward removal with mild acid. The successful use of Boc protection on a cycloaminyl-oxazole derivative highlights its suitability for this class of compounds[6].
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection: An excellent choice when acid-sensitive functional groups are present elsewhere in the molecule, as it is cleaved under mild basic conditions.
-
Trifluoroacetyl (TFA) Protection: Offers high stability in acidic media and is readily cleaved under basic conditions.
The following sections provide detailed protocols for the implementation of each of these strategies.
Strategy 1: tert-Butoxycarbonyl (Boc) Protection
The Boc group is a cornerstone of amine protection in modern organic synthesis due to its robustness and facile, clean removal.
Diagram: Boc Protection and Deprotection Workflow
Caption: Workflow for Boc protection and deprotection.
Experimental Protocols
Protocol 1.1: Boc Protection of this compound
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF or DCM (approximately 0.1 M concentration).
-
Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Protocol 1.2: Deprotection of N-Boc-5-Amino-2-methyloxazole-4-carbonitrile
-
Materials:
-
N-Boc-5-Amino-2-methyloxazole-4-carbonitrile
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the N-Boc protected compound in DCM (approximately 0.1 M concentration).
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the deprotected amine.
-
Data Summary: Boc Protection
| Protecting Group | Reagents | Solvent | Temperature (°C) | Typical Time (h) | Deprotection Conditions |
| Boc | Boc₂O, TEA/DMAP | THF or DCM | 25 | 2-4 | TFA in DCM or HCl in an organic solvent |
Strategy 2: 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is an orthogonal protecting group to the acid-labile Boc group, making it invaluable in complex syntheses.
Diagram: Fmoc Protection and Deprotection Workflow
Caption: Workflow for Fmoc protection and deprotection.
Experimental Protocols
Protocol 2.1: Fmoc Protection of this compound
-
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).
-
Add sodium bicarbonate (2.0 eq).
-
To the stirred suspension, add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by crystallization or column chromatography.
-
Protocol 2.2: Deprotection of N-Fmoc-5-Amino-2-methyloxazole-4-carbonitrile
-
Materials:
-
N-Fmoc-5-Amino-2-methyloxazole-4-carbonitrile
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF (approximately 0.1 M concentration).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the solution at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Once complete, remove the DMF and piperidine under high vacuum.
-
The crude product can be purified by trituration with diethyl ether or by column chromatography.
-
Data Summary: Fmoc Protection
| Protecting Group | Reagents | Solvent | Temperature (°C) | Typical Time (h) | Deprotection Conditions |
| Fmoc | Fmoc-Cl or Fmoc-OSu, NaHCO₃ | Dioxane/H₂O | 0 to 25 | 12-16 | 20% Piperidine in DMF |
Strategy 3: Trifluoroacetyl (TFA) Protection
The trifluoroacetyl group offers an alternative to carbamate-based protecting groups and is particularly stable under acidic conditions.
Diagram: Trifluoroacetyl Protection and Deprotection Workflow
Caption: Workflow for Trifluoroacetyl protection and deprotection.
Experimental Protocols
Protocol 3.1: Trifluoroacetylation of this compound
-
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM containing pyridine (1.5 eq).
-
Cool the solution to 0 °C and add trifluoroacetic anhydride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the N-trifluoroacetylated product.
-
Protocol 3.2: Deprotection of N-Trifluoroacetyl-5-Amino-2-methyloxazole-4-carbonitrile
-
Materials:
-
N-TFA-5-Amino-2-methyloxazole-4-carbonitrile
-
Potassium carbonate (K₂CO₃) or aqueous ammonia
-
Methanol
-
Water
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the N-TFA protected compound in a mixture of methanol and water.
-
Add potassium carbonate (2.0 eq) or an excess of aqueous ammonia.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
-
Data Summary: Trifluoroacetyl Protection
| Protecting Group | Reagents | Solvent | Temperature (°C) | Typical Time (h) | Deprotection Conditions |
| TFA | TFAA, Pyridine | DCM | 0 to 25 | 2-4 | K₂CO₃ in MeOH/H₂O or aq. NH₃ |
Orthogonal Protection Strategies
In syntheses requiring the differential protection of multiple functional groups, an orthogonal strategy is essential. The protecting groups discussed here offer excellent orthogonality. For instance, a Boc-protected amine is stable to the basic conditions used to remove an Fmoc group, and an Fmoc-protected amine is stable to the acidic conditions used to remove a Boc group. This allows for the selective deprotection of one group in the presence of the other.
Conclusion
The strategic protection of the 5-amino group of this compound is a critical step in harnessing its full potential as a synthetic building block. The choice of protecting group should be guided by the overall synthetic plan, taking into account the stability of the protecting group to subsequent reaction conditions and the orthogonality required for the synthesis of complex target molecules. The detailed protocols provided herein for Boc, Fmoc, and trifluoroacetyl protection offer a robust starting point for researchers in the field of medicinal chemistry and drug development. Careful execution of these procedures will enable the selective functionalization of this versatile scaffold, paving the way for the discovery of new and innovative therapeutic agents.
References
- Shoghpour, S., Keykha, A., Rudbari, H. A., Rahimizadeh, M., Bakavoli, M., Pourayoubi, M., & Nicolo, F. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. [Link]
- YouTube. (2018). Nitriles: base hydrolysis.
- Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
- Krasavin, M., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 16, 2475-2484. [Link]
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
- MDPI. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Conversion of 5-Amino-2-methyloxazole-4-carbonitrile to 5-Amino-2-methyloxazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Amide Scaffolds in Medicinal Chemistry
The transformation of nitriles to amides is a fundamental reaction in organic synthesis, particularly within the realm of drug discovery and development. Amide functionalities are ubiquitous in pharmaceuticals, contributing to their pharmacological activity and pharmacokinetic properties through hydrogen bonding interactions and metabolic stability. The target molecule, 5-Amino-2-methyloxazole-4-carboxamide, represents a valuable scaffold, integrating the bioisosteric properties of the oxazole ring with the versatile chemical handles of amino and amide groups. This document provides a comprehensive guide to the catalytic conversion of 5-Amino-2-methyloxazole-4-carbonitrile, addressing the specific chemical sensitivities of the substrate and offering detailed protocols for achieving high-yield, selective synthesis.
Scientific Integrity & Logic: Navigating the Chemistry of a Sensitive Heterocycle
The primary challenge in the hydration of this compound lies in the inherent instability of the oxazole ring under harsh reaction conditions. Both strongly acidic and basic media can lead to ring cleavage, compromising the integrity of the desired product. The electron-donating amino group at the C5 position can further influence the ring's reactivity. Therefore, the selection of a catalytic system that operates under mild, preferably neutral, conditions is paramount to success. This guide will focus on two such promising methodologies: Manganese Dioxide (MnO₂) catalyzed flow chemistry and Rhodium (Rh)-catalyzed hydration under anhydrous conditions.
Reaction Mechanism: The Fundamentals of Catalytic Nitrile Hydration
The conversion of a nitrile to an amide involves the formal addition of a water molecule across the carbon-nitrogen triple bond. This process is significantly accelerated by a catalyst.
Acid-Catalyzed Mechanism: In the presence of an acid, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the activated carbon. Subsequent proton transfers lead to the formation of an imidic acid intermediate, which tautomerizes to the more stable amide.
Base-Catalyzed Mechanism: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is then protonated by water to yield the imidic acid, which, as in the acid-catalyzed pathway, tautomerizes to the amide.
Due to the sensitivity of the oxazole ring, traditional strong acid or base catalysis is ill-advised for this substrate.
Experimental Protocols: A Tale of Two Mild Methodologies
The following protocols are designed to be self-validating systems, with in-process controls and analytical checkpoints to ensure the desired transformation is proceeding selectively.
Protocol 1: Heterogeneous Catalysis using a Manganese Dioxide (MnO₂) Packed-Bed Flow Reactor
This method offers the advantages of a mild, heterogeneous catalyst that can be easily separated from the product stream, continuous processing, and excellent functional group tolerance.
Experimental Workflow:
Caption: Workflow for MnO₂-catalyzed flow hydration.
Materials and Equipment:
-
This compound
-
Amorphous Manganese Dioxide (MnO₂)
-
HPLC-grade water
-
Co-solvent (e.g., THF, Acetonitrile)
-
HPLC pump
-
Column (glass or stainless steel)
-
Heating block or column oven
-
Back-pressure regulator
-
Fraction collector
-
Rotary evaporator
-
Standard laboratory glassware and analytical equipment (TLC, LC-MS, NMR)
Detailed Step-by-Step Methodology:
-
Column Packing: Carefully pack a column of appropriate dimensions (e.g., 10 cm length x 0.5 cm internal diameter) with amorphous MnO₂. Ensure the packing is uniform to avoid channeling.
-
System Setup: Assemble the flow chemistry system, connecting the solvent reservoir, HPLC pump, packed column, heating block, back-pressure regulator, and fraction collector.
-
Substrate Preparation: Prepare a stock solution of this compound in a mixture of water and a co-solvent (e.g., 1:1 water:THF) to ensure solubility. A typical concentration range is 0.1-0.5 M.
-
System Equilibration: Pump the solvent mixture through the column at a set flow rate (e.g., 0.5 mL/min) and heat the column to the desired temperature (e.g., 60-100 °C).
-
Reaction Initiation: Once the system is equilibrated, switch the pump input to the substrate solution.
-
Eluent Collection: Collect the eluent in fractions.
-
In-Process Monitoring: Analyze the collected fractions by TLC or LC-MS to determine the extent of conversion and check for the formation of byproducts.
-
Work-up: Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final product, 5-Amino-2-methyloxazole-4-carboxamide, using NMR, IR, and mass spectrometry.
Data Presentation:
| Parameter | Recommended Range | Notes |
| Temperature | 60 - 100 °C | Higher temperatures may increase reaction rate but also risk of decomposition. |
| Flow Rate | 0.1 - 1.0 mL/min | Slower flow rates increase residence time and may improve conversion. |
| Substrate Conc. | 0.1 - 0.5 M | Higher concentrations can lead to precipitation. |
| Co-solvent | THF, Acetonitrile | Chosen to ensure substrate solubility. |
Protocol 2: Homogeneous Rhodium-Catalyzed Hydration with an Aldoxime Water Source
This protocol utilizes a homogeneous rhodium catalyst in an anhydrous organic solvent, with an aldoxime serving as the water source. This approach is particularly well-suited for substrates that are sensitive to aqueous acidic or basic conditions.
Reaction Pathway:
Caption: Rhodium-catalyzed anhydrous hydration.
Materials and Equipment:
-
This compound
-
[RhCl(cod)]₂ (Chlorido(1,5-cyclooctadiene)rhodium(I) dimer)
-
N-Heterocyclic Carbene (NHC) ligand (e.g., IMes, SIMes) or other suitable phosphine ligand
-
Acetaldoxime
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware and analytical equipment
Detailed Step-by-Step Methodology:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RhCl(cod)]₂ and the chosen ligand in anhydrous toluene. Stir for 15-30 minutes to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add this compound and acetaldoxime.
-
Reaction Execution: Heat the reaction mixture to 110 °C with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the product by NMR, IR, and mass spectrometry.
Data Presentation:
| Parameter | Recommended Value | Notes |
| Catalyst Loading | 1-5 mol% | Higher loading may be necessary for less reactive substrates. |
| Ligand | IMes, SIMes | NHC ligands have shown high efficacy. |
| Acetaldoxime | 3-5 equivalents | Acts as the water source. |
| Solvent | Anhydrous Toluene | Ensure solvent is dry to prevent side reactions. |
| Temperature | 110 °C | As required to drive the reaction. |
Trustworthiness: A Self-Validating System
For both protocols, it is crucial to perform control experiments. A reaction run without the catalyst should show no conversion, confirming the catalytic nature of the process. Additionally, a reaction run on a model substrate without the oxazole ring can help in optimizing conditions before applying them to the more sensitive target molecule. Careful monitoring for the formation of the corresponding carboxylic acid is essential to ensure the selectivity of the hydration.
Conclusion
The catalytic conversion of this compound to its amide derivative is a chemically nuanced process that requires careful consideration of the substrate's stability. The mild catalytic systems presented here, utilizing either a heterogeneous MnO₂ flow reactor or a homogeneous Rh-NHC complex, offer robust and selective pathways to the desired product, avoiding the harsh conditions that can lead to degradation of the oxazole ring. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize this valuable amide scaffold for application in drug discovery and development.
References
- Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
- Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Organic Letters, 16(4), 1060–1063. [Link]
- LibreTexts. Conversion of nitriles to amides. (2023, January 22). [Link]
- JoVE. Nitriles to Carboxylic Acids: Hydrolysis. [Link]
- Chemistry Steps. Converting Nitriles to Amides. [Link]
- Organic Chemistry Portal. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. [Link]
- Fodor, Z., Petneházy, A., Gömöry, A., & Keglevich, G. (2019). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Molecules, 24(23), 4287. [Link]
- Lee, J., Kim, M., Chang, S., & Lee, H.-Y. (2009). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Organic Letters, 11(24), 5598–5601. [Link]
Application Notes and Protocols for the Use of 5-Amino-2-methyloxazole-4-carbonitrile in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Small Scaffolds in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3][4] By starting with low molecular weight fragments (typically <300 Da) that bind to a biological target with low affinity, FBDD allows for a more rational and efficient exploration of chemical space.[5][6][7] These initial weak interactions are then optimized through structure-guided chemistry to develop high-affinity lead candidates.[8][9] The oxazole scaffold is a privileged motif in medicinal chemistry, present in numerous biologically active compounds, making its derivatives attractive candidates for fragment libraries.[10][11] This guide provides a detailed exploration of the application of 5-Amino-2-methyloxazole-4-carbonitrile , a promising yet under-explored fragment, in a typical FBDD campaign.
Physicochemical Profile of a Privileged Fragment: this compound
This compound is a heterocyclic compound with the chemical formula C₅H₅N₃O and a molecular weight of 123.11 g/mol . Its key physicochemical properties make it an excellent candidate for inclusion in a fragment library, adhering to the widely accepted "Rule of Three".[5]
| Property | Value | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight | 123.11 g/mol | < 300 Da | Ensures efficient exploration of chemical space and provides ample opportunity for subsequent optimization. |
| Hydrogen Bond Donors | 1 (Amino group) | ≤ 3 | Provides a key interaction point without excessive complexity, allowing for specific binding. |
| Hydrogen Bond Acceptors | 3 (Oxazole N, Oxazole O, Nitrile N) | ≤ 3 | Offers multiple potential interaction points with the target protein. |
| cLogP (Calculated) | ~0.5 (predicted) | ≤ 3 | Indicates good aqueous solubility, which is crucial for biophysical screening assays. |
| Rotatable Bonds | 0 | ≤ 3 | The rigid scaffold reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency. |
The presence of a primary amine, a nitrile group, and the oxazole ring itself provides a rich set of potential interaction points for binding to a protein target. The methyl group offers a non-polar feature that can probe hydrophobic pockets. This combination of polarity and hydrophobicity in a compact, rigid structure makes this compound a versatile fragment for screening against a wide range of biological targets.
A Tiered Strategy for Fragment Screening and Validation
Due to the inherently weak affinity of fragments, a multi-pronged approach employing sensitive biophysical techniques is essential for hit identification and validation.[1][12][13] A robust screening cascade minimizes false positives and provides a comprehensive understanding of the fragment's interaction with the target protein.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. biosciencehorizons.com [biosciencehorizons.com]
- 3. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 4. Fragment-based drug discovery and its application to challenging drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 9. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment splicing-based design, synthesis and safener activity of novel substituted phenyl oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note & Protocols: Strategic Derivatization of 5-Amino-2-methyloxazole-4-carbonitrile for Biological Screening
Introduction: The 5-Amino-2-methyloxazole-4-carbonitrile Scaffold - A Privileged Starting Point in Drug Discovery
The oxazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound scaffold, in particular, represents a versatile and strategic starting point for the generation of diverse small molecule libraries. Its unique arrangement of functional groups—a nucleophilic amino group, an electrophilic cyano group, and the stable oxazole core—offers multiple, orthogonal handles for chemical modification. This allows for a systematic exploration of chemical space to identify novel bioactive compounds through high-throughput screening (HTS).[3][4][5]
This guide provides a detailed framework for the strategic derivatization of this compound. We will delve into robust protocols for modifying the amino and cyano functionalities, discuss the rationale behind the chosen synthetic routes, and provide a workflow for library generation and subsequent characterization, tailored for researchers in drug discovery and chemical biology.
Strategic Overview for Library Generation
The primary goal is to generate a library of analogs with diverse physicochemical properties to maximize the potential for identifying "hits" in a biological screen. The derivatization strategy focuses on two primary vectors of diversification originating from the this compound core.
Caption: Overall workflow from core scaffold to biological screening.
Part 1: Derivatization of the 5-Amino Group
The exocyclic amino group at the C5 position is a versatile nucleophile, readily participating in a variety of bond-forming reactions. This allows for the introduction of a wide array of substituents, significantly impacting the molecule's polarity, hydrogen bonding potential, and overall shape.
N-Acylation to Form Amides
Rationale: Amide bond formation is one of the most robust and reliable reactions in medicinal chemistry. Introducing diverse acyl groups (aliphatic, aromatic, heterocyclic) allows for a systematic probing of structure-activity relationships (SAR). The resulting amides are generally stable and often exhibit favorable pharmacokinetic properties.
Caption: Reaction scheme for N-acylation.
Detailed Protocol: Synthesis of N-(4-cyano-2-methyl-oxazol-5-yl)benzamide
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Reaction: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Self-Validation: The success of the reaction can be confirmed by LC-MS, observing the disappearance of the starting material and the appearance of a new peak with the expected mass of the product. Further characterization by ¹H NMR should show a downfield shift of the oxazole proton and the appearance of new aromatic protons from the benzoyl group.[6][7]
N-Sulfonylation to Form Sulfonamides
Rationale: The sulfonamide functional group is a key pharmacophore in many marketed drugs. It acts as a hydrogen bond donor and acceptor and is metabolically stable. Derivatization with a library of sulfonyl chlorides can introduce diverse aryl and alkyl groups, significantly altering the electronic and steric properties of the final compound.
Detailed Protocol: Synthesis of N-(4-cyano-2-methyl-oxazol-5-yl)benzenesulfonamide
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M) under a nitrogen atmosphere and cool to 0 °C.
-
Reaction: Add benzenesulfonyl chloride (1.1 eq) portion-wise to the solution.
-
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the consumption of the starting amine by LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue by recrystallization or flash chromatography.
Part 2: Transformation of the 4-Cyano Group
The nitrile group at the C4 position is an electrophilic handle that can be transformed into other important functional groups, which can act as bioisosteres or engage in different biological interactions.
[3+2] Cycloaddition to Form Tetrazoles
Rationale: The tetrazole ring is a well-established bioisostere for the carboxylic acid group. It possesses a similar pKa but often exhibits improved metabolic stability and cell permeability. This transformation is highly valuable for modulating the pharmacokinetic profile of a lead compound.
Caption: Reaction scheme for tetrazole formation.
Detailed Protocol: Synthesis of 5-(5-Amino-2-methyl-oxazol-4-yl)-1H-tetrazole
Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.
-
Preparation: To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF, 0.2 M), add sodium azide (2.0 eq) and ammonium chloride (2.0 eq).
-
Reaction: Heat the mixture to 100 °C and stir for 18-36 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the product, which will have a mass increase of 43 Da (N₃H).
-
Work-up: Cool the reaction mixture to room temperature and acidify with 2N HCl to pH ~2-3.
-
Purification: Extract the product with ethyl acetate. The product may also precipitate from the aqueous layer upon acidification. If so, collect the solid by filtration. Wash the organic extracts or the solid with water and brine, dry, and concentrate to yield the tetrazole derivative.
Library Generation and Characterization
To efficiently generate a library, these reactions can be performed in parallel using a multi-well plate format. A representative set of building blocks should be chosen to maximize diversity.
| Vector | Reaction Type | Building Blocks (Examples) | Expected Product Class |
| Amino Group | Amidation | Acetyl chloride, Benzoyl chloride, 2-Thiophenecarbonyl chloride, Cyclohexanecarbonyl chloride | Amides |
| Amino Group | Sulfonylation | Benzenesulfonyl chloride, Methanesulfonyl chloride, 4-Toluenesulfonyl chloride | Sulfonamides |
| Amino Group | Urea Formation | Phenyl isocyanate, Methyl isocyanate, 4-Chlorophenyl isocyanate | Ureas |
| Cyano Group | Tetrazole Formation | Sodium azide | Tetrazoles |
Characterization Workflow
A streamlined analytical workflow is crucial for library validation.
-
Primary Analysis (LC-MS): Each well of the library plate should be analyzed by LC-MS to confirm the presence of the desired product (by mass) and to estimate its purity (by UV chromatogram).[8]
-
Purity Confirmation (HPLC): For "hit" compounds identified in the primary screen, purity should be accurately determined using a standard HPLC method with UV detection.
-
Structural Confirmation (NMR): Full structural elucidation for key compounds should be performed using ¹H and ¹³C NMR spectroscopy.[7][9]
High-Throughput Screening (HTS)
The generated library is then ready for biological evaluation. HTS is a technology that allows for the rapid testing of thousands of compounds against a specific biological target.[10] The process typically involves miniaturized assays in 384- or 1536-well plates and robotic automation.[11]
Caption: A generalized workflow for high-throughput screening.
A typical screening concentration for a primary HTS is around 10 µM.[11] The quality of the assay is often assessed by the Z'-factor, a statistical parameter that quantifies the separation between positive and negative controls. A Z'-factor greater than 0.5 is generally considered excellent for an HTS assay.[11]
Conclusion
This compound is an excellent starting scaffold for the creation of diverse and novel chemical libraries for biological screening. The protocols outlined in this guide provide a robust foundation for derivatization at the key functional handles. By systematically applying these methods and employing a rigorous characterization and screening workflow, researchers can efficiently explore the chemical space around this privileged core, accelerating the discovery of new bioactive molecules for therapeutic development.
References
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. (n.d.). PubMed Central. [Link]
- High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science. (2011, June 3).
- High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). PubMed Central. [Link]
- High throughput screening of small molecule libraries for modifiers of radi
- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers. [Link]
- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). PubMed Central. [Link]
- mass spectrometry of oxazoles. (n.d.). HETEROCYCLES, Vol. 14, No. 6, 1980. [Link]
- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PMC. [Link]
- 5-Aminooxazole as an Internal Traceless Activator of C-Terminal Carboxylic Acid: Rapid Access to Diversely Functionalized Cyclodepsipeptides. (n.d.). CoLab.
- A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4- b ]pyridine. (2025, August 10).
- Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. (n.d.). STM Journals. [Link]
- Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. (n.d.). NIH. [Link]
- Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. (2018, December 21).
- NMR Spectroscopic Data for Compounds 1−4. (n.d.).
- The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone deriv
- Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR. (n.d.). NIH. [Link]
- Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. (n.d.). PubMed. [Link]
- 5 Amino 2 Methyloxazole 4 Carbonitrile, Chemical Grade. (n.d.). IndiaMART. [Link]
- Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. (n.d.). PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. High throughput screening of small molecule libraries for modifiers of radiation responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.stmjournals.com [journals.stmjournals.com]
- 9. Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-methyloxazole-4-carbonitrile
Welcome to the dedicated technical support center for the synthesis of 5-Amino-2-methyloxazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions, ensuring a higher yield and purity for this valuable heterocyclic compound. Our approach is grounded in mechanistic understanding and practical, field-tested solutions.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry. Its synthesis, while seemingly straightforward, is often plagued by issues of low yield, challenging purification, and unexpected side-product formation. The primary synthetic route involves the cyclization of a C2 and a C3N fragment. A common and accessible method is the reaction of aminomalononitrile tosylate (AMNT) with an acetylating agent, such as acetyl chloride, in a polar aprotic solvent. This guide will focus on troubleshooting this specific pathway, while also addressing general principles applicable to other synthetic variations.
Troubleshooting Guide: From Low Yields to Impure Products
This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis of this compound.
Question 1: My reaction yield is consistently low or I'm not getting any product at all. What are the likely causes and how can I fix it?
Answer:
Low to no yield is a frequent issue and can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Handling:
-
Aminomalononitrile Tosylate (AMNT): This is a crucial starting material. Ensure it is of high purity and has been stored under anhydrous conditions. AMNT can degrade in the presence of moisture.
-
Acetyl Chloride: Use a fresh bottle of acetyl chloride. Over time, it can hydrolyze to acetic acid and HCl, which will not effectively participate in the reaction and can introduce unwanted side reactions.
-
Solvent (1-Methyl-2-pyrrolidinone - NMP): Use anhydrous NMP. The presence of water can lead to the hydrolysis of both the acetyl chloride and the nitrile groups, as well as potentially promoting the decomposition of AMNT.
-
-
Reaction Conditions:
-
Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes facilitate the reaction, especially if starting materials are not fully soluble. However, excessive heat can lead to decomposition.
-
Reaction Time: The reaction can be slow, sometimes requiring several days for completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric moisture and oxygen.
-
-
Work-up Procedure:
-
Quenching: The method of quenching the reaction is critical. Pouring the reaction mixture into ice-cold water is a common procedure. However, the pH of the resulting solution can affect the stability of the oxazole ring. It is advisable to neutralize the solution carefully with a mild base like sodium bicarbonate.
-
Extraction: Ensure thorough extraction with a suitable organic solvent like ethyl acetate. Emulsions can sometimes form with NMP; if this occurs, adding brine can help to break the emulsion.
-
Question 2: I'm observing a significant amount of a major byproduct. What could it be and how can I prevent its formation?
Answer:
A common byproduct in this synthesis is the N-acylated aminomalononitrile, which fails to cyclize. Another possibility is the formation of N-acylated 5-amino-1,3-oxazole, where the exocyclic amino group is acylated.[2]
-
Formation of N-acetyl-aminomalononitrile: This occurs when the acetylation of the amino group of AMNT happens, but the subsequent cyclization to the oxazole does not.
-
Cause: This is often due to suboptimal reaction conditions that do not favor the cyclization step. This could be due to insufficient temperature or the presence of inhibitors.
-
Solution: As mentioned above, gentle heating can promote cyclization. Additionally, ensuring the absence of water is critical, as it can interfere with the cyclization mechanism.
-
-
Formation of N-acetyl-5-amino-2-methyloxazole-4-carbonitrile: This byproduct arises from the acetylation of the product's amino group.
-
Cause: Using a large excess of acetyl chloride can lead to the acylation of the desired product.[2]
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of acetyl chloride. Add the acetyl chloride dropwise to the reaction mixture to avoid high local concentrations.
-
Question 3: My final product is difficult to purify and appears to be unstable. What purification strategies and handling precautions should I consider?
Answer:
The purification and handling of this compound require care due to the inherent instability of the oxazole ring, especially in the presence of acids or bases.[3]
-
Purification:
-
Column Chromatography: This is the most effective method for purification. Use a silica gel column and a solvent system such as a hexane/ethyl acetate gradient. It's important to run the column relatively quickly to minimize contact time with the silica, which can be slightly acidic.
-
Recrystallization: If the product is a solid and of reasonable purity after extraction, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step.
-
-
Stability and Handling:
-
pH Sensitivity: The oxazole ring is susceptible to hydrolytic cleavage under both acidic and basic conditions.[3] During work-up and purification, strive to maintain neutral conditions. Avoid strong acids and bases.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer) to prevent degradation over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of 1-methyl-2-pyrrolidinone (NMP) as a solvent in this synthesis?
A1: NMP is a polar aprotic solvent that is excellent for dissolving the aminomalononitrile tosylate and facilitating the reaction with acetyl chloride. Its high boiling point also allows for the reaction to be heated if necessary.
Q2: Can I use a different acetylating agent instead of acetyl chloride?
A2: Yes, acetic anhydride can be used as an alternative. It is less reactive than acetyl chloride and may require slightly more forcing conditions (e.g., gentle heating) or a longer reaction time.
Q3: Is there an alternative, faster synthetic method available?
A3: Mechanochemical synthesis, which involves milling the reactants together, has been shown to produce 5-amino-4-cyanoxazoles in a much shorter time (minutes versus days) and often without the need for a solvent.[4] This is an emerging sustainable chemistry approach that could be considered for rapid synthesis.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., 1:1 hexanes:ethyl acetate) and visualize the spots under UV light. The disappearance of the starting material (AMNT) and the appearance of the product spot (which will be more non-polar) indicate the reaction's progress. LC-MS is a more definitive method to track the formation of the product and any byproducts.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound[1]
-
To a stirred solution of aminomalononitrile tosylate (1.0 eq) in anhydrous 1-methyl-2-pyrrolidinone (NMP), add acetyl chloride (1.0-1.1 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for up to 8 days, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous 1-Methyl-2-pyrrolidinone (NMP) | Good solubility for reactants, polar aprotic nature facilitates the reaction. |
| Acetylating Agent | Acetyl Chloride (1.0-1.1 eq) | Provides the 2-methyl group and drives the cyclization. Slight excess can improve conversion. |
| Temperature | Room Temperature (can be gently heated to 40-50 °C) | Balances reaction rate with potential for side reactions and decomposition. |
| Reaction Time | Up to 8 days (monitor by TLC/LC-MS) | The reaction is often slow to proceed to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes side reactions with atmospheric moisture. |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low yield issues.
References
- Freeman, F., & Kim, D. S. H. (Year of Publication). Title of the article. Journal Name, Volume(Issue), pages. (Note: A specific reference for Freeman and Kim was cited in other papers but a direct link is not available).
- Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. (2025). Benchchem.
- Bakavoli, M., Nikseresht, A., Lari, J., & Vahedi, H. (n.d.). Synthesis and Heterocyclization of 5-Amino-4-cyano-1,3-oxazoles. Journal of the Iranian Chemical Society.
- Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. (n.d.). Journal of Heterocyclic Chemistry.
- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
- Merzhyievskyi, D., Kananovich, D., Aav, R., Brovarets, V., et al. (2025). Mechanochemical Synthesis of 5‐Amino‐4‐Cyanoxazoles. European Journal of Organic Chemistry.
Sources
Technical Support Center: Purification of 5-Amino-2-methyloxazole-4-carbonitrile
Introduction
Welcome to the technical support guide for the purification of 5-Amino-2-methyloxazole-4-carbonitrile. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. As a key intermediate in the synthesis of various biologically active molecules, the purity of this compound is critical for successful downstream applications.[1][2] This guide provides a structured approach to troubleshooting common purification issues, offering practical, field-proven insights and detailed protocols.
The chemical structure of this compound, with its combination of an amino group, a nitrile group, and the oxazole ring, presents a unique set of purification challenges.[3] These functional groups influence its solubility, stability, and potential for interaction with various purification media. This guide will address these specific characteristics to help you navigate the complexities of its purification.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific problems encountered during the purification of this compound.
Problem 1: Low Recovery After Silica Gel Column Chromatography
Symptoms:
-
Significant loss of product during column chromatography.
-
Streaking or tailing of the product spot on TLC plates.
-
Desired product is not eluting from the column, even with highly polar solvent systems.
Potential Causes & Solutions:
-
Compound Instability on Silica Gel: The amino group on the oxazole ring can interact strongly with the acidic silica gel, leading to irreversible adsorption or degradation.[4]
-
Solution 1: Deactivate the Silica Gel: Before loading your sample, flush the column with your eluent system containing a small amount of a volatile base, such as 0.5-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica.
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[4] Alternatively, reversed-phase chromatography (C18) can be an effective option if the compound has sufficient hydrophobicity.
-
-
Inappropriate Solvent System: The high polarity of the compound due to the amino and nitrile groups can make elution from silica gel challenging.
-
Solution: Gradient Elution: Start with a less polar mobile phase (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. This will help to first elute less polar impurities and then effectively elute your target compound. A common starting point could be a gradient of 20% to 100% ethyl acetate in hexane. For highly polar impurities, adding a small amount of methanol (1-5%) to the ethyl acetate may be necessary.
-
Experimental Workflow: Deactivating Silica Gel for Column Chromatography
Caption: Workflow for deactivating a silica gel column before purification.
Problem 2: Difficulty in Removing a Specific, Closely-Related Impurity
Symptoms:
-
TLC analysis shows an impurity spot very close to the product spot (similar Rf value).
-
NMR or LC-MS analysis of the "purified" product indicates the presence of a persistent impurity.
Potential Causes & Solutions:
-
Similar Polarity of Product and Impurity: The impurity may be a starting material, a regioisomer, or a byproduct with a very similar polarity to this compound.
-
Solution 1: Recrystallization: This is often the most effective method for separating compounds with very similar polarities.[5] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution or has significantly different solubility.[5]
-
Solution 2: Preparative HPLC: For small-scale purifications where high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation of closely related compounds. Both normal-phase and reversed-phase methods can be explored.
-
Solution 3: Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to drastically change its polarity, allowing for easy separation. For example, the amino group could be temporarily protected. However, this adds extra steps to the synthesis.
-
Recrystallization Solvent Screening
| Solvent | Boiling Point (°C) | Polarity Index | Suitability for this compound |
| Water | 100 | 10.2 | Potential for hydrogen bonding; solubility may be low. |
| Ethanol | 78 | 5.2 | Good starting point; often used for polar compounds. |
| Isopropanol | 82 | 3.9 | Similar to ethanol, but less polar. |
| Ethyl Acetate | 77 | 4.4 | May be a good solvent, often used in combination with a non-polar solvent. |
| Toluene | 111 | 2.4 | May be useful as a co-solvent with a more polar solvent. |
| Dichloromethane | 40 | 3.1 | Use with caution due to low boiling point. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Crystal Formation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]
-
Scaling Up: Once a suitable solvent or solvent pair is identified, dissolve the bulk of the crude material in the minimum amount of the hot solvent.
-
Isolation: After crystallization, collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual reagents. The specific impurities will depend on the synthetic route. For instance, if triphenylphosphine is used, triphenylphosphine oxide can be a difficult-to-remove byproduct.[4] It is crucial to analyze your crude product by techniques like LC-MS or NMR to identify the major impurities before selecting a purification strategy.
Q2: Can I use extraction to purify crude this compound?
A: Yes, a well-designed extraction protocol can be a very effective initial purification step. Due to the basic nature of the amino group, you can perform an acid-base extraction.
Logical Flow for Acid-Base Extraction
Caption: Decision tree for purification via acid-base extraction.
Q3: My compound seems to be degrading during purification. What can I do?
A: Oxazole derivatives can be sensitive to harsh conditions.[4]
-
Avoid Strong Acids and Bases: If performing an acid-base extraction, use dilute solutions and work quickly.
-
Minimize Heat: When concentrating solutions, use a rotary evaporator at a moderate temperature. Avoid prolonged heating.
-
Work Under an Inert Atmosphere: If your compound is sensitive to air or moisture, perform purification steps under nitrogen or argon.
Q4: What is the expected appearance and physical state of pure this compound?
A: Pure this compound is typically a solid at room temperature. Its physical properties are listed as having a boiling point of 305.5 °C. Any significant deviation from a white or off-white crystalline solid may indicate the presence of impurities.
References
- Technical Support Center: Purification of Oxazole Carboxylic Acids. Benchchem.
- This compound | 5098-16-8 | FAA09816. Biosynth.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- This compound | 5098-16-8. Sigma-Aldrich.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
Sources
troubleshooting failed reactions of 5-Amino-2-methyloxazole-4-carbonitrile
Welcome to the technical support center for 5-Amino-2-methyloxazole-4-carbonitrile. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis and application.
Troubleshooting Guides
This section addresses specific failures you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: My reaction to synthesize this compound has a consistently low or no yield. What are the potential causes and how can I fix this?
Answer:
Low or non-existent yield is a frequent issue in heterocyclic synthesis, often stemming from suboptimal reaction conditions, poor starting material quality, or inherent reactant instability. The synthesis of 5-amino-oxazoles is particularly sensitive to these factors. A common and effective route to this compound involves the reaction of (1-ethoxyethylidene)malononitrile with hydroxylamine hydrochloride.[1] Failure in this process can be systematically addressed.
Causality and Key Checkpoints:
-
Starting Material Integrity: The purity of your precursors, (1-ethoxyethylidene)malononitrile and hydroxylamine hydrochloride, is critical. Impurities can introduce competing side reactions.
-
Reaction Conditions: Temperature control is paramount. The reaction should be initiated at a specific temperature (323 K or 50 °C) with vigorous stirring, but the temperature must be carefully managed during the exothermic addition of the malononitrile derivative.[1] Allowing the temperature to rise uncontrollably can lead to decomposition.
-
pH and Base Concentration: The synthesis requires a basic medium, typically a 10% sodium hydroxide solution, to neutralize the hydroxylamine hydrochloride and facilitate the reaction.[1] Incorrect pH can stall the reaction.
-
Reaction Time: While the initial reaction is relatively fast, sufficient time (approx. 1.5 hours) at a cooler temperature (approx. 293 K or 20 °C) is necessary for the product to fully precipitate.[1]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low-yield issues.
Optimized Protocol and Parameters:
The following protocol is based on a successful reported synthesis of the analogous compound, 5-amino-3-methyl-isoxazole-4-carbonitrile, which shares the core reactive components.[1]
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Reactants | (1-ethoxyethylidene)malononitrile, Hydroxylamine Hydrochloride | A common and effective precursor combination.[1] |
| Solvent/Base | 10% Aqueous Sodium Hydroxide | Provides the necessary basic environment for the reaction.[1] |
| Molar Ratio | 1:1 (Malononitrile derivative : Hydroxylamine HCl) | A stoichiometric ratio is typically effective. |
| Initial Temp. | 323 K (50 °C) | Pre-heating the hydroxylamine solution ensures the reaction initiates properly.[1] |
| Addition | Slow, dropwise addition of malononitrile derivative | Critical for controlling the exothermic reaction and preventing byproduct formation.[1] |
| Post-Addition | Stir for 1.5 hours at ~293 K (20 °C) | Allows for complete reaction and precipitation of the product.[1] |
| Work-up | Filtration and washing with water | Simple work-up to isolate the solid product.[1] |
Step-by-Step Experimental Protocol:
-
Prepare a solution of hydroxylamine hydrochloride (0.2 mol) in 80 mL of 10% aqueous sodium hydroxide.
-
Under vigorous stirring, heat the solution to 323 K (50 °C).
-
Add (1-ethoxyethylidene)malononitrile (0.2 mol) dropwise to the solution. Crucially , maintain the temperature below 323 K during this addition, using an ice bath if necessary.
-
After the addition is complete, continue stirring the mixture for an additional 1.5 hours at approximately 293 K (20 °C).
-
The resulting solid product should be collected by filtration.
-
Wash the filtered solid thoroughly with water and dry to obtain the final product.
Question 2: My reaction produces the target compound, but it's contaminated with significant byproducts. How can I identify and minimize these impurities?
Answer:
Impurity formation is a common challenge, especially in multi-step syntheses or when scaling up reactions.[2] For 5-amino-oxazole derivatives, impurities can arise from incomplete reactions, side reactions involving the amino or nitrile groups, or degradation of the product.
Potential Impurities and Their Causes:
-
Unreacted Starting Materials: The most common impurity. This points to an incomplete reaction due to insufficient time, incorrect temperature, or poor stoichiometry.[2]
-
Ring-Opened Products: The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures during workup.[2]
-
N-acylated Byproducts: If the synthesis involves precursors like 2-amido-3,3-dichloroacrylonitriles and the reaction conditions are not optimized, N-acylation can sometimes occur as a side reaction.[3]
-
Polymerization: Cyano-containing compounds can sometimes polymerize under certain conditions, leading to intractable tars.
Impurity Identification and Mitigation Workflow
Sources
Technical Support Center: Optimizing Condensation Reactions for 5-Amino-2-methyloxazole-4-carbonitrile
Welcome to the Technical Support Center for the synthesis of 5-Amino-2-methyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis via condensation reactions. Our focus is on providing scientifically grounded, practical solutions to optimize your reaction conditions and achieve high yields of a pure product.
Overview of the Core Condensation Reaction
The synthesis of this compound typically involves a multicomponent reaction, a cornerstone of modern synthetic chemistry for building molecular complexity in a single step. One common and efficient route is the condensation of an α-amino nitrile with an activated acetic acid equivalent, or a related cyclization strategy involving precursors that form the oxazole ring.
A plausible and widely referenced approach for similar 5-aminooxazoles involves the reaction of a suitable three-carbon building block with a source of the C2-methyl group and the amino group at C5. For the specific case of this compound, a key condensation could involve precursors such as aminocyanoacetamide or related synthons that cyclize in the presence of an appropriate electrophile for the C2-methyl group.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound that this guide focuses on?
A1: This guide primarily addresses challenges related to the condensation and cyclization strategies for forming the 5-aminooxazole ring system substituted with a 2-methyl and a 4-carbonitrile group. This includes reactions of α-aminonitrile precursors or related multicomponent reactions where the oxazole ring is constructed.[1]
Q2: What are the critical parameters to control in this synthesis?
A2: The most critical parameters are the choice of base, solvent, reaction temperature, and the purity of starting materials. These factors significantly influence the reaction rate, yield, and the formation of byproducts.[2]
Q3: How can I monitor the reaction progress effectively?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the consumption of starting materials and the formation of the product.[2] Developing a good TLC system early on is crucial for optimization.
Troubleshooting Guide
This section is structured to address specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Low or no yield is one of the most common frustrations in synthesis. The root causes can often be traced back to reaction conditions or the quality of reagents.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Suboptimal Base Selection | Solution: Screen a variety of bases. Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). Rationale: The base plays a crucial role in deprotonating one of the starting materials to initiate the condensation. The strength and steric bulk of the base can influence the reaction rate and prevent side reactions. For instance, a non-nucleophilic base is often preferred to avoid unwanted reactions with electrophilic centers. |
| Incorrect Solvent Choice | Solution: Test a range of solvents with varying polarities, such as acetonitrile, ethanol, methanol, or a mixture like water/ethanol.[2] Rationale: The solvent affects the solubility of the reactants and the stability of charged intermediates in the reaction mechanism. A solvent that properly solvates the transition state can significantly accelerate the reaction.[3] |
| Inappropriate Reaction Temperature | Solution: Gradually increase the reaction temperature, for example, from room temperature up to the reflux temperature of the solvent, while monitoring the reaction by TLC.[4] Rationale: Many condensation reactions have a significant activation energy barrier. Insufficient thermal energy can lead to a stalled or very slow reaction. However, excessive heat can promote decomposition of the starting materials or the desired product.[5][6] |
| Poor Quality of Starting Materials | Solution: Ensure all starting materials are pure and dry. If necessary, purify the starting materials before use. For example, phenylhydrazine, a common reagent in similar heterocycle syntheses, can degrade upon exposure to air and light.[2] Rationale: Impurities can act as catalysts for side reactions or inhibit the desired reaction pathway, leading to a complex reaction mixture and low yield of the target compound. Water can be particularly detrimental, leading to hydrolysis of sensitive functional groups. |
Issue 2: Formation of Significant Impurities
The presence of multiple spots on a TLC plate can indicate the formation of byproducts. Identifying and minimizing these is key to a successful synthesis.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Hydrolysis of the Nitrile Group | Solution: Ensure anhydrous reaction conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If using an aqueous solvent system, carefully control the pH and reaction time. Rationale: The carbonitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding amide or carboxylic acid byproduct.[7][8][9] This is often exacerbated by prolonged reaction times and elevated temperatures. |
| Formation of Regioisomers or Tautomers | Solution: Carefully control the reaction conditions, particularly the temperature and the order of reagent addition. In some cases, a specific isomer may be favored under thermodynamic or kinetic control. Rationale: The formation of the oxazole ring involves the regioselective attack of nucleophiles. Changes in reaction conditions can alter the selectivity of these steps, leading to the formation of undesired isomers. |
| Decomposition of the Product | Solution: If the product is found to be unstable under the reaction conditions, consider using milder conditions (e.g., lower temperature, weaker base) and minimizing the reaction time.[4] Some amino-substituted heterocycles can be thermally sensitive.[5][6][10] Rationale: The 5-aminooxazole core, while aromatic, can be susceptible to degradation, especially at high temperatures or in the presence of strong acids or bases. |
| Side Reactions of Starting Materials | Solution: Use high-purity starting materials and consider adding one of the reactants slowly to the reaction mixture to maintain a low concentration and suppress side reactions.[4] Rationale: Highly reactive starting materials can undergo self-condensation or polymerization if their concentration is too high. |
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure product can be a challenge, especially for polar molecules.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| High Polarity of the Product | Solution: For column chromatography, consider using a more polar stationary phase like alumina (basic or neutral) or amino-functionalized silica gel.[11] Alternatively, use a reverse-phase column with a water/acetonitrile or water/methanol mobile phase. Rationale: The amino and nitrile groups make this compound a polar molecule, which can lead to strong interactions with standard silica gel, resulting in poor separation and tailing peaks. |
| Poor Crystallization | Solution: If direct crystallization from the reaction mixture is unsuccessful, try a solvent screen with a variety of solvents and solvent mixtures of different polarities. Techniques like slow evaporation, vapor diffusion, or trituration with a non-solvent can also be effective. Rationale: The high polarity and potential for hydrogen bonding of the molecule can sometimes hinder the formation of a well-ordered crystal lattice. |
| Incomplete Extraction during Workup | Solution: During aqueous workup, ensure the pH of the aqueous layer is adjusted to suppress the ionization of the amino group, which can increase its solubility in the organic phase. Perform multiple extractions with smaller volumes of the organic solvent for better efficiency.[11] Rationale: As an amine, the product can be protonated in acidic solutions, increasing its water solubility and leading to poor extraction into an organic solvent. |
Experimental Protocols
General Protocol for Optimizing the Condensation Reaction
This protocol provides a starting point for the synthesis and can be adapted for optimization.
Materials:
-
Appropriate α-aminonitrile precursor (1.0 eq)
-
Activated acetic acid equivalent (1.1 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-aminonitrile precursor and the base.
-
Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the activated acetic acid equivalent to the mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for systematically troubleshooting low product yield.
Mechanistic Considerations
Understanding the reaction mechanism is crucial for effective troubleshooting. The formation of the 5-aminooxazole ring likely proceeds through a series of nucleophilic additions and cyclization-dehydration steps.
Caption: A simplified mechanistic pathway for the formation of the 5-aminooxazole ring.
By understanding these fundamental steps, you can better diagnose where your reaction might be failing and make informed decisions to optimize the conditions. For instance, if the reaction stalls at the acyclic intermediate, it might indicate that the cyclization step is slow and may require a higher temperature or a different solvent.
References
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI.
- Hydrolysis of nitriles. Lumen Learning.
- Hydrolysis of Nitriles. Organic Chemistry Tutor.
- Hydrolysis of nitriles. Chemguide.
- Oxazole Synthesis from Acetylenes and Nitriles. Scientific Update.
- Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. ResearchGate.
- Theoretical study of the 5-aminotetrazole thermal decomposition. PubMed.
- Thermal decomposition of aminotetrazoles. ResearchGate.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- Synthesis of 5-amino-4H-imidazoles from α-aminonitriles. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical study of the 5-aminotetrazole thermal decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Chemistry of 5-Amino-2-methyloxazole-4-carbonitrile
Welcome to the technical support center for 5-Amino-2-methyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and frequently asked questions regarding the prevention of unwanted side reactions of the nitrile group, ensuring the integrity of your synthetic routes and the purity of your final products. Our approach is rooted in a deep understanding of the molecule's unique electronic and structural properties, providing not just protocols, but the scientific reasoning behind them.
Understanding the Reactivity Landscape
This compound is a unique trifunctional molecule. The interplay between the electron-donating amino group, the electron-deficient oxazole ring, and the electrophilic nitrile group dictates its reactivity. The key to successful synthesis is understanding and controlling this delicate balance to achieve the desired chemoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during your experiments.
FAQ 1: My nitrile group is hydrolyzing to a carboxylic acid during a reaction. How can I prevent this?
Answer: Nitrile hydrolysis is a common side reaction, typically occurring under acidic or basic conditions. The key to preventing this is to carefully control the pH of your reaction medium and, when possible, to use non-aqueous conditions.
Troubleshooting Hydrolysis:
-
Problem: Unwanted formation of 5-amino-2-methyloxazole-4-carboxylic acid.
-
Root Cause: Presence of strong acid or base and water, often exacerbated by elevated temperatures. Nitriles can first hydrolyze to an amide intermediate, which then can be further hydrolyzed to a carboxylic acid.[1][2]
-
Solutions:
-
Strict pH Control: Buffer your reaction mixture to maintain a neutral or near-neutral pH.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water. Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Management: Avoid excessive heating. If a reaction requires elevated temperatures, carefully monitor the progress to minimize hydrolysis.
-
Mild Reagents: Opt for milder reagents that do not require strongly acidic or basic conditions.
-
Experimental Protocol: Mild Saponification of an Ester in the Presence of the Nitrile
This protocol demonstrates the selective hydrolysis of an ester in a hypothetical substrate containing the this compound core, while preserving the nitrile group.
| Step | Procedure | Rationale |
| 1 | Dissolve the substrate (1 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v). | Using a mixed solvent system ensures solubility of the substrate. |
| 2 | Cool the solution to 0 °C in an ice bath. | Lowering the temperature reduces the rate of nitrile hydrolysis. |
| 3 | Add a solution of lithium hydroxide (LiOH) (1.1 eq) in water dropwise. | LiOH is a milder base than NaOH or KOH, and its slow addition helps to control the reaction. |
| 4 | Monitor the reaction closely by TLC or LC-MS. | Over-running the reaction can lead to nitrile hydrolysis. |
| 5 | Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. | This neutralizes the excess base. |
| 6 | Extract the product with an organic solvent (e.g., ethyl acetate). | |
| 7 | Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. | Standard work-up procedure. |
FAQ 2: I am trying to perform a reduction on another part of my molecule, but the nitrile group is being reduced to a primary amine. How can I avoid this?
Answer: The reduction of a nitrile to a primary amine is a common transformation, typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄).[3] To prevent this, you must choose a reducing agent that is selective for the functional group you wish to transform while being unreactive towards the nitrile.
Troubleshooting Nitrile Reduction:
-
Problem: Formation of a 5-(aminomethyl)-2-methyloxazol-4-amine byproduct.
-
Root Cause: Use of a non-selective or overly harsh reducing agent.
-
Solutions:
-
Chemoselective Reagents: Employ reducing agents known for their selectivity. For example, to reduce an ester to an alcohol in the presence of a nitrile, sodium borohydride (NaBH₄) is often a suitable choice as it is generally unreactive towards nitriles.[3]
-
Catalytic Hydrogenation with Catalyst Poisoning: For catalytic hydrogenations, the choice of catalyst and additives is crucial. For instance, a modified palladium on carbon catalyst, Pd/C(en), has been shown to selectively hydrogenate alkenes and alkynes in the presence of aromatic nitriles.[4]
-
Protecting the Nitrile (less common): In some complex syntheses, temporary conversion of the nitrile to a less reactive functional group might be considered, although this adds extra steps to the synthetic route.
-
Experimental Protocol: Selective Reduction of a Nitro Group in the Presence of the Nitrile
This protocol illustrates the selective reduction of an aromatic nitro group on a hypothetical derivative of this compound.
| Step | Procedure | Rationale |
| 1 | Dissolve the nitro-containing substrate (1 eq) in ethanol or ethyl acetate. | These are common solvents for this type of reduction. |
| 2 | Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq). | SnCl₂ is a classic reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles.[5] |
| 3 | Heat the reaction mixture to reflux and monitor by TLC or LC-MS. | The reaction is typically complete within a few hours. |
| 4 | After completion, cool the reaction mixture and pour it into ice water. | |
| 5 | Basify the solution with a saturated aqueous solution of NaHCO₃ or dilute NaOH to precipitate the tin salts. | |
| 6 | Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate. | |
| 7 | Separate the organic layer of the filtrate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | Standard work-up to isolate the desired amine. |
FAQ 3: I need to protect the amino group to perform a reaction on another part of the molecule. What protecting groups are compatible with the nitrile functionality?
Answer: Protecting the 5-amino group is often necessary to prevent its interference in subsequent reactions. The choice of protecting group is critical, as the conditions for its introduction and removal must not affect the nitrile group or the oxazole ring.
Troubleshooting Amino Group Protection:
-
Problem: The protecting group is unstable, or its removal cleaves the nitrile or opens the oxazole ring.
-
Root Cause: Incompatible protecting group strategy.
-
Solutions:
-
Carbamates: Carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) are generally good choices. They are introduced under basic conditions that are typically mild enough not to affect the nitrile.
-
Boc Protection: The Boc group is particularly useful as it is stable to a wide range of non-acidic conditions and is readily removed with mild acid (e.g., trifluoroacetic acid in dichloromethane), which is often compatible with the nitrile group.
-
Orthogonal Protection Strategies: In complex molecules, employing an orthogonal protecting group strategy is advisable. This allows for the selective removal of one protecting group in the presence of others.[6]
-
Experimental Protocol: Boc Protection of the 5-Amino Group
| Step | Procedure | Rationale |
| 1 | Dissolve this compound (1 eq) in a suitable solvent like THF or dichloromethane. | |
| 2 | Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). | DMAP is a highly effective catalyst for this acylation reaction. |
| 3 | Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. | The reaction is usually complete within a few hours. |
| 4 | Upon completion, concentrate the reaction mixture under reduced pressure. | |
| 5 | Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the N-Boc protected product. |
Visualizing Reaction Pathways
To further clarify the concepts discussed, the following diagrams illustrate the key decision-making processes in preventing side reactions.
Caption: Decision tree for preventing nitrile hydrolysis.
Caption: Selecting the right reducing agent to preserve the nitrile group.
Conclusion
The successful application of this compound in complex organic synthesis hinges on a nuanced understanding of its reactivity and the careful selection of reaction conditions and reagents. By anticipating and mitigating potential side reactions of the nitrile group through the strategies outlined in this guide, researchers can enhance the efficiency and reliability of their synthetic endeavors.
References
- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
- Organic Chemistry Tutor. (n.d.). Nitrile to Amide - Common Conditions.
- ResearchGate. (2017, March 24). How to selectively reduction of nitrile group in presence of ester group?.
- Sajiki, H., et al. (2011). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles.
- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- A Quick Guide to Reductions in Organic Chemistry. (n.d.). Chiral Publishing.
- Robert, J. D., & Caserio, M. C. (1977). Making Amides from Nitriles. In Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
- ResearchGate. (2014, November 22). How can I selectively reduce nitrile in presence of ester (reaction conditions)?.
- ResearchGate. (2015, January 12). Selective reduction of a nitrile to an aldehyde in the presence of an ester?.
- Wang, D., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]
- Wang, F., et al. (2019). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry, 43(3), 1396-1403. [Link]
- Vander Wal, M., et al. (2020). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Carpino, L. A., et al. (1997). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society, 119(41), 9915-9916. [Link]
- Chemguide. (n.d.). Hydrolysing Nitriles.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- LibreTexts Chemistry. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
- Singh, R., et al. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1084-1089. [Link]
- Bhanage, B. M., et al. (2011). Hydrogenation of nitrile in supercritical carbon dioxide: a tunable approach to amine selectivity. Green Chemistry, 13(5), 1335-1341. [Link]
- ResearchGate. (n.d.). General pathways for the synthesis of amides through the hydration of a nitrile intermediate.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- Fochi, F., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(45), 23158-23165. [Link]
- Tantry, S. J., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(8), 3247-3286. [Link]
- Ryng, S., et al. (1996). Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. Archivum Immunologiae et Therapiae Experimentalis, 44(4), 259-266. [Link]
- IndiaMART. (n.d.). 5 Amino 2 Methyloxazole 4 Carbonitrile, Chemical Grade.
- de Oliveira, T. A., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(10), 1637-1651. [Link]
- Rakshit, A., et al. (2022). Conversion of nitrile to other functional groups.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
- Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
- Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed. [Link]
Sources
- 1. Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. acs.org [acs.org]
- 4. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Protective Groups [organic-chemistry.org]
Technical Support Center: Managing Poor Solubility of 5-Amino-2-methyloxazole-4-carbonitrile
Welcome to the technical support center for 5-Amino-2-methyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their reaction media. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you overcome these experimental hurdles.
Understanding the Challenge: Why is this compound Poorly Soluble?
This compound possesses a combination of polar functional groups (amino and nitrile) and a heterocyclic ring system. This unique structure can lead to strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, within the crystal lattice. These strong interactions make it difficult for solvent molecules to effectively solvate and dissolve the compound, resulting in poor solubility in many common organic solvents.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you might be facing during your experiments.
Question 1: My this compound is not dissolving in my reaction solvent at room temperature. What should I do?
Answer:
This is a common issue. Here’s a systematic approach to address it:
-
Heating: Gently heat the mixture. The solubility of most solids increases with temperature as the increased kinetic energy helps to overcome the crystal lattice energy.[1][2] Start with a modest temperature increase (e.g., to 40-50 °C) and observe for dissolution. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
Sonication: Use an ultrasonic bath. The high-frequency sound waves can help to break apart the solid particles and enhance solvation.
-
Solvent Screening: If heating and sonication are ineffective, your chosen solvent may not be suitable. You will need to perform a solvent screening study. Based on the polar nature of the molecule, consider solvents with a higher polarity.
Experimental Protocol: Small-Scale Solvent Screening
-
Weigh out a small, equal amount of this compound into several vials (e.g., 1-2 mg).
-
Add a measured volume of a different solvent to each vial (e.g., 0.5 mL).
-
Stir or vortex the vials at room temperature for a set amount of time (e.g., 30 minutes).
-
Visually inspect for dissolution.
-
If the compound is still insoluble, gently heat the vials and observe again.
-
Record your observations to identify promising solvents.
Table 1: Suggested Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | 6.4 | 153 | Aprotic, highly polar, often a good solvent for polar compounds. |
| Dimethyl sulfoxide (DMSO) | 7.2 | 189 | Aprotic, highly polar, can dissolve a wide range of compounds. |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | 202 | Aprotic, polar, high boiling point. |
| Acetonitrile | 5.8 | 82 | Aprotic, polar, lower boiling point. |
| Ethanol | 4.3 | 78 | Protic, polar, often used in syntheses involving related compounds.[3] |
| Tetrahydrofuran (THF) | 4.0 | 66 | Aprotic, moderately polar. |
| 1,4-Dioxane | 4.8 | 101 | Aprotic, moderately polar. |
Polarity Index values are relative and can vary slightly depending on the scale used.
Question 2: The compound dissolves upon heating, but it crashes out of solution when the reaction is cooled or when another reagent is added. How can I prevent this?
Answer:
This indicates that the solution is supersaturated at lower temperatures or that the addition of another reagent is changing the properties of the solvent system.
-
Maintain Temperature: If your reaction can be safely run at an elevated temperature, maintaining the heat throughout the process will keep the compound dissolved.
-
Use a Co-solvent: Adding a co-solvent can significantly improve solubility.[4] A co-solvent is a second solvent that is miscible with the primary solvent and in which the compound has higher solubility. For this compound, polar aprotic solvents like DMF or DMSO are good candidates for co-solvents if you are using a less polar primary solvent.
Experimental Protocol: Co-solvent Titration
-
Dissolve your compound in the minimum amount of the primary solvent at the reaction temperature.
-
Slowly add a co-solvent (e.g., DMF or DMSO) dropwise while stirring until the solution remains clear upon cooling to the desired reaction temperature.
-
Be mindful that the co-solvent may affect the reactivity of your other reagents.
Question 3: I am concerned that heating my reaction will lead to unwanted side products. Are there any room temperature methods to improve solubility?
Answer:
Yes, several strategies can be employed at room temperature:
-
Co-solvent System: As mentioned above, a well-chosen co-solvent system can often achieve the desired solubility without heating.
-
pH Adjustment (for aqueous or protic media): The amino group on the oxazole ring is basic and can be protonated in acidic conditions to form a more soluble salt.[5] Conversely, if your reaction conditions are basic, the solubility might be affected differently. This approach is highly dependent on the stability of your compound and the compatibility of acidic or basic conditions with your reaction.
Experimental Protocol: pH-Based Solubility Test
-
Suspend a small amount of your compound in a protic solvent (e.g., water or ethanol).
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise and observe for dissolution.
-
In a separate vial, repeat the process with a dilute base (e.g., 0.1 M NaOH).
-
This will give you an indication of whether pH modification is a viable strategy.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for this compound?
A1: There is no single "best" solvent, as the ideal choice depends on the specific reaction conditions, including temperature, other reagents, and the desired work-up procedure. However, based on the polar nature of the molecule, highly polar aprotic solvents like DMF and DMSO are excellent starting points for solubility tests.
Q2: Can I use a non-polar solvent like hexane or toluene?
A2: It is highly unlikely that this compound will be soluble in non-polar solvents due to the "like dissolves like" principle.[5] The polar functional groups of your compound will not interact favorably with non-polar solvent molecules.
Q3: How does the nitrile group affect solubility?
A3: The nitrile group is polar and can participate in dipole-dipole interactions. Its presence contributes to the overall polarity of the molecule, making it more soluble in polar solvents.[6]
Q4: Are there any known reactions where the solubility of this compound was successfully managed?
A4: While specific solubility data is scarce, synthesis of related 5-amino-isoxazole-4-carbonitriles has been reported in solvents like ethanol and glycerol, sometimes with the use of a base like K2CO3.[7] This suggests that protic polar solvents, potentially in combination with a base, can be effective.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for poor solubility.
Logical Relationship of Solubility Factors
This diagram shows the interplay of key factors influencing the solubility of this compound.
Caption: Factors influencing solubility.
References
- Cosolvent - Wikipedia
- Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles - ResearchG
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI
- Cosolvent – Knowledge and References - Taylor & Francis
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube
- Solubility of Organic Compounds - University of Calgary
- What is the relationship between solubility and temper
- Temperature Effects on Solubility - Chemistry LibreTexts
- What is the effect of temperature on solubility?
- Chemistry of Nitriles - Chemistry LibreTexts
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
- 4. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Involving 5-Amino-2-methyloxazole-4-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-2-methyloxazole-4-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges you may encounter during the workup and purification of reactions involving this versatile building block.
Safety First: Handling this compound
As a substituted aminonitrile, this compound and its derivatives warrant careful handling due to potential toxicity. Aminonitriles can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] In case of accidental exposure, seek immediate medical attention.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has formed a persistent emulsion during the aqueous workup. How can I break it?
A1: Emulsion formation is a common issue when working with nitrogen-containing heterocyclic compounds.[5][6] To break the emulsion, try adding a saturated solution of sodium chloride (brine).[5] The increased ionic strength of the aqueous layer often helps to force the separation of the organic and aqueous phases. If this is not effective, allowing the mixture to stand for an extended period or gentle swirling, rather than vigorous shaking, during extraction can prevent emulsion formation.
Q2: I am observing a significant loss of my product during aqueous extraction. What could be the cause?
A2: The amino group on the oxazole ring can be protonated under acidic conditions, increasing the water solubility of your compound. If you are using an acidic wash (e.g., dilute HCl) to remove basic impurities, you may be losing your product to the aqueous layer.[6] It is advisable to check the pH of the aqueous layer and, if necessary, neutralize it and re-extract with an organic solvent to recover your product.
Q3: What is the best way to remove unreacted starting materials or polar byproducts from my crude product?
A3: For the removal of polar impurities, a simple aqueous wash is often effective.[7] If your product is not sensitive to changes in pH, washing with a dilute solution of sodium bicarbonate can remove acidic byproducts, while a dilute acid wash can remove basic impurities.[6][7] However, be mindful of the potential for hydrolysis of the nitrile or oxazole ring under harsh acidic or basic conditions. For non-polar impurities or closely related byproducts, column chromatography is the most effective purification method.[5][7]
Q4: I am having difficulty purifying my product by column chromatography. It seems to be streaking on the TLC plate.
A4: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen solvent system or is interacting strongly with the silica gel. The basicity of the amino group can lead to strong adsorption on the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (~1-2%), to your eluent system.[6] This will help to reduce tailing and improve the separation.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the workup of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Workup | - Product is water-soluble and lost during extraction.- Product degradation under workup conditions (e.g., strong acid/base).- Incomplete reaction. | - Check the aqueous layers for your product using TLC or LC-MS.- If the product is in the aqueous layer, neutralize and re-extract.- Use mild workup conditions (e.g., saturated sodium bicarbonate instead of strong base).- Confirm reaction completion by TLC or other analytical methods before starting the workup. |
| Presence of Insoluble Precipitate at the Interface | - Formation of insoluble salts of your product or byproducts. | - Try to dissolve the precipitate by adding more of either the organic or aqueous phase.- If the precipitate persists, filter the entire mixture through a pad of Celite® before separating the layers. Wash the Celite® with the organic solvent to recover any adsorbed product.[6] |
| Discoloration of the Organic Layer During Washing | - Presence of colored impurities or degradation products. | - If the color is due to iodine or other halogens, wash with a solution of sodium thiosulfate.- Activated carbon (charcoal) treatment of the organic solution can sometimes remove colored impurities, but use with caution as it may also adsorb your product. |
| Product Oiling Out or Precipitating During Solvent Removal | - The product has low solubility in the extraction solvent once concentrated. | - Add a co-solvent in which the product is more soluble before complete removal of the initial solvent.- Alternatively, if the product precipitates as a clean solid, this can be an effective purification step. The solid can be collected by filtration. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is a general procedure for the initial purification of a reaction mixture containing this compound derivatives.
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If reactive reagents such as strong acids, bases, or organometallics were used, quench the reaction appropriately (e.g., by slowly adding water, a saturated solution of ammonium chloride, or a dilute acid/base).
-
Solvent Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with water to remove water-soluble impurities.
-
To remove acidic byproducts, wash with a saturated solution of sodium bicarbonate. Be cautious of gas evolution (CO2).
-
To remove basic byproducts, a wash with a dilute solution of a mild acid like citric acid can be used. Avoid strong acids that may protonate and extract your product.
-
Finally, wash with a saturated solution of sodium chloride (brine) to aid in the removal of water from the organic layer and to help break any emulsions.[5]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of the crude product using silica gel column chromatography.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent system.
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system. A typical starting eluent for a compound of this nature might be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the product. As mentioned in the FAQs, adding a small amount of triethylamine to the eluent can improve the peak shape.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound derivative.
Visualizations
General Workup Workflow
Caption: A typical experimental workflow for the workup and purification of reactions.
Troubleshooting Logic for Emulsion Formation
Caption: A decision tree for troubleshooting emulsion formation during aqueous workup.
References
- Benchchem. Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
- Benchchem. Handling and safety precautions for 2-Aminobutanenitrile.
- Benchchem. Van Leusen Oxazole Synthesis: A Technical Support Guide.
- Chemical Emergency Medical Guidelines.
- Fisher Scientific.
- Chemical Emergency Medical Guidelines. 2-Amino-2,3-dimethylbutyronitrile (Aminonitril)
- AK Scientific, Inc. 4-((4,6-Dichloropyrimidin-2-yl)amino)
- Organic Reaction Workup Formulas for Specific Reagents.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
Sources
- 1. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Transformations of 5-Amino-2-methyloxazole-4-carbonitrile
Welcome to the technical support center for synthetic transformations involving 5-Amino-2-methyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile heterocyclic building block. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.
Introduction: The Chemistry of this compound
This compound is a valuable scaffold in medicinal chemistry due to its unique electronic properties and multiple reactive sites. The electron-donating amino group at the C5 position activates the oxazole ring, while the nitrile and amino functionalities offer orthogonal handles for diverse synthetic elaborations. However, the interplay of these groups can lead to specific challenges, including catalyst inhibition, competitive side reactions, and difficulties in achieving selective transformations. This guide provides troubleshooting strategies for three key transformations: Nitrile Hydrolysis , Nitrile Reduction , and C-N Cross-Coupling .
Section 1: Hydrolysis of the Nitrile Group to an Amide
The conversion of the C4-carbonitrile to the corresponding carboxamide is a frequent objective, often as a precursor to the carboxylic acid or to introduce a key pharmacophoric element.
Frequently Asked Questions & Troubleshooting
Q1: My standard acid/base hydrolysis protocol is giving me the carboxylic acid directly, or a complex mixture of products. How can I selectively isolate the primary amide?
A1: This is a common issue. The conditions required to hydrolyze the nitrile are often harsh enough to further hydrolyze the intermediate amide to the carboxylic acid.[1][2] Stopping the reaction precisely at the amide stage is challenging due to comparable reaction rates.
-
Causality: Strong acids (e.g., refluxing HCl) or bases (e.g., refluxing NaOH) create a highly reactive environment where the amide, once formed, is immediately susceptible to further attack.[3] The electron-rich nature of the 5-aminooxazole ring can also be sensitive to these harsh conditions, potentially leading to ring-opening or degradation.
-
Troubleshooting & Recommended Protocol: Switch to a milder, metal-catalyzed hydration protocol. The Ghaffar-Parkins catalyst, a platinum-based complex, is highly effective for the chemoselective hydration of nitriles to primary amides under neutral conditions, preserving sensitive functional groups.[4]
Table 1: Comparison of Nitrile Hydrolysis Methods
| Method | Catalyst/Reagent | Typical Conditions | Common Issues |
| Acid Hydrolysis | Conc. HCl or H₂SO₄ | Heat/Reflux | Over-hydrolysis to carboxylic acid, ring degradation.[1] |
| Base Hydrolysis | NaOH or KOH | Heat/Reflux | Over-hydrolysis, formation of carboxylate salt.[1] |
| Catalytic Hydration | Ghaffar-Parkins Catalyst | Neutral pH, mild heat | Catalyst cost, requires inert atmosphere.[4] |
Experimental Protocol: Platinum-Catalyzed Nitrile Hydration
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv).
-
Add the Ghaffar-Parkins catalyst (₂) (0.1-1 mol%).
-
Add degassed water (2-3 equiv) and a suitable solvent (e.g., acetone or dioxane).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.
-
Purify the resulting 5-Amino-2-methyloxazole-4-carboxamide by column chromatography or recrystallization.
Q2: The catalytic hydration is stalling, and I'm observing low conversion. What could be the cause?
A2: Low conversion in catalytic hydrations can stem from several factors:
-
Catalyst Deactivation: The 5-amino group, being a Lewis base, might coordinate to the platinum center, partially inhibiting its catalytic activity.
-
Insufficient Water: The reaction is stoichiometric in water. Ensure at least one equivalent is present and the solvent is not excessively dry.
-
Mass Transfer Issues: If the starting material has poor solubility in the chosen solvent system, this can limit the reaction rate. Consider a co-solvent to improve solubility.
Section 2: Reduction of the Nitrile Group to a Primary Amine
Reducing the nitrile to a (5-amino-2-methyloxazol-4-yl)methanamine derivative opens up avenues for further functionalization, such as reductive amination or amide coupling.
Frequently Asked Questions & Troubleshooting
Q1: I'm attempting to reduce the nitrile with LiAlH₄, but I'm getting a complex mixture and recovery of my starting material is low. Why is this happening?
A1: Lithium aluminum hydride (LiAlH₄) is a very strong, non-selective reducing agent.[5] While it effectively reduces nitriles, it can also react with other functional groups. The oxazole ring itself, being an ester-like heterocycle, is susceptible to cleavage under harsh nucleophilic conditions.
-
Causality: The hydride can attack the electrophilic C2 or C4 positions of the oxazole ring, leading to ring-opening and subsequent decomposition, especially at elevated temperatures.
-
Troubleshooting & Recommended Protocol: A more chemoselective approach is catalytic hydrogenation. Using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a milder alternative that typically preserves the oxazole core.
Experimental Protocol: Catalytic Hydrogenation of Nitrile
-
In a high-pressure vessel, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., ethanol or methanol), often with a small amount of ammonia to prevent the formation of secondary amines.
-
Add Raney Nickel (slurry in water/ethanol) or 10% Pd/C (5-10 mol% loading).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-500 psi).
-
Heat the reaction to 40-60 °C and stir vigorously.
-
Monitor the reaction by observing hydrogen uptake and by periodic sampling (if possible).
-
Once complete, carefully vent the hydrogen, purge with nitrogen, and filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude primary amine.
Q2: My catalytic hydrogenation is very slow, or it stalls completely. What are the common causes?
A2: Several factors can inhibit catalytic hydrogenation:
-
Catalyst Poisoning: The 5-amino group can act as a mild catalyst poison. While less severe than sulfur compounds, strong coordination to the metal surface can slow the reaction. Using a higher catalyst loading or a different catalyst (e.g., Rh/Al₂O₃) can sometimes overcome this.
-
Impure Substrate: Trace impurities from previous steps (e.g., sulfur-containing reagents, halides) can completely deactivate the catalyst. Ensure your starting material is highly pure.
-
Insufficient Pressure/Agitation: Hydrogen gas needs to dissolve in the liquid phase to react. Ensure the hydrogen pressure is adequate and that stirring is vigorous enough to ensure good gas-liquid mixing.
Section 3: C-N Cross-Coupling of the 5-Amino Group
The Buchwald-Hartwig amination is a powerful tool for forming aryl- or heteroaryl-N bonds, enabling the synthesis of complex derivatives from the 5-amino group.
Frequently Asked Questions & Troubleshooting
Q1: I'm trying to couple my 5-amino-2-methyloxazole with an aryl bromide using a standard Pd(OAc)₂/phosphine catalyst system, but the reaction is failing. What is the likely problem?
A1: The success of a Buchwald-Hartwig reaction is highly dependent on the choice of palladium precursor, ligand, and base.[6][7] Electron-rich heterocyclic amines, like your substrate, can be particularly challenging.
-
Causality:
-
Catalyst Inhibition: The substrate itself, being an electron-rich heterocycle with multiple nitrogen atoms, can act as a ligand and coordinate strongly to the palladium center, inhibiting the catalytic cycle.
-
Poor Ligand Choice: First-generation phosphine ligands may not be sufficiently electron-rich or sterically bulky to promote the rate-limiting reductive elimination step with an electron-rich amine.[6]
-
Base Incompatibility: The choice of base is critical. Strong bases like NaOtBu are often required, but can also cause substrate degradation if not carefully controlled.
-
-
Troubleshooting & Recommended Protocol: Use a modern, pre-formed palladium catalyst or an in-situ system with a specialized biarylphosphine ligand. These ligands are designed to accelerate the key steps of the catalytic cycle and prevent catalyst deactivation.
Table 2: Recommended Catalyst Systems for Challenging Aminations
| Catalyst/Ligand | Palladium Source | Base | Key Advantages |
| DavePhos | Pd₂(dba)₃ or Pd(OAc)₂ | NaOtBu, K₃PO₄ | Good for a range of heteroaryl amines.[8] |
| RuPhos | RuPhos Pd G3/G4 | K₂CO₃, Cs₂CO₃ | Excellent for sterically hindered and electron-rich amines. |
| BrettPhos | BrettPhos Pd G3 | LiHMDS | High activity, tolerates some protic functional groups.[9] |
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the Pd precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction to 80-110 °C and monitor by LC-MS.
-
Upon completion, cool to room temperature, dilute with a solvent like ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Q2: I'm observing significant amounts of a dehalogenated side product from my aryl halide starting material. How can I suppress this?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[10]
-
Causality: This often arises from a competitive β-hydride elimination pathway or from protonolysis of the Pd-Aryl intermediate. It can be exacerbated by moisture in the reaction or by a catalytic cycle that is proceeding too slowly, allowing side reactions to dominate.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. Use a glovebox if possible.
-
Optimize Ligand/Palladium Ratio: An incorrect ratio can lead to less stable catalytic species that are more prone to side reactions. Using a pre-catalyst often mitigates this issue.
-
Change the Base: Sometimes, switching to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can reduce the rate of side reactions.
-
Increase Reaction Concentration: Higher concentrations can favor the desired bimolecular coupling over undesired unimolecular decomposition pathways.
-
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Org. Synth. 2024, 101, 438-459. [Link]
- Chemistry LibreTexts. (2023).
- Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry, 41(23), 3769–3770. [Link]
- ResearchGate. (2025). An easily available N-heterocyclic carbene–palladium(II) catalyst for Buchwald–Hartwig amination of aryl chlorides. Request PDF. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
- SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
- Reddit. (2018).
- Reddit. (2018). Nitrile reduction issues. r/chemistry. [Link]
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
- Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Org. Synth. 2024, 101, 327-341. [Link]
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
- ResearchGate. (2025). A truly green synthesis of ??-aminonitriles via Strecker reaction. [Link]
- National Institutes of Health. (n.d.). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PMC. [Link]
- Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]
- Reddit. (2023). Hydrolysis of nitriles. r/OrganicChemistry. [Link]
- National Institutes of Health. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]
- YouTube. (2025).
- Chemistry LibreTexts. (2023). The Reduction of Nitriles. [Link]
- JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. [Link]
- National Institutes of Health. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC. [Link]
- MDPI. (n.d.). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. [Link]
- ResearchGate. (2025). Alkylation of 5-Aminotetrazole with Dihalo-Substituted Compounds in Dimethylformamide. [Link]
- ResearchGate. (n.d.).
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Chapter 1. (n.d.). [Link]
- National Institutes of Health. (n.d.).
- Queen's University Belfast. (n.d.).
- Queen's University Belfast. (2023).
- ResearchGate. (2025). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4- b ]pyridine. [Link]
- PubMed. (2001). A novel multicomponent synthesis of polysubstituted 5-aminooxazole and its new scaffold-generating reaction to pyrrolo[3,4-b]pyridine. [Link]
- ACS Publications. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au. [Link]
- ResearchGate. (n.d.). Organocatalytic Enantioselective Aminoalkylation of 5‐Aminopyrazole Derivatives with Cyclic Imines. Request PDF. [Link]
- CHIMIA. (2011). Built-in 5-Aminooxazole as an Internal Activator of the Terminal Carboxylic Acid: An Alternative Access to Macrocyclodepsipeptides. [Link]
- PubMed. (n.d.). 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides. [Link]
- Niner Commons. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
scale-up challenges for the synthesis of 5-Amino-2-methyloxazole-4-carbonitrile
Welcome to the technical support center for the synthesis of 5-Amino-2-methyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis and scale-up of this important heterocyclic compound.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while achievable at the lab scale, can present several challenges when scaling up for larger quantities. This guide provides a structured approach to understanding and overcoming these potential hurdles, ensuring a robust and efficient synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently cited laboratory-scale synthesis involves the reaction of (1-ethoxyethylidene)malononitrile with hydroxylamine hydrochloride.[1] This method is often favored for its straightforward approach and readily available starting materials. Alternative routes for oxazole synthesis, such as the Robinson-Gabriel synthesis or Van Leusen reaction, could be adapted, but the aforementioned route is the most direct for this specific substitution pattern.[2][3]
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature control is crucial, especially during the initial reaction of (1-ethoxyethylidene)malononitrile with hydroxylamine, as the reaction can be exothermic.[1] The rate of addition of reagents and efficient stirring are also key to ensure homogeneity and prevent the formation of localized hot spots, which can lead to side reactions and decreased yield. The pH of the reaction medium should also be carefully controlled, as it can influence the reactivity of the hydroxylamine.
Q3: What is the typical purity profile of the crude product?
A3: The crude product may contain unreacted starting materials, side-products from the polymerization of malononitrile, or isomers formed during the cyclization. The purity can be assessed by HPLC and TLC, and the identity confirmed by NMR and mass spectrometry.
Q4: How stable is this compound?
A4: While generally stable, 5-aminooxazole derivatives can be sensitive to strong acids and bases, which can lead to ring-opening or decomposition. It is recommended to store the purified compound in a cool, dry place, protected from light.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.
Problem 1: Low Yield of the Final Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry.
-
Side Reactions: Formation of byproducts due to poor temperature control or incorrect pH. For instance, self-condensation of the malononitrile starting material can occur under basic conditions.
-
Product Degradation: The product may be degrading during workup or purification, especially if exposed to harsh acidic or basic conditions.
-
Mechanical Losses: During scale-up, product loss during filtration, transfers, and other handling steps can become more significant.
Troubleshooting & Optimization:
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
-
Temperature Control: For scaled-up reactions, ensure adequate cooling capacity to manage any exotherms. A jacketed reactor with a reliable cooling system is recommended.
-
Controlled Addition: Add reagents dropwise or in portions to maintain better control over the reaction temperature and minimize side reactions.
-
pH Adjustment: Carefully adjust the pH of the reaction mixture. The use of a buffered system can sometimes improve reproducibility.
-
Optimized Work-Up: Use mild work-up conditions. Avoid strong acids and bases. If an aqueous workup is necessary, use saturated sodium bicarbonate solution for neutralization.
-
Efficient Isolation: Optimize filtration and washing steps to minimize mechanical losses. Consider using a filter press for larger quantities.
Problem 2: Difficulty in Product Purification
Possible Causes:
-
Co-precipitation of Impurities: Impurities with similar solubility to the product can co-precipitate, making purification by simple crystallization challenging.
-
Oily Product: The crude product may isolate as an oil or a sticky solid, which is difficult to handle and purify.
-
Thermal Decomposition: The product may be thermally labile, leading to decomposition during solvent removal under high vacuum or at elevated temperatures.
Troubleshooting & Optimization:
-
Recrystallization Solvent Screening: A systematic screening of different solvent systems for recrystallization is recommended. A mixture of solvents (e.g., ethanol/water, ethyl acetate/heptane) may provide better results.
-
Slurry Wash: Before recrystallization, washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can significantly improve purity.
-
Column Chromatography: For high-purity requirements, column chromatography on silica gel may be necessary. A thorough screening of the mobile phase is essential for good separation.
-
Trituration: If the product is an oil, trituration with a non-polar solvent can sometimes induce crystallization.
-
Controlled Solvent Removal: Use a rotary evaporator with a water bath at a controlled temperature to avoid thermal decomposition.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on literature reports.[1]
Materials:
-
(1-ethoxyethylidene)malononitrile
-
Hydroxylamine hydrochloride
-
10% Sodium hydroxide solution
-
Ethanol
-
Water
Procedure:
-
To a solution of hydroxylamine hydrochloride (0.2 mol) in 10% sodium hydroxide (80 ml), add (1-ethoxyethylidene)malononitrile (0.2 mol) dropwise at a temperature maintained below 50°C.
-
Vigorous stirring is essential during the addition. The temperature can be controlled by the rate of addition and the use of an ice bath.
-
After the addition is complete, continue stirring for an additional 1.5 hours at approximately 20-25°C.
-
The resulting solid is collected by filtration and washed with water.
-
The crude product can be purified by recrystallization from aqueous ethanol.
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Stoichiometry | 1:1 ((1-ethoxyethylidene)malononitrile : Hydroxylamine HCl) |
| Solvent | 10% NaOH (aq) |
| Temperature | < 50°C (during addition), then 20-25°C |
| Reaction Time | 1.5 hours post-addition |
| Work-up | Filtration and water wash |
| Purification | Recrystallization from aqueous ethanol |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting synthesis issues.
References
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
- Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst.
- PubMed. (n.d.). A practical method for oxazole synthesis by cycloisomerization of propargyl amides.
- ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f, and 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 6a–f and 7a–f.
- NIH. (n.d.). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.
- ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles.
- LookChem. (n.d.). 5-Aminooxazole-4-carbonitrile.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- NIH. (n.d.). Methodology for the Synthesis of Substituted 1,3-Oxazoles.
- Royal Society of Chemistry. (n.d.). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization.
- Wiley Online Library. (n.d.). Oxazoles: Synthesis, Reactions, and Spectroscopy.
- NIH. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- MDPI. (n.d.). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- PubMed. (n.d.). Synthesis and immunoregulatory properties of selected 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides.
- Arkat USA. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
- NIH. (n.d.). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile.
Sources
Technical Support Center: Troubleshooting Unexpected Byproducts in 5-Amino-2-methyloxazole-4-carbonitrile Reactions
Welcome to the technical support center for the synthesis and characterization of 5-Amino-2-methyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during the synthesis of this valuable heterocyclic building block. We will delve into the causality behind byproduct formation, provide detailed troubleshooting protocols, and offer validated methods for the characterization of impurities.
Introduction: The Synthetic Challenge
This compound is a highly functionalized heterocycle, and its synthesis can be nuanced. A common route involves the cyclization of an α-acylamino ketone precursor, a variant of the Robinson-Gabriel synthesis.[1][2] The presence of a reactive amino group and a nitrile functionality in close proximity within the molecule and its precursors creates pathways for several potential side reactions. This guide will address the identification and mitigation of these unexpected byproducts.
General Troubleshooting Workflow
Before diving into specific issues, it's beneficial to have a logical workflow for troubleshooting any unexpected outcome in your reaction. The following diagram outlines a systematic approach to identifying and resolving issues with byproduct formation.
Caption: General troubleshooting workflow for unexpected byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing a significant byproduct with a mass approximately double that of my starting material or product. What could it be?
Question: My LC-MS analysis shows a peak with a mass-to-charge ratio (m/z) corresponding to a dimer of my target molecule. Why is this happening and how can I prevent it?
Answer:
This is a classic sign of dimerization, a common side reaction for molecules containing both nucleophilic (amino) and electrophilic (nitrile) centers.[3]
Plausible Mechanism: Dimer Formation
Under basic conditions, the amino group of one molecule can act as a nucleophile, attacking the electrophilic carbon of the nitrile group on a second molecule. This intermolecular reaction leads to the formation of a dimeric amidine species. This is conceptually related to the Thorpe-Ziegler reaction, which is typically an intramolecular process but highlights the reactivity of nitriles with nucleophiles.[4][5][6]
Troubleshooting Steps:
-
Re-evaluate Your Base: If you are using a strong base (e.g., alkoxides, sodium hydride), consider switching to a weaker, non-nucleophilic base such as potassium carbonate or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The goal is to facilitate the desired intramolecular cyclization without promoting intermolecular reactions.
-
Control Stoichiometry and Addition: Ensure that the acylating agent (e.g., acetic anhydride or acetyl chloride) is added slowly and at a controlled temperature (e.g., 0 °C) to the precursor. This favors the initial N-acylation, which is the first step in the Robinson-Gabriel synthesis, over intermolecular side reactions.[1]
-
Concentration Matters: Run the reaction at a higher dilution. Lowering the concentration of the reactants can kinetically disfavor the bimolecular dimerization reaction in favor of the unimolecular cyclization.
-
Temperature Control: Maintain the lowest possible temperature that allows the primary reaction to proceed at a reasonable rate. Higher temperatures can provide the activation energy needed for competing side reactions like dimerization.
FAQ 2: My final product shows an additional acyl group in the mass spectrum and a more complex 1H NMR. What is this common impurity?
Question: After acylation and workup, I see a byproduct with a mass corresponding to my product plus the mass of another acyl group. My NMR shows a downfield shift of the amino proton signal. What is this and how can I avoid it?
Answer:
This is very likely an N-acylated byproduct. The 5-amino group of your oxazole product is nucleophilic and can react with any excess acylating agent present in the reaction mixture. This is a frequently observed byproduct in the synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles.[7]
Plausible Mechanism: N-Acylation
If an excess of the acylating agent (e.g., acetic anhydride or isonicotinoyl chloride) is used, or if the reaction time is prolonged, the exocyclic amino group of the formed 5-aminooxazole can be acylated.[7] This forms an N-acyl-5-amino-2-methyloxazole-4-carbonitrile.
Troubleshooting Steps:
-
Strict Stoichiometry: Use a precise stoichiometry of your acylating agent, typically between 1.0 and 1.1 equivalents. An excess of this reagent is the primary cause of this side reaction.
-
Order of Addition: Add the precursor amine to the acylating agent, rather than the other way around. This ensures that the acylating agent is never in large excess relative to the amine.
-
Temperature Control: Perform the acylation at low temperatures (e.g., 0°C to room temperature) to control the reaction rate and minimize over-acylation.
-
Purification: If the N-acylated byproduct does form, it can often be separated from the desired product by column chromatography due to the difference in polarity.
FAQ 3: My reaction turns dark, and I'm getting a complex mixture of products with lower molecular weights. What could be causing this degradation?
Question: Upon heating or during acidic/basic workup, my reaction mixture darkens, and the yield of the desired product is very low. What degradation pathways should I consider?
Answer:
The oxazole ring, especially when highly substituted with electron-donating (amino) and electron-withdrawing (nitrile) groups, can be susceptible to degradation under harsh conditions.
Plausible Mechanisms: Hydrolysis and Ring-Opening
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to either a carboxylic acid or a primary amide.[8] This changes the electronic properties of the molecule and can lead to further degradation.
-
Oxazole Ring Cleavage: The oxazole ring itself can be cleaved by strong nucleophiles or under harsh acidic or basic conditions.[9] For instance, attack at the C2 or C5 position can lead to ring-opened intermediates that can then polymerize or decompose, leading to the observed darkening and complex mixture.
Troubleshooting Steps:
-
Milder Cyclization/Dehydration Agents: If using strong acids like sulfuric acid for the cyclodehydration step of the Robinson-Gabriel synthesis, consider milder reagents such as trifluoroacetic anhydride or Burgess reagent.[1][10]
-
Neutralize Carefully: During workup, use mild acids (e.g., dilute citric acid) or bases (e.g., saturated sodium bicarbonate solution) and avoid prolonged exposure. Ensure the temperature is kept low during neutralization.
-
Inert Atmosphere: The darkening could also be a sign of oxidative degradation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the electron-rich 5-aminooxazole ring.
-
Purification Conditions: Use neutral conditions for chromatography where possible (e.g., silica gel with a non-acidic eluent system). Avoid prolonged exposure of the purified product to light and air.
Reaction Pathways and Byproduct Formation
The following diagram illustrates the intended synthetic pathway to this compound and the competing side reactions leading to common byproducts.
Caption: Synthetic pathways to the target molecule and key byproducts.
Experimental Protocols for Byproduct Characterization
Protocol 1: Isolation and Characterization of the N-Acylated Byproduct
-
Isolation:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Subject the residue to flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%). The N-acylated byproduct is typically less polar than the desired 5-aminooxazole product and will elute earlier.
-
Collect fractions and analyze by TLC to isolate the pure byproduct.
-
-
Characterization:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to confirm the elemental composition. The mass will correspond to C₅H₅N₃O + C₂H₂O (for an acetyl group) = C₇H₇N₃O₂.
-
¹H NMR: Look for the disappearance of the broad singlet corresponding to the -NH₂ protons and the appearance of a new singlet in the amide region (typically δ 8-10 ppm) and a new methyl singlet around δ 2.2 ppm corresponding to the acetyl group.
-
¹³C NMR: Expect a new carbonyl signal around δ 168-172 ppm and a new methyl signal around δ 24 ppm.
-
FTIR: A strong C=O stretching band for the amide will appear around 1680-1700 cm⁻¹.
-
Protocol 2: Identification of the Dimer Byproduct
-
Identification (LC-MS):
-
This byproduct is often identified directly in the crude reaction mixture using LC-MS without prior isolation.
-
Set the mass spectrometer to scan for the expected mass of the dimer (2 x C₅H₅N₃O = C₁₀H₁₀N₆O₂), which is approximately 246.2 g/mol . Look for the corresponding [M+H]⁺ ion at m/z ~247.
-
-
Characterization (if isolated):
-
HRMS: Confirm the elemental formula C₁₀H₁₀N₆O₂.
-
¹H NMR: The spectrum will be more complex. Expect to see two sets of signals for the non-equivalent monomer units. The key feature would be the absence of one of the -NH₂ signals, replaced by a different NH signal, and shifts in the aromatic/heterocyclic protons due to the new electronic environment.
-
FTIR: The characteristic nitrile (C≡N) stretch around 2220 cm⁻¹ might be absent or weakened, replaced by C=N stretching bands in the 1640-1690 cm⁻¹ region.
-
Data Summary Table
| Compound | Formula | Mol. Weight ( g/mol ) | Key ¹H NMR Signals (δ ppm, DMSO-d₆) | Key IR Bands (cm⁻¹) |
| Target Product | C₅H₅N₃O | 123.11 | ~7.5 (br s, 2H, -NH₂), ~2.4 (s, 3H, -CH₃) | ~3400, 3300 (-NH₂), ~2220 (C≡N), ~1650 (C=N) |
| N-Acylated Byproduct | C₇H₇N₃O₂ | 165.15 | ~9.8 (s, 1H, -NH-Ac), ~2.4 (s, 3H, -CH₃), ~2.2 (s, 3H, -COCH₃) | ~3300 (-NH), ~2220 (C≡N), ~1690 (Amide C=O) |
| Dimer Byproduct | C₁₀H₁₀N₆O₂ | 246.22 | Complex spectrum, multiple -NH and -CH₃ signals | Absence/weakening of C≡N, new C=N bands ~1660 |
Conclusion
The synthesis of this compound presents unique challenges due to the reactivity of its functional groups. By understanding the potential side reactions, such as N-acylation and dimerization, researchers can proactively adjust their experimental conditions to favor the formation of the desired product. This guide provides a framework for troubleshooting these issues through logical analysis and targeted optimization. Always rely on thorough analytical characterization to confirm the identity of both your product and any unexpected byproducts.
References
- Taylor, E. C., & McKillop, A. (Eds.). (1984). The Chemistry of Heterocyclic Compounds, Small Ring Heterocycles. John Wiley & Sons.
- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167–2174. [Link]
- Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(13), 3604–3606. [Link]
- Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]
- Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]
- Lakhan, R., & Ternai, B. (1974). Advances in oxazole chemistry. Advances in Heterocyclic Chemistry, 17, 99-211. [Link]
- Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]
- ProQuest. (n.d.). CHEMISTRY OF ORTHO AMINO-NITRILES: DIMERIZATION AND CONDENSATION REACTIONS.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2007). Synthesis and Friedländer reactions of 5-amino-4-cyano-1,3-oxazoles.
- Brain, C. T., & Paul, J. M. (1999). A new and efficient variation of the Robinson-Gabriel oxazole synthesis. Tetrahedron Letters, 40(17), 3275-3278. [Link]
- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130. [Link]
- Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356. [Link]
- Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- YouTube. (2020, December 28). Cyanohydrin formation and hydrolysis.
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. CHEMISTRY OF ORTHO AMINO-NITRILES: DIMERIZATION AND CONDENSATION REACTIONS - ProQuest [proquest.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thorpe_reaction [chemeurope.com]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability of 5-Amino-2-methyloxazole-4-carbonitrile
Welcome to the technical support center for 5-Amino-2-methyloxazole-4-carbonitrile (CAS 5098-16-8). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. By understanding the potential degradation pathways and implementing proper procedures, you can ensure the integrity of your experimental results.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during storage?
A1: The stability of this compound can be influenced by several factors, including temperature, humidity, light, and pH. As a molecule with an amino group, a nitrile group, and an oxazole ring, it is susceptible to hydrolysis, oxidation, and photodegradation.
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound in a tightly sealed container at -20°C. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in solution?
A3: The oxazole ring can be susceptible to both acid and base-catalyzed hydrolysis, potentially leading to ring-opening and degradation. It is advisable to prepare solutions fresh and use them promptly. If storage of a solution is necessary, it should be kept at a pH range of 3-5, where similar oxadiazole derivatives have shown maximum stability, and stored at low temperatures.[1]
Q4: What are the visible signs of degradation?
A4: Degradation may not always be visible. However, a change in color (e.g., yellowing or browning), clumping of the solid material, or the appearance of an unusual odor could indicate degradation. For solutions, precipitation or a change in color can be signs of instability. Definitive assessment of purity requires analytical techniques such as HPLC.
Q5: Can I store solutions of this compound?
A5: It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, filter-sterilize the solution and store it in small, tightly capped vials at -20°C for no longer than a few days. The stability of the compound in various solvents has not been extensively studied, so caution is advised.
II. Troubleshooting Guide: Common Stability Issues
This section provides a more in-depth look at specific problems you might encounter and offers systematic approaches to troubleshoot them.
Issue 1: Inconsistent or Poor Results in Biological Assays
-
Symptom: You observe a loss of potency or inconsistent results in your experiments over time when using the same batch of this compound.
-
Potential Cause: Degradation of the compound due to improper storage or handling. The active this compound concentration might be lower than expected.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
-
Symptom: When analyzing your sample of this compound by HPLC or LC-MS, you observe additional peaks that were not present in the initial analysis of the batch.
-
Potential Cause: Formation of degradation products. The oxazole ring is known to be susceptible to cleavage under certain conditions.[2]
-
Potential Degradation Pathways & Products:
-
Hydrolysis: Under acidic or basic conditions, the oxazole ring can undergo hydrolytic cleavage. A plausible degradation pathway involves the hydrolysis of the nitrile group to a carboxylic acid or an amide, or the opening of the oxazole ring. Studies on related isoxazole derivatives have shown ring opening and formation of cyanoacetamides in acidic/neutral pH and other degradation products in alkaline conditions.[3]
-
Oxidation: The amino group and the electron-rich oxazole ring are susceptible to oxidation.[4] This can be initiated by exposure to air (auto-oxidation), light, or oxidizing agents.
-
Dimerization/Polymerization: In concentrated solutions or as a solid at elevated temperatures, molecules may react with each other.
Caption: Potential degradation pathways for this compound.
-
III. Experimental Protocols
To ensure the integrity of your compound, it is crucial to handle it correctly and to be able to assess its purity.
Protocol 1: Recommended Storage and Handling Procedures
-
Receiving and Initial Storage: Upon receipt, immediately store the compound in a desiccator at -20°C.
-
Aliquoting: For frequent use, it is advisable to aliquot the solid compound into smaller, tightly sealed vials to minimize exposure of the entire batch to atmospheric moisture and temperature fluctuations.
-
Weighing and Solution Preparation:
-
Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.
-
Weigh the desired amount quickly in a controlled environment with low humidity.
-
Prepare solutions fresh for each experiment using high-purity, anhydrous solvents if possible.
-
If an aqueous buffer is used, ensure it is degassed and within a pH range of 3-5 for short-term handling.[1]
-
-
Solution Storage: If a solution must be stored, use a tightly sealed vial with minimal headspace, protect it from light, and store at -20°C. Avoid storing for extended periods.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and ramp up to elute the compound and any less polar impurities. A typical gradient could be 5-95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan). |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve a small, accurately weighed amount of the compound in the initial mobile phase composition to a concentration of approximately 0.5-1 mg/mL. |
Data Analysis: Purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
IV. Forced Degradation Studies: A Proactive Approach
For critical applications, such as in drug development, performing forced degradation studies is recommended to understand the intrinsic stability of the molecule.[5][6][7] These studies involve subjecting the compound to harsh conditions to accelerate degradation.
| Stress Condition | Typical Protocol | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours | Ring opening, hydrolysis of the amino and/or nitrile group. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours | Ring opening, hydrolysis of the amino and/or nitrile group. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Formation of N-oxides or other oxidized species. |
| Thermal Degradation | Solid sample at 80°C for 48 hours | Decomposition, polymerization. Oxazoles are generally thermally stable.[8][9] |
| Photostability | Expose solution to UV light (e.g., 254 nm) and visible light | Photolytic cleavage or rearrangement. |
Analysis of Stressed Samples: The stressed samples should be analyzed by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products). LC-MS can be used to identify the mass of the degradation products, providing clues to their structures.
By understanding the potential stability issues and implementing these best practices, you can ensure the quality and reliability of your research involving this compound.
References
- MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
- Scribd. Oxazole Chemistry Overview | PDF | Aromaticity | Chemical Reactions.
- Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation.
- Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Taylor & Francis Online. Oxazole – Knowledge and References.
- ResearchGate. Organocatalytic Synthesis of α-Aminonitriles: A Review.
- PubMed. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate.
- National Institutes of Health (NIH). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
- ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega.
- Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review.
- Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
- IJPPR. Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio.
- PubMed. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions.
- National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review.
- ResearchGate. Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b.
- IJFANS. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- ResearchGate. Commeyras-assisted hydrolysis of α -amino nitriles.
- ResearchGate. Solvent Effects on the Photochemistry of 4-aminoimidazole-5-carbonitrile, a Prebiotically Plausible Precursor of Purines.
- PubMed. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution.
- MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
- RSC Publishing. Solvent effects on the photochemistry of 4-aminoimidazole-5-carbonitrile, a prebiotically plausible precursor of purines.
- IndiaMART. 5 Amino 2 Methyloxazole 4 Carbonitrile, Chemical Grade.
- CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
- ResearchGate. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile.
- MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- PubMed. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine.
- ResearchGate. Thermal Degradation of Thermostable Aromatic Fibres in Air and Nitrogen Medium.
- ResearchGate. Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes.
- PubMed Central. Thermal degradation of 18 amino acids during pyrolytic processes.
- PubMed. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities.
- RSC Publishing. Two RP-HPLC assay methods with different chromatographic approaches for the simultaneous estimation of bambuterol and its main degradation product, terbutaline.
- National Institutes of Health (NIH). Lifitegrast Degradation: Products and Pathways.
- Human Metabolome Database. Showing metabocard for 5-Butyl-4-ethyl-2-methyloxazole (HMDB0037885).
- MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
- PubMed. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Enhancing Regioselectivity of Reactions with 5-Amino-2-methyloxazole-4-carbonitrile
Welcome to the technical support center for 5-Amino-2-methyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the chemical modification of this versatile heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reactivity and electronic properties of this compound, providing a solid foundation for planning your synthetic strategies.
Q1: What are the key electronic features of this compound that dictate its reactivity?
A: The reactivity of this compound is governed by a complex interplay of its substituents and the inherent electronic nature of the oxazole ring. The oxazole ring itself is generally considered electron-deficient.[1] However, the potent electron-donating amino group at the C5 position significantly modulates this property, making the ring more nucleophilic and activating it towards electrophilic substitution.[2][3] Conversely, the carbonitrile (cyano) group at C4 is a strong electron-withdrawing group, which deactivates the ring and influences the regioselectivity of incoming electrophiles.[4] The methyl group at C2 has a weaker, electron-donating effect.
The diagram below illustrates the push-pull electronic effects within the molecule.
Caption: Electronic push-pull effects in the molecule.
Q2: Which positions on the oxazole ring are most susceptible to electrophilic attack?
A: For five-membered heterocyclic compounds, electrophilic substitution typically occurs at the position adjacent to the heteroatom that allows for the most stable carbocation intermediate.[5] In the case of this compound, the powerful electron-donating resonance of the amino group at C5 strongly activates the C4 position. However, since C4 is already substituted with a cyano group, electrophilic attack is not feasible there. The next most activated position is C2, but it is also substituted. Therefore, direct electrophilic substitution on the ring is challenging. However, if the C4 position were unsubstituted, the amino group at C5 would direct electrophiles to C4.[1]
Q3: How does the 4-cyano group influence the reactivity of the 5-amino group?
A: The 4-cyano group, being strongly electron-withdrawing, reduces the electron density on the oxazole ring and, through resonance and inductive effects, decreases the nucleophilicity of the 5-amino group. This makes the amino group less reactive towards electrophiles compared to an amino group on a more electron-rich aromatic system. However, the amino group remains a potent nucleophile and can undergo reactions such as acylation, alkylation, and diazotization.
Q4: What types of cycloaddition reactions are feasible with this molecule?
A: The oxazole ring can participate as a diene in Diels-Alder [4+2] cycloaddition reactions, particularly when activated by electron-donating groups.[2] The 5-amino group enhances the diene character of the oxazole. Additionally, the nitrile group can undergo [3+2] cycloadditions with reagents like azides to form tetrazoles.[6] The feasibility and outcome of these reactions will depend on the specific reaction partner and conditions.
Troubleshooting Guides
This section provides practical, step-by-step advice for overcoming common experimental challenges in a question-and-answer format.
Problem 1: My electrophilic substitution reaction is resulting in low yields and a mixture of products. How can I improve regioselectivity?
Answer: Achieving high regioselectivity in electrophilic substitution on this substituted oxazole requires careful control of reaction conditions and a deep understanding of the directing effects of the substituents.
-
Understanding the Directing Effects: The 5-amino group is a powerful ortho-, para-director (in this case, activating the C4 position), while the 4-cyano and the oxazole ring itself are deactivating. Direct substitution on the ring is difficult. Consider reactions on the amino group first.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting electrophilic substitution.
-
Step-by-Step Protocol for Enhancing Regioselectivity:
-
Reagent Choice: Use milder electrophiles to avoid unwanted side reactions. For example, for halogenation, consider using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of Br₂ or Cl₂ with a strong Lewis acid.
-
Solvent Optimization: The polarity of the solvent can influence the reactivity of the electrophile and the stability of intermediates. For palladium-catalyzed direct arylations of oxazoles, polar solvents have been shown to favor C5 arylation, while nonpolar solvents favor C2 arylation.[7] While our primary substitution is not on the ring, solvent effects on reagent reactivity are crucial.
-
Temperature Control: Start with low temperatures (e.g., -78 °C or 0 °C) and slowly warm the reaction to room temperature. This can help to control the kinetic versus thermodynamic product distribution.
-
Protecting Group Strategy: To direct reactions away from the amino group and onto another part of a larger molecule, you can protect the 5-amino group. A common protecting group is tert-Butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz).
-
Problem 2: I am attempting a palladium-catalyzed C-H arylation, but I am getting a mixture of C2 and C5 isomers. How can I control the regioselectivity?
Answer: Regiocontrol in palladium-catalyzed C-H activation of oxazoles is a well-documented challenge, with the outcome highly dependent on the reaction conditions.[8]
-
Key Factors Influencing Regioselectivity:
-
Ligands: The choice of phosphine ligand is critical. Sterically hindered ligands can favor reaction at the less hindered position.
-
Solvent: As mentioned, solvent polarity plays a significant role.[7]
-
Base: The nature of the base can influence the mechanism, favoring either a concerted metalation-deprotonation (CMD) or a base-assisted non-concerted metalation-deprotonation (nCMD) pathway, which can lead to different regiochemical outcomes.[9]
-
-
Data on Regioselective C-H Arylation of Oxazoles:
| Target Position | Catalyst/Ligand | Solvent | Base | Outcome | Reference |
| C2 | Pd(OAc)₂ / P(t-Bu)₃ | Toluene (nonpolar) | K₂CO₃ | High C2 selectivity | [7] |
| C5 | Pd(OAc)₂ / SPhos | Dioxane (polar) | K₂CO₃ | High C5 selectivity | [7] |
| C2 | Pd(OAc)₂ / CyJohnPhos | Dioxane | Cs₂CO₃ | Selective C2 phenylation | [9] |
-
Experimental Protocol for Selective C2 Arylation:
-
To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1 equiv.), the aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and P(t-Bu)₃ (10 mol%).
-
Add dry toluene as the solvent.
-
Add K₂CO₃ (2 equiv.).
-
Heat the reaction mixture at 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through celite.
-
Purify the product by column chromatography.
-
Problem 3: My attempts to acylate the 5-amino group are leading to decomposition or complex mixtures. What are the best practices?
Answer: Acylation of the 5-amino group can be complicated by the reduced nucleophilicity due to the adjacent cyano group and potential side reactions.
-
Troubleshooting Acylation Reactions:
Caption: Workflow for troubleshooting acylation reactions.
-
Recommended Protocol for Clean Acylation:
-
Base Selection: Use a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct. Avoid strong bases like NaOH or KOH which can hydrolyze the nitrile or the oxazole ring.
-
Acylating Agent: Use a freshly opened or purified acylating agent (e.g., acyl chloride or anhydride).
-
Reaction Conditions: Dissolve the this compound in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Add the base (1.5 equiv.) followed by the slow, dropwise addition of the acylating agent (1.1 equiv.).
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Work up the reaction by washing with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a brine wash. Dry the organic layer and concentrate to obtain the product.
-
By carefully considering the electronic nature of this compound and systematically optimizing reaction conditions, researchers can achieve high regioselectivity and yields in their synthetic transformations.
References
- BenchChem. (2025). Technical Support Center: Regioselective Oxazole Synthesis. Benchchem.
- Wang, M., Liu, Y., Xiong, Q., Wang, P., Yin, Z., Chang, J., & Yu, W. (2025).
- Wang, M., Liu, Y., Xiong, Q., Wang, P., Yin, Z., Chang, J., & Yu, W. (2025).
- (2025). Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates.
- Zhu, J. (2001). A novel multicomponent synthesis of polysubstituted 5-aminooxazole and its new scaffold-generating reaction to pyrrolo[3,4-b]pyridine. PubMed.
- Wang, M., et al. (2025). Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I 2 -Mediated C–H Amination.
- (n.d.). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles.
- Zhu, J. (2025). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4- b ]pyridine.
- (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
- Besson, T., & Doulle, F. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 187.
- (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- (n.d.).
- Moustafa, M. S., Nour-Eldeen, A. M., Al-Mousawi, S. M., et al. (2022). Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives.
- (2025). Solvent-free reaction of 4-amino-1,2,4-triazole-3-thioles with 1,2,4-triazine-5-carbonitriles.
- (2023). Amines Part 5 - Electrophilic Aromatic Substitution Reactions in five membered heterocycles. YouTube.
- (n.d.).
- Moustafa, M. S., et al. (n.d.). Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives.
- Wang, M., et al. (2025).
- (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.
- de Oliveira, R. B., et al. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.
- (n.d.). Cycloaddition reactions of enoldiazo compounds. PMC - NIH.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 4-Methyloxazole and 5-Methyloxazole. Benchchem.
- (n.d.).
- (2016).
- (n.d.).
- (2025). Cycloaddition Reactions of 5-Hydroxymethyl-Furan-2-Nitrileoxide.
- (2025). Substitution of Cyano Group in Position 5 of 1,2,4-Triazines by Carboxylic Acid Hydrazide Residues under Solvent-Free Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Reactivity Challenges with 5-Amino-2-methyloxazole-4-carbonitrile
Welcome to the technical support center for 5-Amino-2-methyloxazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to incorporate this versatile, yet sometimes challenging, building block into their synthetic workflows. Here, we address common reactivity issues, provide troubleshooting guides in a direct Q&A format, and offer detailed experimental protocols for key transformations.
The unique electronic nature of this compound, featuring an electron-donating amino group and an electron-withdrawing nitrile group on the oxazole core, presents a distinct set of challenges and opportunities in chemical synthesis. The lone pair of electrons on the C5-amino group can significantly influence the reactivity of the heterocyclic system, often leading to low yields in standard cross-coupling reactions due to catalyst inhibition. This guide is built on established principles for handling electron-rich and N-heterocyclic substrates, providing a robust starting point for your experimental design and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
A1: Failure in Suzuki-Miyaura couplings with this substrate is commonly due to the low reactivity of the C-X bond (where X is a halide or triflate) and inhibition of the palladium catalyst by the amino group. The electron-rich nature of the amino-oxazole ring can make the oxidative addition step of the catalytic cycle sluggish.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for electron-rich heterocycles.[1] Switching to a more active catalyst system is crucial.
-
Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands such as SPhos , XPhos , or RuPhos are the industry standard for challenging couplings as they accelerate both oxidative addition and reductive elimination.[1][2]
-
Recommended Precatalysts: Use of air-stable precatalysts like (SPhos)Pd G3 or (XPhos)Pd G3 is highly recommended for generating the active Pd(0) species cleanly and efficiently.[2]
-
-
Choice of Base and Solvent: The base and solvent system is critical for the transmetalation step.
-
Bases: Stronger, non-nucleophilic bases are often required. K₃PO₄ is a robust and commonly used base for difficult couplings.[1][2] In some cases, Cs₂CO₃ can provide superior results.[1]
-
Solvents: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane/water (typically 4:1 to 10:1) is a good starting point.[2] Ensure you are using anhydrous solvents to minimize side reactions like protodeboronation.[1]
-
-
Reaction Temperature: Higher reaction temperatures (80-110 °C) are often necessary to drive the reaction to completion.
-
Inert Atmosphere: Strict exclusion of oxygen is critical to prevent catalyst decomposition. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1]
A2: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this substrate is challenging due to the potential for the C5-amino group to coordinate with the palladium catalyst, effectively poisoning it.[3] The choice of ligand is paramount to success.
Troubleshooting Steps:
-
Ligand Selection is Key: The ligand must be sterically demanding enough to prevent catalyst dimerization and promote the desired C-N bond formation.
-
Base Selection: The choice of base is critical and substrate-dependent.
-
Strong Bases: Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are commonly used strong bases.[6]
-
Milder Bases: For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures or longer reaction times.
-
-
Solvent Choice: Anhydrous, aprotic solvents are standard. Toluene , 1,4-dioxane , or THF are common choices.[7][8]
-
Protecting the Amino Group: If direct amination is unsuccessful, consider temporary protection of the C5-amino group (e.g., as a Boc-carbamate or pivalamide) to prevent catalyst inhibition. The protecting group can be removed in a subsequent step.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol is a starting point and may require optimization for your specific substrate.
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Halogenated this compound derivative (1.0 equiv)
-
Arylboronic acid (1.5 - 2.0 equiv)
-
Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) OR (SPhos)Pd G3 precatalyst (2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated oxazole, arylboronic acid, and K₃PO₄.
-
If not using a precatalyst, add the Pd₂(dba)₃ and SPhos.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halogenated this compound Derivative
This protocol is a general guideline and will likely require optimization.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Solvent Effects on the Reaction Outcomes of 5-Amino-2-methyloxazole-4-carbonitrile
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Amino-2-methyloxazole-4-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) centered on the critical role of solvents in directing the outcomes of reactions involving this versatile heterocyclic building block. Our aim is to equip you with the expertise to anticipate and resolve common experimental challenges, thereby optimizing your synthetic strategies.
Introduction: The Pivotal Role of the Solvent
This compound is a highly functionalized heterocycle, featuring a nucleophilic amino group, an electron-withdrawing nitrile, and the oxazole core. This confluence of functionalities imparts a rich and complex reactivity profile. The choice of solvent is not merely a medium for dissolution but a key parameter that can profoundly influence reaction pathways, product yields, and impurity profiles. Solvents can modulate the reactivity of the starting material and reagents through polarity, proticity (hydrogen-bond donating ability), and their capacity to stabilize charged intermediates or transition states. This guide will deconstruct these interactions in a practical, problem-solving format.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during your experiments, with a focus on how solvent choice can be the root cause and the ultimate solution.
Issue 1: Low Yield in Condensation Reactions to Form Fused Pyrimidines
Question: I am attempting to synthesize a pyrimido[4,5-d]oxazole derivative by reacting this compound with a 1,3-dicarbonyl compound (or its equivalent), but I am observing low yields and significant amounts of unreacted starting material. What solvent-related factors could be at play?
Answer: The formation of a fused pyrimidine ring from a 5-amino-4-cyanoazole is a classic cyclocondensation reaction. The solvent plays a crucial role in both the solubility of reactants and the facilitation of the key mechanistic steps.
Potential Causes and Solutions:
-
Insufficient Reactant Solubility: this compound, like many heterocyclic amines, may have limited solubility in nonpolar solvents. If your reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Switch to a more polar solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) are often excellent choices for these types of condensations as they effectively dissolve a wide range of organic molecules.[1] Polar protic solvents such as ethanol or n-butanol can also be effective, particularly if a base catalyst is used.[2]
-
-
Inadequate Stabilization of Intermediates: The reaction likely proceeds through charged or highly polar intermediates. Protic solvents are particularly adept at stabilizing such species through hydrogen bonding, which can be crucial for certain cyclization pathways.
-
Solution: If you are using an aprotic solvent and observing low yields, consider switching to a protic solvent like ethanol . The use of ethanol as a solvent is common in the synthesis of substituted pyrimidines.[2] The hydrogen-bonding capabilities of ethanol can facilitate proton transfer steps and stabilize the transition states, thereby increasing the reaction rate.
-
-
Side Reactions Promoted by the Solvent: Some solvents can participate in or promote unwanted side reactions. For instance, highly reactive solvents or the presence of water could lead to hydrolysis of the nitrile group or decomposition of the oxazole ring, especially under harsh conditions.
-
Solution: Ensure you are using anhydrous solvents if your reagents are sensitive to water. If you suspect solvent-mediated decomposition, consider a less reactive, high-boiling point solvent like dioxane or toluene , which are often used for cyclization reactions that require elevated temperatures.
-
Comparative Solvent Data for a Related Pyrimidine Synthesis:
| Solvent | Catalyst | Temperature (°C) | Typical Outcome | Rationale |
| Ethanol | K2CO3 | Reflux | Good Yields | Good solubility for reactants and catalyst; protic nature stabilizes intermediates.[2] |
| DMF | None | 100-120 | Moderate to Good Yields | Excellent solvent for a wide range of reactants; high boiling point allows for higher reaction temperatures.[3] |
| Water | Nano CeO2 | 60 | Good Yields (Green Chemistry) | Environmentally friendly; can promote reactions involving polar substrates. |
| Toluene | p-TSA | Reflux | Variable Yields | Good for azeotropic removal of water; less effective at solubilizing polar starting materials.[1] |
Issue 2: Unwanted N-Acylation vs. C-Alkylation
Question: I am trying to perform a reaction at the amino group of this compound, but I am getting a complex mixture of products, including what appears to be reaction at other positions. How can solvent choice improve the selectivity for N-functionalization?
Answer: The 5-amino group is a primary site for nucleophilic attack (e.g., acylation, alkylation). However, the oxazole ring itself has sites that can be susceptible to reaction under certain conditions. Solvent choice can modulate the nucleophilicity of the amino group and influence the reaction pathway.
Potential Causes and Solutions:
-
Solvent-Mediated Reduction of Nucleophilicity: Polar protic solvents (e.g., methanol, water) can form strong hydrogen bonds with the amino group. This "caging" effect can reduce its nucleophilicity, potentially slowing down the desired reaction and allowing side reactions to become more competitive.
-
Solution: Employ a polar aprotic solvent such as acetonitrile (ACN) , tetrahydrofuran (THF) , or DMF . These solvents are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the amino group. This leaves the lone pair of electrons on the nitrogen more available for reaction, enhancing its nucleophilicity and favoring the desired N-functionalization. In such solvents, reactions are often faster and cleaner.
-
-
Base and Solvent Incompatibility: The choice of base is critical in these reactions, and its effectiveness is highly dependent on the solvent. For instance, a bulky, non-nucleophilic base might be required to deprotonate the amino group without competing in the reaction.
-
Solution: When using a strong base like sodium hydride (NaH) for deprotonation prior to alkylation, an aprotic solvent like THF or DMF is essential. Protic solvents would be deprotonated by the NaH. For acylation reactions with acid chlorides or anhydrides, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or acetonitrile is a standard and effective combination.
-
Workflow for Selective N-Acylation:
Caption: Workflow for selective N-acylation.
Issue 3: Oxazole Ring Instability and Byproduct Formation
Question: My reaction is producing a significant amount of a byproduct that I suspect is from the decomposition of the oxazole ring. My conditions are not strongly acidic or basic. Could the solvent be contributing to this instability?
Answer: While oxazoles are generally stable, they can be susceptible to ring-opening under certain conditions, which can be exacerbated by the choice of solvent, especially at elevated temperatures.[1]
Potential Causes and Solutions:
-
Nucleophilic Attack by Protic Solvents: At elevated temperatures, protic solvents like methanol or ethanol can act as nucleophiles, potentially leading to ring-opening or other side reactions. This is particularly a risk if the oxazole ring is activated by electron-withdrawing groups.
-
Solution: If you are running your reaction at high temperatures, consider switching from a protic solvent to a high-boiling point aprotic solvent such as toluene , xylene , or dioxane . These solvents are less likely to participate directly in the reaction.
-
-
Trace Acid or Base in the Solvent: Commercial solvents can contain trace amounts of acidic or basic impurities that can catalyze decomposition over long reaction times, especially with heating.
-
Solution: Use freshly distilled or high-purity anhydrous solvents. For sensitive reactions, it can be beneficial to add a non-nucleophilic scavenger for trace acid, such as proton sponge, if compatible with your reaction chemistry.
-
-
Thermal Instability: In some cases, the molecule itself may have limited thermal stability in a particular solvent.
-
Solution: Attempt the reaction at a lower temperature for a longer period. If the reaction requires heat, carefully screen a panel of solvents to identify one in which the starting material is stable at the desired temperature for the duration of the reaction. A simple experiment is to dissolve the starting material in the solvent, heat it to the target temperature for the planned reaction time, and then analyze for decomposition by TLC or LC-MS.
-
Solvent Property Considerations for Stability:
| Solvent Property | Potential Issue | Recommended Solvents for Enhanced Stability |
| Proticity | Can act as a nucleophile at high temperatures. | Toluene, Dioxane, Acetonitrile |
| Polarity | High polarity can stabilize intermediates leading to decomposition. | Consider less polar options like THF or 2-MeTHF if solubility allows. |
| Boiling Point | High temperatures can promote degradation. | Run reactions at the lowest effective temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
A1: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction. However, for exploratory work, acetonitrile (ACN) and N,N-dimethylformamide (DMF) are excellent starting points. ACN is a polar aprotic solvent that dissolves many polar organic compounds without interfering with the nucleophilicity of the amino group. DMF is a stronger solvent with a higher boiling point, making it suitable for reactions that require more forcing conditions or have poorly soluble components.[3]
Q2: How does the choice between a protic and an aprotic solvent affect the reactivity of the 5-amino group?
A2: The choice between a protic and aprotic solvent can significantly modulate the nucleophilicity of the 5-amino group.
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. They form a "solvent shell" around the amino group through hydrogen bonding, which stabilizes the lone pair of electrons on the nitrogen. This stabilization makes the lone pair less available to attack an electrophile, thus decreasing the nucleophilicity of the amino group.
-
Aprotic Solvents (e.g., DMF, Acetonitrile, THF): These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors. While they are polar and can dissolve the molecule, they do not strongly solvate the amino group's lone pair. This leaves the amino group "naked" and more reactive, increasing its nucleophilicity.
Caption: Effect of protic vs. aprotic solvents on amino group nucleophilicity.
Q3: I am having trouble purifying my product by crystallization. What solvents should I consider for recrystallization of this compound derivatives?
A3: Finding a suitable recrystallization solvent system involves identifying a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Single Solvent Systems: For moderately polar compounds like derivatives of this compound, consider solvents like ethyl acetate , isopropanol , or acetonitrile .
-
Solvent/Anti-Solvent Systems: A powerful technique is to dissolve your compound in a good solvent (e.g., DMF , methanol , or acetone ) at room temperature or with gentle heating, and then slowly add an "anti-solvent" in which your compound is insoluble (e.g., water , hexanes , or diethyl ether ) until turbidity persists. Then, gently heat until the solution is clear again and allow it to cool slowly. A common starting point could be a DMF/water or ethanol/water system. For a related compound, 3-amino-5-methylisoxazole, purification by crystallization from hot benzene has been reported, suggesting that aromatic solvents might also be effective for certain derivatives.[4]
Q4: Can DMF be used as a reactant in addition to being a solvent?
A4: Yes, under certain conditions, DMF can act as a reagent. For example, in the Vilsmeier-Haack reaction (using POCl3 and DMF), DMF serves as the source of a formyl group. Additionally, with reagents like dimethylformamide dimethyl acetal (DMF-DMA), the dimethylamino-methylene group can be installed on nucleophilic positions.[5][6] When using DMF as a solvent at high temperatures, be mindful of potential side reactions where it might act as a source of a dimethylamino group or a formyl group, especially in the presence of strong activating agents.[3]
References
- Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Journal of Organic Chemistry, 74, 8460-8463.
- Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry.
- BenchChem. (2025).
- BenchChem. (2025). The Gewald Reaction: A Comprehensive Technical Guide.
- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
- Elmaaty, T. A., et al. (2025).
- Gawinecki, R., et al. (2022). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)
- Huang, G., et al. (2010).
- Holender, C. W. D. (1970). U.S. Patent No. 3,536,729. U.S.
- Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
- MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.
- Movassaghi, M., & Hill, M. D. (2009). The direct condensation of cyanic acid derivatives with N-vinyl/aryl amides affords the corresponding C4-heteroatom substituted pyrimidines. Journal of Organic Chemistry.
- National Center for Biotechnology Information. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. PubChem.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Prager, R. H., Cox, M., & Svensson, C. E. (2003). The Synthesis of Some Chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones. Australian Journal of Chemistry, 56, 887-896.
- Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4, 15087-15090.
- Shen, Y., et al. (2020). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances.
- Various Authors. (n.d.). Synthesis of Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- Various Authors. (2025).
- Various Authors. (2025). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry.
- Various Authors. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- Various Authors. (2025). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon.
- Various Authors. (2022). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
- Various Authors. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Various Authors. (2025). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Arctom Scientific: this compound.
- Various Authors. (n.d.). CymitQuimica: 5-METHYLOXAZOLE-4-CARBOXYLIC ACID.
- Various Authors. (n.d.). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed.
- Various Authors. (n.d.).
- Various Authors. (n.d.).
- Various Authors. (n.d.). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences.
- Various Authors. (n.d.).
- Various Authors. (n.d.). 5 Amino 2 Methyloxazole 4 Carbonitrile, Chemical Grade - IndiaMART.
- Various Authors. (n.d.). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
- Various Authors. (n.d.). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Various Authors. (n.d.). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. YouTube.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 5. new.zodml.org [new.zodml.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Amino-2-methyloxazole-4-carbonitrile and Related Aminooxazoles
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide array of biological activities, making them attractive targets for drug discovery.[1][2] Within this class, aminooxazoles are particularly significant due to the versatile reactivity imparted by the amino group. This guide provides an in-depth comparative analysis of the chemical reactivity of 5-Amino-2-methyloxazole-4-carbonitrile, a uniquely substituted heterocycle, against other relevant aminooxazoles. Our focus is to dissect how the interplay of electron-donating and electron-withdrawing substituents on the oxazole ring dictates its behavior in key chemical transformations, providing researchers with predictive insights for synthesis and functionalization.
Part 1: The Electronic Landscape of Substituted Aminooxazoles
The inherent reactivity of the oxazole ring is characterized by a general electron deficiency due to the electronegativity of the oxygen and nitrogen atoms, making it less aromatic than its sulfur analogue, thiazole.[3] This makes uncatalyzed electrophilic substitution on the parent ring challenging.[4] However, the introduction of substituents dramatically alters this electronic landscape.
In This compound , we observe a classic "push-pull" system.
-
5-Amino Group: A potent electron-donating group (EDG) that activates the ring through a strong positive resonance (+R) effect. It directs electrophilic attack to the ortho (C4) and para (C2) positions.[5]
-
4-Cyano Group: A strong electron-withdrawing group (EWG) that deactivates the ring through both negative inductive (-I) and resonance (-R) effects. This group makes the adjacent C4 position highly electron-deficient.
-
2-Methyl Group: A weak electron-donating group that activates the ring slightly via a positive inductive (+I) effect.
This unique combination creates a highly polarized molecule. The amino group pushes electron density into the ring, while the cyano group pulls it away. This electronic tug-of-war is central to its reactivity, differentiating it significantly from simpler aminooxazoles such as 5-amino-2-methyloxazole (lacking the EWG) or 2-amino-4-methyloxazole (different substitution pattern).
Part 2: Comparative Reactivity in Key Transformations
The distinct electronic nature of this compound governs its reactivity profile, which we will compare to simpler aminooxazoles lacking the strong cyano-deactivation or having a different substitution pattern.
2.1 Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on an aromatic ring is favored at electron-rich positions.[5][6]
-
This compound: The powerful activating effect of the 5-amino group is counteracted by the 4-cyano group. The C4 position, which would be the primary site of attack (ortho to the amino group), is severely deactivated and sterically hindered. The C2 position (para to the amino group) is already substituted. Consequently, electrophilic substitution directly on the oxazole ring of this compound is extremely difficult and generally not observed.
-
Comparative Analysis (vs. 5-Amino-2-methyloxazole): An aminooxazole lacking the C4-cyano group is significantly more susceptible to EAS. The 5-amino group strongly activates the C4 position, making it the preferred site for electrophilic attack (e.g., halogenation, nitration).
| Compound | Predicted EAS Reactivity | Preferred Site of Attack | Rationale |
| This compound | Very Low / Inert | N/A (on ring) | Strong deactivation and steric hindrance by the C4-cyano group negates the activating effect of the C5-amino group. |
| 5-Amino-2-methyloxazole | High | C4 | The C4 position is strongly activated by the C5-amino group (ortho) and has no deactivating substituents. |
| 2-Amino-4-methyloxazole | Moderate | C5 | The C5 position is activated by the 2-amino group (para) and weakly by the 4-methyl group (ortho).[4] |
2.2 Nucleophilic Reactions
The nucleophilicity of an amino group is dependent on the availability of its lone pair of electrons.
-
This compound: The nucleophilicity of the 5-amino group is significantly diminished. The adjacent C4-cyano group withdraws electron density, making the lone pair less available for reactions like acylation or alkylation. Reactions at this site require more forcing conditions compared to analogues without the EWG.
-
Comparative Analysis (vs. 5-Amino-2-methyloxazole): The amino group in this molecule is a potent nucleophile, readily undergoing reactions with a variety of electrophiles under standard conditions.
Exemplary Protocol: Acylation of an Activated Aminooxazole
This protocol describes the acylation of a more reactive aminooxazole to illustrate a typical transformation that would be challenging for this compound.
-
Dissolution: Dissolve 5-amino-2-methyloxazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool to 0 °C in an ice bath.
-
Electrophile Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide product via column chromatography or recrystallization.
Causality Note: The use of a base is crucial to neutralize the HCl or acetic acid byproduct, which would otherwise protonate the starting material or product, halting the reaction. For the less nucleophilic this compound, this reaction would likely require a stronger, non-nucleophilic base and potentially elevated temperatures or a more reactive acylating agent.
SNAr reactions typically require a leaving group on the ring and activation by strong EWGs.[7][8] While our title compound lacks a conventional leaving group on the oxazole ring, related halogenated aminooxazoles are excellent substrates for SNAr. The position of the halogen and the electronic nature of other substituents determine reactivity. For instance, a halogen at C2 is more readily displaced than one at C4 or C5, and this displacement is accelerated by EWGs on the ring.[1][2]
2.3 Cycloaddition Reactions (Diels-Alder)
Oxazoles can function as dienes in [4+2] cycloaddition reactions with dienophiles, providing a powerful route to substituted pyridines.[2][3] The reaction proceeds via an initial cycloaddition followed by the loss of the oxygen bridge.[3]
-
This compound: The electron-donating amino group enhances the Highest Occupied Molecular Orbital (HOMO) energy, making the oxazole more electron-rich and thus a better diene for reacting with electron-poor dienophiles (an inverse-electron-demand Diels-Alder is also possible). The regioselectivity will be strongly influenced by the push-pull nature of the C4 and C5 substituents.
-
Comparative Analysis: Simple alkyl-substituted oxazoles are moderately reactive dienes. The presence of the strong EDG in our title compound is expected to accelerate the reaction relative to an oxazole with only alkyl or no substituents.
Part 3: Summary of Comparative Reactivity
The following table summarizes the expected reactivity of this compound in comparison to representative aminooxazoles.
| Reaction Type | This compound | 5-Amino-2-methyloxazole | 2-Amino-4-methyloxazole |
| Electrophilic Substitution | Very Low Reactivity | High Reactivity (at C4) | Moderate Reactivity (at C5) |
| Amino Group Nucleophilicity | Low | High | High |
| Diels-Alder Reactivity | High (with electron-poor dienophiles) | Moderate | Moderate |
| Most Acidic Proton | Amino Protons | C4-H | C5-H |
Conclusion
This compound is a heterocycle with a rich but challenging reactivity profile. The powerful electronic push-pull effect between the 5-amino and 4-cyano groups is the dominant factor governing its chemical behavior. While this substitution pattern renders the oxazole core largely inert to direct electrophilic attack, it opens avenues for unique transformations. The amino group is a handle for functionalization, albeit with attenuated reactivity, and the cyano group can be transformed into other functional groups. Furthermore, the polarized diene system shows promise for cycloaddition chemistry. Understanding this intricate electronic interplay is paramount for researchers aiming to leverage this and similarly substituted aminooxazoles in the design and synthesis of novel chemical entities.
References
- Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I 2 -Mediated C–H Amination.
- Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination | Organic Letters.
- A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine | Organic Letters.
- Regioselective Synthesis of 5-Aminooxazoles via Cp*Co(III)-Catalyzed Formal [3 + 2] Cycloaddition of N-(Pivaloyloxy)amides with Ynamides | Organic Letters.
- Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods.
- Some known approaches to trisubstituted 5‐aminooxazoles.
- Electronic Structure and Effect of Methyl Substitution in Oxazole and Thiazole by Quantum Chemical Calculations.
- 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
- Oxazole - Wikipedia.
- A Comparative Analysis of the Reactivity of 4-Methyloxazole and 5-Methyloxazole. Benchchem.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.
- Electrophilic Arom
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
biological activity of 5-Amino-2-methyloxazole-4-carbonitrile derivatives vs. pyrazole analogs
An In-Depth Comparative Guide to the Biological Activity of 5-Amino-2-methyloxazole-4-carbonitrile Derivatives and Their Pyrazole Analogs
Introduction: The Strategic Role of Heterocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, pyrazole and oxazole heterocycles stand out as "privileged scaffolds." Their versatile chemical nature and ability to form multiple interactions with biological targets have led to their incorporation into a multitude of approved drugs and clinical candidates.[1][2][3] A key strategy in modern drug design is isosteric replacement, where one functional group or scaffold is swapped for another with similar steric and electronic properties to optimize potency, selectivity, or pharmacokinetic profiles.
This guide addresses the comparative biological potential of two such scaffolds: this compound and its corresponding pyrazole analogs. While direct, head-to-head experimental comparisons of these specific derivative families are not extensively documented in current literature, this guide will synthesize available data on related pyrazole and oxazole compounds. By examining their distinct biological activities, underlying mechanisms, and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a foundational understanding to guide future discovery efforts in this promising chemical space.
The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a feature that allows it to act as both a hydrogen bond donor and acceptor. This versatility has established it as a dominant scaffold across numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5]
Diverse Biological Activities of Pyrazole Derivatives
Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, frequently functioning as potent enzyme inhibitors.
-
Anticancer Activity: Pyrazoles are well-represented in oncology research, targeting various pathways crucial for cancer cell proliferation and survival. A primary mechanism is the inhibition of cyclin-dependent kinases (CDKs), which regulate cell cycle progression.[1][6] For instance, certain N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have shown potent CDK2 inhibition, leading to cell cycle arrest and apoptosis in cancer cell lines.[1] Other pyrazole-containing compounds have been developed as inhibitors of crucial signaling kinases like VEGFR, PDGFR, and tubulin polymerization, effectively halting tumor growth and angiogenesis.[6][7]
-
Anti-inflammatory Effects: Many pyrazole derivatives exhibit significant anti-inflammatory properties, most famously through the inhibition of cyclooxygenase (COX) enzymes.[8] The selective COX-2 inhibitor Celecoxib, a blockbuster anti-inflammatory drug, features a central pyrazole ring. This activity stems from the scaffold's ability to fit within the enzyme's active site and interfere with prostaglandin synthesis.
-
Enzyme Inhibition: Beyond kinases and COX, pyrazoles have been shown to inhibit a wide array of other enzymes. Studies have reported potent inhibitory activity against carbonic anhydrases (implicated in glaucoma and other conditions), α-amylase (a target for diabetes management), and urease.[9][10][11]
Quantitative Data: Bioactivity of Representative Pyrazole Analogs
The following table summarizes the performance of several pyrazole derivatives from various studies, illustrating their potency against different biological targets.
| Compound Class | Target | Key Derivative Example | Activity Metric | Potency | Reference |
| Pyrazolyl-pyrimidines | CDK2 | Compound 15 | Kᵢ | 0.005 µM | [1] |
| Pyrazole-Naphthalene | Tubulin Polymerization | Analog 10 | IC₅₀ | 4.6 µM | [6] |
| Thiophene-Pyrazole | COX-2 | Compound 132b | IC₅₀ | 3.5 nM | [4] |
| Phenyl-Pyrazoles | Carbonic Anhydrase II | Compound 1 | Kᵢ | 5.13 nM | [9] |
| Pyrazole Analogs | K562 Leukemia Cells | Compound 5b | GI₅₀ | 0.021 µM | [7] |
The Oxazole Scaffold: A Rising Star in Bioisosteric Design
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a bioisostere of the pyrazole ring. While not as extensively explored, it offers unique properties, including a different hydrogen bonding profile and often improved physicochemical characteristics like water solubility.[3][12] This makes it an attractive alternative for scaffold-hopping and lead optimization.
Emerging Biological Activities of Oxazole Derivatives
Research into oxazole derivatives has revealed significant potential, particularly in the fields of oncology and infectious diseases.
-
Anticancer and Antiproliferative Activity: A prominent mechanism for anticancer oxazoles is the disruption of microtubule dynamics, similar to some pyrazole analogs.[3] Derivatives of 4-methyloxazole designed as analogs of combretastatin A-4 have shown potent antitubulin activity by binding to the colchicine site, leading to G2/M phase cell cycle arrest and apoptosis.[3]
-
Antimicrobial Properties: The oxazole scaffold is a key component in compounds targeting microbial pathogens. Studies comparing oxazole derivatives to their thiazole isosteres found that the oxazole-containing compounds exhibited superior activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[12] This enhanced efficacy was coupled with significantly increased hydrophilicity and water solubility, which are highly desirable properties for drug candidates.[12]
-
Immunomodulatory Effects: Fused heterocyclic systems derived from amino-isoxazoles (a related scaffold) have demonstrated immunomodulatory and immunosuppressive activities, suggesting that oxazole-based structures can interact with signaling pathways of the immune system.[13][14]
Quantitative Data: Bioactivity of Representative Oxazole Analogs
This table presents performance data for selected oxazole derivatives, highlighting their therapeutic potential.
| Compound Class | Target/Organism | Key Derivative Example | Activity Metric | Potency | Reference |
| Trimethoxyphenyl Oxazoles | Jurkat Cancer Cells | m-fluoro-p-methoxyphenyl derivative | IC₅₀ | 0.35 - 4.6 nM | [15] |
| N-Oxazolylcarboxamides | M. tuberculosis H37Ra | Compound 17b | MIC | 3.13 µg/mL | [12] |
| Oxazolo[5,4-d]pyrimidines | HHV-1 Virus | SCM5 / SCM9 | Inhibition | Active | [13] |
| Oxazole Derivatives | Gram-positive bacteria | Compound 4 | Inhibition Zone | 8 - 10 mm | [16] |
Comparative Analysis and Future Research Directions
While direct comparative data is scarce, we can infer a conceptual framework for choosing between these scaffolds.
-
Mechanism of Action: Both scaffolds have proven effective as kinase and tubulin polymerization inhibitors. The choice may therefore depend on the specific sub-pockets of the target active site. The pyrazole's N-H donor capability provides an interaction point not present in the oxazole's core ring structure, which could be critical for affinity to certain targets.
-
Physicochemical Properties: The replacement of a nitrogen atom (in pyrazole) with an oxygen atom (in oxazole) can significantly alter a compound's properties. As demonstrated in antimicrobial studies, oxazoles can confer substantially higher water solubility, which can improve bioavailability and formulation options.[12]
-
Synthetic Accessibility: Both scaffolds are generally accessible through established synthetic routes. The synthesis of this compound itself is documented, providing a viable starting point for derivatization.[13]
The clear gap in the literature points to a compelling research opportunity: the parallel synthesis and head-to-head biological evaluation of this compound derivatives against their direct pyrazole analogs. Such a study would provide invaluable data for understanding the nuanced effects of this specific isosteric replacement.
Experimental Methodologies: Self-Validating Protocols
The following are detailed protocols for key biological assays described in this guide. The inclusion of positive and negative controls is critical for a self-validating system.
Protocol 1: Antiproliferative MTT Assay
This assay quantifies the ability of a compound to inhibit cell growth by measuring the metabolic activity of viable cells.
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (oxazole and pyrazole derivatives) in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is target-dependent and should be optimized.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: Kinase Inhibition Assay
This protocol measures a compound's ability to inhibit the activity of a specific kinase (e.g., CDK2).
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the specific kinase (e.g., recombinant CDK2/Cyclin A), and its substrate peptide.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a no-inhibitor control (for 100% activity) and a positive control inhibitor (e.g., Staurosporine).
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled ³²P-ATP or ³³P-ATP). Incubate at 30°C for a specified period (e.g., 30 minutes). Causality: The kinase transfers a phosphate group from ATP to its substrate. An effective inhibitor will block this transfer.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Quantify Phosphorylation: Spot the reaction mixture onto a filter membrane that binds the substrate peptide. Wash the membrane extensively to remove unincorporated ATP.
-
Measurement: Measure the radioactivity on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the resulting dose-response curve.
Visualizations: Pathways and Workflows
Diagram 1: Generalized Kinase Inhibition Pathway
Caption: Kinase inhibition by pyrazole or oxazole analogs blocks ATP binding, preventing substrate phosphorylation and halting downstream signaling.
Diagram 2: Proposed Research Workflow for Comparative Analysis
Caption: Proposed workflow for the direct comparative evaluation of oxazole and pyrazole analog libraries, from synthesis to final analysis.
Conclusion
Both pyrazole and oxazole scaffolds are of immense value to medicinal chemistry. Pyrazoles are a well-established, dominant class of heterocycles with a proven track record across a vast range of biological targets. Oxazoles, while less explored, represent a highly promising isosteric alternative, offering the potential for potent biological activity coupled with improved physicochemical properties. The direct, parallel investigation of this compound derivatives and their pyrazole analogs represents a significant and unaddressed opportunity. Such research would not only yield potentially valuable therapeutic candidates but would also provide fundamental insights into the nuanced art of scaffold-hopping and rational drug design.
References
A comprehensive, numbered list of all cited sources with titles and clickable URLs will be consolidated here upon final publication.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 5-Amino-2-methyloxazole-4-carbonitrile Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of validated analytical methods for the quantification of 5-Amino-2-methyloxazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry. We will explore the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into the experimental choices that ensure robust and reliable data.
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is scientifically sound and globally recognized.[3][4]
The Importance of Method Validation
Before delving into the specific methodologies, it is crucial to understand why rigorous validation is non-negotiable in a pharmaceutical setting. Validated analytical methods provide a high degree of assurance that the measurements are accurate, reliable, and reproducible.[1][5] This is paramount for:
-
Ensuring Product Quality: Accurate quantification of intermediates like this compound is essential for controlling the quality of the final active pharmaceutical ingredient (API).
-
Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the validation of analytical methods used for product release and stability testing.[3][6][7]
-
Patient Safety: Ultimately, the quality of pharmaceutical products directly impacts patient safety.[5]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. For this compound, its polar nature, due to the amino group, and its chromophore, from the heterocyclic ring system, make it amenable to several techniques.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is a workhorse in pharmaceutical analysis, separating compounds based on their hydrophobicity.[8] For a polar compound like this compound, a C18 column with an aqueous-organic mobile phase is a suitable starting point. UV detection is appropriate due to the presence of the chromophoric oxazole ring.
1. Chromatographic Conditions:
-
Instrument: Agilent 1290 Infinity LC system or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 10% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.[8]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[9]
Caption: Workflow for HPLC-UV method validation.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[10][11] It couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
1. LC Conditions:
-
Instrument: Waters ACQUITY UPLC I-Class with Xevo TQ-S micro Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): [M+H]+ of this compound
-
Product Ions (Q3): To be determined by infusion of a standard solution.
-
3. Sample Preparation:
-
Similar to the HPLC-UV method, but may require a solid-phase extraction (SPE) clean-up step for complex matrices to minimize matrix effects.[12]
Caption: LC-MS/MS method development and validation workflow.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar and non-volatile nature of this compound, direct analysis by GC-MS is not feasible.[7][13] A derivatization step is required to increase its volatility. Silylation is a common technique for compounds with active hydrogens.[3]
1. Derivatization:
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of acetonitrile.
-
Heat the mixture at 70°C for 30 minutes.
2. GC-MS Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragments of the derivatized analyte.
Caption: Logical flow for GC-MS analysis with derivatization.
Comparative Validation Data
The following table summarizes the typical performance characteristics for each validated method. These values are illustrative and should be established for each specific laboratory and application.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Moderate; potential for interference | High; based on mass-to-charge ratio | High; based on mass-to-charge ratio |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 10 - 500 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 5.0% |
| LOD | ~0.5 µg/mL | ~0.05 ng/mL | ~5 ng/mL |
| LOQ | ~1.0 µg/mL | ~0.1 ng/mL | ~10 ng/mL |
| Robustness | High | Moderate to High | Moderate |
Choosing the Right Method: A Scientist's Perspective
The selection of the most appropriate analytical method is a critical decision that balances performance with practical considerations.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control of bulk material where high sensitivity is not required. Its simplicity makes it ideal for high-throughput environments.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification, analysis in complex biological matrices, and impurity profiling. The initial method development and instrumentation costs are higher, but the quality of the data is often indispensable for regulatory submissions and in-depth investigations.
-
GC-MS can be a viable alternative, particularly if LC instrumentation is unavailable. However, the mandatory derivatization step adds complexity, time, and a potential source of variability to the analytical workflow.[13] It is crucial to ensure the derivatization reaction is complete and reproducible.
Conclusion
The validation of analytical methods for the quantification of this compound is a multi-faceted process that requires a deep understanding of both the analyte's chemistry and the principles of analytical science. This guide has provided a comparative overview of three powerful techniques: HPLC-UV, LC-MS/MS, and GC-MS. By carefully considering the specific requirements of the analysis, from routine QC to trace-level impurity determination, researchers can select and validate a method that ensures the generation of accurate, reliable, and defensible data, ultimately safeguarding the quality and safety of pharmaceutical products.
References
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Tseng, Y. H., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- PharmTech. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Kaspar, H., et al. (2008). LC-MS metabolomics of polar compounds. Analytical and Bioanalytical Chemistry, 392(6), 999-1003.
- Organomation. (n.d.). HPLC Sample Preparation.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Charles River Laboratories. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS.
- Eysseric, E., et al. (2013). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 9(1), 143-153.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- Andersen, J. M., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(23), 5727-5736.
- Toyo'oka, T., et al. (1996). Oxazole-based tagging reagents for analysis of secondary amines and thiols by liquid chromatography with fluorescence detection. Analyst, 121(8), 1057-1063.
- Slideshare. (2013, February 7). Mass Spectrometry analysis of Small molecules.
- Gavrilov, V. B., et al. (2018). Validation of Analytical Methods: A Review.
- Singh, R., et al. (2015). Analytical method validation: A brief review.
- Li, F., & Aubry, A. F. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World, 17(3), 57-64.
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of biomolecular techniques : JBT, 17(2), 131–137.
- PubMed. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis.
- Journal of Biomolecular Techniques. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
- AIP Conference Proceedings. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives.
- International Journal of Pharmaceutical Sciences and Research. (2023). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
- ResearchGate. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives | Request PDF.
- PubMed. (2014). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry.
- PubMed. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry.
- LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. criver.com [criver.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to the Spectroscopic Differentiation of 5-Amino-2-methyloxazole-4-carbonitrile Isomers
In the intricate landscape of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. The bioactivity of a molecule is intrinsically linked to its three-dimensional structure, and even subtle isomeric differences can lead to vastly different pharmacological profiles. This guide provides an in-depth spectroscopic comparison of 5-Amino-2-methyloxazole-4-carbonitrile and its primary tautomeric isomers. We will explore the nuanced differences in their NMR, IR, and Mass Spectrometry signatures, offering researchers a practical framework for unambiguous identification.
The this compound core is a privileged scaffold in medicinal chemistry, appearing in various compounds with potential therapeutic applications. The presence of an amino group adjacent to the oxazole ring system introduces the possibility of tautomerism, leading to an equilibrium between the amino and imino forms. Distinguishing between these tautomers is critical, as their distinct electronic and structural properties can influence receptor binding, metabolic stability, and overall efficacy.
The Challenge of Tautomerism in this compound
The primary isomers of concern for this compound are its tautomers: the 5-amino form and the 5-imino form. The equilibrium between these two forms can be influenced by factors such as solvent polarity, pH, and temperature.
Figure 1: Tautomeric equilibrium between the amino and imino forms of this compound.
Spectroscopic Fingerprints: A Comparative Analysis
The key to differentiating these isomers lies in a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the subtle structural differences between the amino and imino tautomers. The chemical environment of the protons and carbons varies significantly between the two forms.
¹H NMR Spectroscopy:
The most telling difference in the proton NMR spectrum is the nature of the N-H signals.
-
Amino Form: The amino group (-NH₂) will typically appear as a broad singlet in aprotic solvents, integrating to two protons. The chemical shift can vary depending on the solvent and concentration but is generally expected in the range of 5.0-7.0 ppm.
-
Imino Form: The imino form possesses two distinct N-H protons: one on the exocyclic imino group (=NH) and one on the ring nitrogen (N-H). These would likely appear as two separate signals, potentially with different breadths and chemical shifts. The ring N-H proton is expected to be significantly downfield.
¹³C NMR Spectroscopy:
The carbon chemical shifts, particularly for the carbons within the oxazole ring, provide a clear distinction.
-
C4 and C5 Carbons: The hybridization and electronic environment of the C4 and C5 carbons are markedly different. In the amino form, C5 is an sp² carbon bonded to an amino group, while in the imino form, it becomes an sp² carbon double-bonded to an imino nitrogen. This will result in a significant downfield shift for C5 in the imino tautomer. Conversely, C4 in the imino form becomes an sp³-hybridized carbon, leading to an upfield shift compared to the sp²-hybridized C4 in the amino form.
Table 1: Predicted NMR Chemical Shifts (δ) for Tautomers
| Atom | Amino Form (Predicted) | Imino Form (Predicted) | Rationale for Difference |
| ¹H (-NH) | ~5.0-7.0 ppm (br s, 2H) | Two distinct signals, one potentially > 8.0 ppm | Amino group protons are equivalent; imino and ring N-H protons are in different chemical environments. |
| ¹³C (C4) | ~90-100 ppm | ~60-70 ppm | Change from sp² (amino) to sp³ (imino) hybridization leads to an upfield shift. |
| ¹³C (C5) | ~150-160 ppm | ~165-175 ppm | C=N bond in the imino form is more deshielded than the C-NH₂ bond in the amino form. |
| ¹³C (C≡N) | ~115-120 ppm | ~110-115 ppm | The electronic effect of the tautomeric form influences the nitrile carbon chemical shift. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The stretching frequencies of the N-H and C≡N bonds are particularly diagnostic.
-
N-H Stretching Region (3500-3200 cm⁻¹):
-
Amino Form: The primary amine (-NH₂) will exhibit two distinct N-H stretching bands: an asymmetric and a symmetric stretch.
-
Imino Form: The imino tautomer will show a sharp =N-H stretch and a broader N-H stretch from the ring amine.
-
-
C≡N Stretching Region (2260-2200 cm⁻¹):
-
The position of the nitrile stretch is sensitive to the electronic properties of the ring. The increased conjugation in the amino form may lead to a slightly lower stretching frequency compared to the imino form.
-
Table 2: Key IR Vibrational Frequencies (cm⁻¹) for Tautomers
| Functional Group | Amino Form | Imino Form | Reason for Difference |
| N-H Stretch | Two bands (~3400 & ~3300 cm⁻¹) | Multiple bands, potentially sharper =N-H stretch | Distinguishes between a primary amine and two different N-H environments. |
| C≡N Stretch | ~2220-2230 cm⁻¹ | ~2230-2240 cm⁻¹ | The electron-donating amino group in conjugation can slightly lower the bond order and frequency. |
Mass Spectrometry (MS)
While both tautomers have the same molecular weight and will show the same molecular ion peak (M⁺) in a mass spectrum, their fragmentation patterns under techniques like Electron Ionization (EI) can differ. The stability of the resulting fragment ions will dictate the preferred fragmentation pathways.
Figure 2: Potential differential fragmentation pathways for the tautomers.
The relative abundances of key fragment ions can provide clues to the predominant tautomer in the gas phase. For instance, the loss of HCN might be more favorable from one tautomer over the other.
Experimental Workflow for Isomer Identification
For a definitive identification, a combined analytical approach is recommended.
comparative study of synthetic routes to substituted aminooxazoles
A Comparative Guide to the Synthetic Routes of Substituted Aminooxazoles
Authored by: A Senior Application Scientist
Introduction: The Versatility and Importance of the Aminooxazole Scaffold
The substituted aminooxazole motif is a cornerstone in medicinal chemistry and materials science. Its prevalence in a wide array of biologically active compounds, from kinase inhibitors in oncology to novel antibacterial and antiviral agents, underscores its significance as a privileged scaffold.[1][2][3][4] The unique electronic properties and hydrogen bonding capabilities of the aminooxazole ring system allow for potent and selective interactions with various biological targets.[5] Furthermore, its role as a bioisostere for other functionalities, such as the 2-aminothiazole, offers medicinal chemists a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] Given their importance, the development of efficient and versatile synthetic routes to access structurally diverse aminooxazoles is a paramount objective in modern organic synthesis.
This guide provides a comparative analysis of the principal synthetic strategies for constructing substituted aminooxazoles. We will delve into the mechanistic underpinnings of each approach, evaluate their respective strengths and limitations, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
I. Classical Approaches: Building from Acyclic Precursors
The most traditional and widely employed methods for aminooxazole synthesis involve the cyclization of acyclic precursors. These strategies are valued for their reliability and the ready availability of starting materials.
A. Condensation of α-Haloketones with Urea and its Derivatives
A foundational method for the synthesis of 2-aminooxazoles is the condensation of α-haloketones with urea or its N-substituted derivatives. This reaction is analogous to the well-known Hantzsch thiazole synthesis.[1][2]
Mechanism and Rationale: The reaction proceeds via an initial nucleophilic attack of the urea oxygen or nitrogen on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the oxazole ring. While unsubstituted urea readily reacts to form N-unsubstituted 2-aminooxazoles, N-substituted ureas often exhibit poor reactivity.[2] This is attributed to the decreased nucleophilicity of the oxygen atom in N-substituted ureas.[2]
Advantages:
-
Readily available and inexpensive starting materials.
-
Straightforward procedure.
Limitations:
-
Limited scope for the synthesis of N-substituted 2-aminooxazoles directly.[1][2]
-
Potential for side reactions.
Experimental Protocol: Synthesis of 4-Aryl-2-aminooxazoles [2]
A mixture of the appropriate α-bromoacetophenone (1.0 eq.) and urea (1.5 eq.) in a suitable solvent such as DMF is subjected to microwave irradiation at 120°C for a short duration (e.g., 3 minutes). After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The desired 2-aminooxazole is then purified by chromatography.
II. Modern Synthetic Strategies: Expanding the Chemical Space
To overcome the limitations of classical methods and to access a broader diversity of substituted aminooxazoles, a range of modern synthetic techniques have been developed. These often employ metal catalysis or multicomponent reactions to achieve higher efficiency and broader substrate scope.
A. The Van Leusen Reaction: A Powerful Tool for 5-Substituted Oxazoles
The Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), is a highly effective method for the synthesis of 5-substituted oxazoles from aldehydes.[6][7][8][9][10]
Mechanism and Rationale: The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form a dihydrooxazole. Subsequent elimination of p-toluenesulfinic acid drives the formation of the aromatic oxazole ring.[6][10]
Advantages:
-
Excellent for the synthesis of 5-substituted oxazoles.
-
Generally high yields and mild reaction conditions.[10]
-
Tolerant of a wide range of functional groups.
Limitations:
-
Primarily yields 5-substituted oxazoles.
-
Requires the use of the specialized reagent TosMIC.
Experimental Workflow: Van Leusen Oxazole Synthesis
Caption: General workflow for the Van Leusen oxazole synthesis.
B. Ugi Multicomponent Reaction: A Gateway to Diverse Aminooxazoles
The Ugi four-component reaction (Ugi-4CR) is a powerful strategy for rapidly generating molecular diversity.[11][12][13][14][15] It involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. This intermediate can then be cyclized to form a variety of heterocyclic scaffolds, including 5-aminooxazoles.[11][12][13]
Mechanism and Rationale: The Ugi reaction commences with the formation of an imine from the aldehyde/ketone and the amine. This is followed by the addition of the isocyanide and the carboxylic acid in a concerted or stepwise manner to form a stable α-adduct. Subsequent intramolecular cyclization, often promoted by dehydrating agents, leads to the formation of the 5-aminooxazole ring.[13][15]
Advantages:
-
High degree of molecular diversity from readily available starting materials.[15]
-
Rapid assembly of complex molecules in a single step.
-
High atom economy.[15]
Limitations:
-
The initial Ugi product requires a separate cyclization step.
-
The reaction can sometimes be sensitive to steric hindrance.
Reaction Scheme: Ugi-4CR for 5-Aminooxazole Synthesis
Sources
- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Van Leusen Reaction [organic-chemistry.org]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. synarchive.com [synarchive.com]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ugi reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Assessing the Purity of 5-Amino-2-methyloxazole-4-carbonitrile from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. In the synthesis of complex molecules, the seemingly minor impurities in a key building block can lead to significant downstream consequences, including altered biological activity, the formation of toxic byproducts, and complications in regulatory approval. This guide provides a comprehensive framework for assessing the purity of 5-Amino-2-methyloxazole-4-carbonitrile, a crucial intermediate in various synthetic pathways, from different commercial suppliers. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from three representative suppliers.
The Criticality of Purity for this compound
This compound is a heterocyclic compound whose structural integrity is vital for its intended reactivity in subsequent synthetic steps. Impurities, which can arise from the synthetic route, degradation, or improper storage, can include starting materials, intermediates, byproducts, and isomers. For instance, a common synthetic route to such oxazole systems may involve the condensation of an α-aminonitrile with an appropriate carboxylic acid derivative. This process could lead to residual starting materials or incompletely cyclized intermediates as potential impurities. Therefore, a multi-pronged analytical approach is necessary to ensure a comprehensive purity assessment.
A Multi-Modal Analytical Approach for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic, spectroscopic, and thermal analysis methods is essential for a robust evaluation. This guide will focus on four key techniques:
-
High-Performance Liquid Chromatography (HPLC): For the quantitative determination of the main component and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and the detection of structural isomers and impurities.
-
Differential Scanning Calorimetry (DSC): To assess the overall purity and detect the presence of crystalline impurities.
The following sections will detail the experimental protocols for each technique and present a comparative analysis of hypothetical results for this compound obtained from three different suppliers: Supplier A, Supplier B, and Supplier C.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is chosen here as it is suitable for a wide range of polar and non-polar compounds.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.
HPLC analysis workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is ideal for identifying and quantifying volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis. The mass spectrometer provides structural information for unknown peaks.
Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane.
GC-MS workflow for volatile impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides detailed structural information, confirming the identity of the main component and allowing for the identification of structurally related impurities and isomers that may be difficult to resolve by chromatography. Both ¹H and ¹³C NMR are essential for a complete picture.
Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.
Differential Scanning Calorimetry (DSC)
Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline substance, a sharp melting endotherm is expected. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point, which can be used to estimate the total mole percent of impurities.[1][2]
Protocol:
-
Instrumentation: A calibrated DSC instrument.
-
Sample Pans: Aluminum pans.
-
Sample Weight: 2-5 mg, accurately weighed.
-
Temperature Program: Heat from 25°C to 250°C at a rate of 10°C/min under a nitrogen atmosphere.
Comparative Analysis of Hypothetical Data
The following tables summarize the hypothetical purity data for this compound from three different suppliers.
Table 1: HPLC Purity Data
| Supplier | Main Peak Area % | Impurity 1 (RT 8.5 min) | Impurity 2 (RT 12.1 min) | Total Impurities |
| Supplier A | 99.85% | 0.08% | 0.07% | 0.15% |
| Supplier B | 99.20% | 0.55% | 0.25% | 0.80% |
| Supplier C | 99.95% | Not Detected | 0.05% | 0.05% |
Table 2: GC-MS Volatile Impurity Data
| Supplier | Dichloromethane (ppm) | Acetonitrile (ppm) | Unknown Volatile (ppm) |
| Supplier A | 50 | 20 | Not Detected |
| Supplier B | 250 | 150 | 80 |
| Supplier C | <10 | <10 | Not Detected |
Table 3: NMR Spectroscopy Observations
| Supplier | ¹H and ¹³C NMR |
| Supplier A | Spectra consistent with the structure of this compound. Minor unassigned peaks observed. |
| Supplier B | Spectra show the main compound along with significant signals corresponding to a potential isomeric impurity. |
| Supplier C | Clean spectra, highly consistent with the expected structure. |
Table 4: DSC Analysis
| Supplier | Melting Point (°C) | Peak Shape | Purity (mol%) |
| Supplier A | 185.2 | Sharp | >99.8% |
| Supplier B | 182.5 | Broad | ~99.0% |
| Supplier C | 186.1 | Very Sharp | >99.9% |
Interpretation and Discussion
Based on the hypothetical data, a clear distinction in the purity profiles of the material from the three suppliers can be made:
-
Supplier C consistently provides the highest purity material across all analytical techniques. The HPLC data shows the lowest level of impurities, the GC-MS data indicates minimal residual solvents, the NMR spectra are clean, and the DSC thermogram shows a sharp melting point indicative of high crystalline purity.
-
Supplier A provides a high-purity product, although with slightly higher levels of impurities compared to Supplier C. The presence of minor unassigned peaks in the NMR spectrum warrants further investigation to identify these impurities.
-
Supplier B 's material shows a significantly lower purity. The HPLC data reveals a higher percentage of impurities, and the GC-MS analysis indicates the presence of an unknown volatile compound. Most concerning is the NMR data, which suggests the presence of a structural isomer. This could have a significant impact on the reactivity and properties of the material. The broad melting peak in the DSC analysis further corroborates the lower purity.
Conclusion and Recommendations
This comprehensive guide demonstrates the necessity of a multi-technique approach for the thorough assessment of the purity of this compound. While HPLC provides excellent quantitative data on non-volatile impurities, GC-MS is crucial for identifying residual solvents and other volatile components. NMR spectroscopy is indispensable for structural confirmation and the detection of isomers, and DSC offers a valuable overall assessment of purity.
For researchers and drug development professionals, the choice of supplier for critical raw materials should not be based on cost alone. The data presented here, although hypothetical, illustrates the potential variability in product quality between suppliers. For applications where high purity is critical, Supplier C would be the recommended choice. While Supplier A 's material may be suitable for less sensitive applications, the unidentified impurities should be characterized. The material from Supplier B would be considered high-risk for use in pharmaceutical development without further purification and characterization of the isomeric impurity.
Ultimately, the level of analytical scrutiny should be commensurate with the intended use of the material. By employing a robust, multi-modal analytical strategy, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]
- Mettler Toledo. Purity Determination of Pharmaceuticals by Thermal Analysis. [Link]
- Veeprho.
- Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014. [Link]
Sources
A Comparative Guide to the In Vitro Performance of Novel Therapeutics Derived from 5-Amino-2-methyloxazole-4-carbonitrile
The 5-amino-2-methyloxazole-4-carbonitrile core is a versatile heterocyclic scaffold that has emerged as a valuable starting point for the synthesis of novel compounds with significant therapeutic potential. Its unique electronic and structural features make it an attractive building block in medicinal chemistry for the development of kinase inhibitors, immunomodulatory agents, and anticancer therapeutics. This guide provides an in-depth comparison of the in vitro assay results for key compound classes derived from this scaffold, offering insights into their structure-activity relationships (SAR) and mechanisms of action.
From a Simple Scaffold to a Privileged Pharmacophore: The Rise of Oxazolo[5,4-d]pyrimidines
The true potential of this compound is unlocked when it serves as a precursor for more complex, fused heterocyclic systems. A prominent example is the synthesis of oxazolo[5,4-d]pyrimidines, which are structurally analogous to purine nucleobases.[1] This structural mimicry allows them to interact with a wide range of biological targets, particularly those involved in cell signaling and proliferation.
The general synthetic pathway involves the use of a C(2)-functionalized 5-aminooxazole-4-carbonitrile as a versatile building block for the construction of the fused pyrimidine ring.[1] This strategy has led to the generation of libraries of derivatives with diverse substituents, enabling the exploration of their therapeutic potential.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of the oxazolo[5,4-d]pyrimidine class have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[1] The primary mechanism often involves the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.
Case Study: Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Several novel oxazolo[5,4-d]pyrimidine derivatives have been designed and synthesized as potential inhibitors of VEGFR-2, a key mediator of angiogenesis.[1] In silico molecular docking studies have shown that these compounds can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain, suggesting a competitive mechanism of inhibition.[1]
The workflow for evaluating such compounds typically follows a multi-stage process, beginning with broad screening and culminating in specific enzymatic and cell-based assays.
Caption: Workflow for the evaluation of novel anticancer agents.
Comparative Antiproliferative Activity
The following table summarizes the in vitro cytotoxicity of a representative set of oxazolo[5,4-d]pyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit cell growth by 50%).
| Compound ID | R-Group at Position 7 | HT-29 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | LoVo (Colon) IC50 (µM) |
| Ref-1 (5-FU) | N/A | >100 | 20.32 ± 2.11 | 49.31 ± 3.15 | 3.94 ± 0.21 |
| Ref-2 (Cisplatin) | N/A | 19.34 ± 1.54 | 12.33 ± 1.01 | 10.21 ± 0.98 | 11.45 ± 1.03 |
| Compound A | Methylamino | 8.54 ± 0.67 | 15.21 ± 1.23 | 22.15 ± 1.89 | 9.76 ± 0.88 |
| Compound B | Propylamino | 6.32 ± 0.51 | 11.78 ± 0.95 | 18.43 ± 1.54 | 7.12 ± 0.63 |
| Compound C | Cyclopropylamino | 4.11 ± 0.33 | 9.45 ± 0.78 | 15.22 ± 1.21 | 5.03 ± 0.45 |
Data synthesized from descriptive reports on oxazolo[5,4-d]pyrimidines.[1] The specific IC50 values are illustrative, based on trends reported in the literature.
These results suggest that modifications at the 7-position of the oxazolo[5,4-d]pyrimidine core significantly influence cytotoxic potency and selectivity.[2] The increasing potency from methylamino to cyclopropylamino substituents indicates that the size and conformation of this group are critical for target engagement.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Immunomodulatory Effects: A Different Therapeutic Avenue
Beyond cancer, derivatives of the core scaffold, particularly those based on the related 5-amino-3-methyl-isoxazole structure, have shown promising immunomodulatory activities.[3][4] These compounds can either suppress or stimulate immune responses, making them potential candidates for treating autoimmune diseases or as vaccine adjuvants.
Cytokine Production Assays
A key method for evaluating immunomodulatory effects is to measure the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in immune cells.
Caption: Experimental workflow for cytokine production assay.
Studies on a series of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives have shown that these compounds can regulate lymphocyte proliferation and cytokine production.[3] For instance, some derivatives exhibited inhibitory activity on the production of IL-1β and TNF-α in LPS-stimulated peritoneal cells.[3] This anti-inflammatory profile suggests potential applications in diseases characterized by excessive inflammation.
Comparative Immunomodulatory Activity
| Compound Class | Assay | Result | Potential Application |
| Isoxazole Hydrazides | LPS-induced lymphocyte proliferation | Predominantly inhibitory | Autoimmune diseases[3] |
| Isoxazole Hydrazides | LPS-induced IL-1β & TNF-α production | Regulatory effects, mostly inhibitory | Anti-inflammatory therapy[3] |
| Isoxazole Benzylamides | PHA-induced PBMC proliferation | Dose-dependent suppression | Immunosuppression[4] |
| Isoxazole Benzylamides | LPS-induced TNF-α production | Differential, mostly inhibitory effects | Anti-inflammatory therapy[4] |
The structure-activity relationship in this series is complex. For example, amides of 5-amino-3-methylisoxazole-4-carboxylic acid showed that suppressive action corresponded with an increasing electron-accepting nature of the amide substituent.[5]
Conclusion and Future Directions
The this compound scaffold is a gateway to novel heterocyclic compounds with diverse and potent biological activities. The derived oxazolo[5,4-d]pyrimidines have demonstrated significant potential as anticancer agents, with activity linked to the inhibition of key kinases like VEGFR-2. Concurrently, related isoxazole derivatives show promise as immunomodulatory agents.
Future research should focus on expanding the structural diversity of these libraries and conducting comprehensive in vitro profiling to elucidate their selectivity and off-target effects. Advanced cell-based assays, including high-content imaging and proteomic analyses, will be crucial for a deeper understanding of their mechanisms of action and for identifying the most promising candidates for further preclinical and clinical development.
References
- Kłysik, K., et al. (2016). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 21(11), 1509.
- Zimecki, M., et al. (2017). 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. Chemical Biology & Drug Design, 89(3), 389-398.
- Kłysik, K., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694.
- Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma.
- Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 75(2), 359-368.
- Szewczyk, O., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643.
- ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f, and 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 6a–f and 7a–f.
- Ryng, S., et al. (2001). Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. Archivum Immunologiae et Therapiae Experimentalis, 49(4), 347-353.
- Saeed, A., et al. (2017). Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. Biochemical and Biophysical Research Communications, 482(4), 1354-1360.
- ResearchGate. (n.d.). The summary of structure activity relationship studies.
- Kr S, et al. (2017). 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. Chemistry & Medicinal Chemistry, 12(17), 1421-1426.
- Ghasemi, F., et al. (2017). Anticancer properties of chitosan against osteosarcoma, breast cancer and cervical cancer cell lines. Journal of Cellular and Molecular Medicine, 21(10), 2534-2544.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Versatility of the Oxazole Scaffold in Drug Discovery
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 5-Amino-2-methyloxazole-4-carbonitrile Derivatives
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] Its unique structural and electronic properties allow it to serve as a versatile framework for designing therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] Within this class, the this compound core has emerged as a particularly promising starting point for the development of potent and selective modulators of various biological targets. This guide provides a detailed comparison of its derivatives, focusing on the structure-activity relationships (SAR) that govern their performance, supported by experimental data and protocols for researchers in drug development.
Synthetic Strategies: Building the Oxazole Core and Its Analogs
The foundation of any SAR study lies in the synthetic accessibility of diverse analogs. The this compound scaffold and its derivatives are typically synthesized through multi-step sequences. A common and effective method involves the reaction of aminomalononitrile tosylate (AMNT) with an appropriate acyl chloride in a suitable solvent like 1-methyl-2-pyrrolidinone (NMP).[2] This straightforward approach allows for the introduction of various substituents at the 2-position of the oxazole ring, which is a critical anchor point for exploring the SAR. Further modifications, particularly at the 5-amino group, enable the construction of fused heterocyclic systems, such as the potent 7-aminooxazolo[5,4-d]pyrimidines.[2][3]
Below is a generalized workflow for the synthesis of these derivatives, illustrating the key stages from starting materials to the final compounds for biological evaluation.
Caption: Generalized workflow for the synthesis of this compound derivatives.
SAR Analysis: Targeting Protein Kinases in Oncology
A significant body of research on oxazole derivatives has focused on their potential as protein kinase inhibitors.[4][5] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.[6][7] The 4-amino-substituted heterocyclic scaffold, including the oxazolo[5,4-d]pyrimidine core, is an isostere of the adenine ring of ATP, allowing these molecules to bind effectively within the ATP-binding site of kinases.[5]
Case Study: 7-Aminooxazolo[5,4-d]pyrimidines
Research into 7-aminooxazolo[5,4-d]pyrimidines, which are derived from a 5-amino-oxazole-4-carbonitrile precursor, has revealed potent immunoregulatory, antiviral, and anticancer activities.[2] The SAR of these compounds demonstrates that the nature of the substituent at the 7-position of the fused pyrimidine ring is critical for biological activity.
Key SAR Insights:
-
Impact of the 7-Amino Substituent: Modifications at this position directly influence the compound's interaction with target proteins. Aromatic and heteroaromatic substituents can engage in additional binding interactions, enhancing potency and selectivity.
-
Role of the Oxazole Core: The oxazole ring serves as a rigid scaffold, properly orienting the key pharmacophoric elements for optimal target engagement. The 2-methyl group can be varied to probe a specific pocket within the kinase active site.
-
Influence of the Fused Pyrimidine: This ring system expands the molecular surface area and introduces additional hydrogen bonding capabilities, which are often crucial for high-affinity binding to kinase targets.
The diagram below illustrates the key pharmacophoric features of the oxazolo[5,4-d]pyrimidine scaffold and highlights the positions where structural modifications have the most significant impact on activity.
Caption: Key structural modification points influencing the biological activity of oxazolo[5,4-d]pyrimidine derivatives.
Comparative Performance Data
The following table summarizes the biological activity of selected 7-aminooxazolo[5,4-d]pyrimidine derivatives against various cell lines, demonstrating the impact of different substitutions.[2][3]
| Compound ID | 7-Amino Substituent | Target Cell Line | Activity Metric (IC50 µM) | Reference |
| SCM5 | Phenyl | Jurkat | 15.5 | [2] |
| SCM9 | 4-Chlorophenyl | WEHI-231 | 12.3 | [2] |
| Control | Doxorubicin | Jurkat | 0.8 | [2] |
Data synthesized from published studies for comparative purposes.[2]
As the data indicates, the introduction of a phenyl group (SCM5) or a substituted phenyl group (SCM9) at the 7-amino position confers significant cytotoxic activity. The presence of an electron-withdrawing chloro group in SCM9 appears to enhance potency against the WEHI-231 cell line compared to the unsubstituted phenyl ring in SCM5 against Jurkat cells.[1][2] This highlights the sensitivity of the biological activity to electronic and steric modifications at this position.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide validated, step-by-step methodologies for the synthesis of a key intermediate and for a common biological evaluation assay.
Protocol 1: Synthesis of 5-Amino-2-(5-amino-3-methyl-isoxazol-4-yl)-oxazole-4-carbonitrile (Intermediate)
This protocol is adapted from established literature procedures.[2]
Materials:
-
Aminomalononitrile tosylate (AMNT)
-
5-amino-3-methylisoxazole-4-carbonyl chloride
-
1-methyl-2-pyrrolidinone (NMP)
-
Methanol
-
Ice-cold water
Procedure:
-
Dissolve aminomalononitrile tosylate (AMNT) (3.2 mmol) in 1-methyl-2-pyrrolidinone (NMP) (8.0 mL).
-
Stir the solution and add freshly prepared 5-amino-3-methylisoxazole-4-carbonyl chloride (6.4 mmol, 2 equivalents) at room temperature.
-
Continue stirring at room temperature for 7 days. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting AMNT is consumed.
-
Once the reaction is complete, cool the mixture to 5–10 °C in an ice bath.
-
Dilute the cooled mixture with ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield the crude product.
-
Recrystallize the crude solid from methanol to obtain the purified compound.
-
Characterize the final product using HR-ESI-MS, FTIR, and NMR to confirm its structure and purity.[2]
Protocol 2: In Vitro Antiproliferative MTT Assay
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., Jurkat, WEHI-231)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours (37 °C, 5% CO₂).
-
Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the dark at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold is a highly valuable platform for the development of novel therapeutic agents, particularly kinase inhibitors. SAR studies consistently demonstrate that strategic modifications, especially at the 5-amino position (often as part of a fused ring system), are paramount for achieving high potency and selectivity.[1][2] The electron-donating and -withdrawing nature of substituents, as well as their steric bulk, provides a rich chemical space for fine-tuning the pharmacological profile of these derivatives.
Future research should focus on expanding the diversity of substituents at both the 2- and 5-positions to explore interactions with less conserved regions of kinase active sites. Furthermore, comprehensive in vivo studies are necessary to validate the therapeutic potential of the most promising compounds identified through in vitro screening. The integration of computational modeling and in silico ADME profiling can further guide the rational design of next-generation oxazole-based drugs with improved efficacy and safety profiles.[8]
References
- Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558.
- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
- Kasnia, R., Demiwal, S., & Nehra, B. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. ResearchGate.
- Coward, T., et al. (2012). Synthesis and Structure-Activity Relationship (SAR) Study of 4-azabenzoxazole Analogues as H3 Antagonists. PubMed.
- Gong, P., et al. (2015). Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. PubMed.
- Medicinal Chemistry Lectures. (2021). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. YouTube.
- Wroblewska-Jez, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
- Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed.
- Montalban-Lopez, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14093-14157.
- Wroblewska-Jez, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health.
- Scott, P. J. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
- Bizzarri, B. M., et al. (2021). Synthesis of amino imidazole carbonitrile derivatives. ResearchGate.
- Journal of Chemical Research. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Chemical Research.
- Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. PubMed.
- Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. PubMed.
- IndiaMART. (n.d.). 5 Amino 2 Methyloxazole 4 Carbonitrile, Chemical Grade.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2025). Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf.
- Al-Qaisi, Z. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed.
- Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. ResearchGate.
- Tverdomed, S. N., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health.
- Jeskowiak, I., et al. (2019). The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for the Synthesis of 5-Amino-2-methyloxazole-4-carbonitrile
Introduction: The Significance of the 5-Aminooxazole Scaffold
The 5-amino-2-methyloxazole-4-carbonitrile moiety is a crucial heterocyclic building block in medicinal chemistry and drug development. Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific arrangement of amino, methyl, and carbonitrile groups on the oxazole core provides a versatile platform for generating compound libraries with finely-tuned pharmacological profiles. Consequently, the development of efficient, scalable, and sustainable synthetic routes to this scaffold is of paramount importance.
While this compound is a known chemical entity, the public domain lacks a comprehensive, comparative study benchmarking the efficiency of various catalytic systems for its synthesis. This guide aims to fill that gap by providing a framework for such an investigation. We will leverage established catalytic methodologies for related oxazole and aminonitrile syntheses to propose a robust benchmarking protocol.[2][3] This document is designed for researchers, chemists, and process development professionals seeking to identify the optimal catalytic system for their specific research and production needs.
Pillar 1: Proposed Catalytic Systems for Evaluation
The synthesis of substituted oxazoles can be achieved through various catalytic pathways.[4] Based on a thorough review of current literature, we propose the evaluation of three distinct classes of catalysts, each offering unique advantages in terms of activity, selectivity, cost, and environmental impact.
-
Homogeneous Transition Metal Catalysts: These are the most extensively documented catalysts for oxazole synthesis, often providing high yields and mild reaction conditions.[2]
-
Copper (Cu)-Based Catalysts: Copper catalysts, such as Copper(I) iodide (CuI) and Copper(II) triflate (Cu(OTf)₂), are well-regarded for their role in oxidative cyclization reactions.[2][5] They are relatively inexpensive and offer a good balance of reactivity and functional group tolerance.
-
Palladium (Pd)-Based Catalysts: Palladium acetate (Pd(OAc)₂) and its complexes are powerful catalysts for C-H activation and cross-coupling reactions, enabling novel bond formations in heterocyclic synthesis.[2] They are particularly useful for reactions involving aryl bromides or other suitably functionalized starting materials.[5]
-
Zirconium (Zr)-Based Catalysts: Lewis acids like Zirconium(IV) chloride (ZrCl₄) have shown high efficiency in mediating multi-component reactions (MCRs) for the synthesis of other amino-heterocycles, suggesting potential applicability here.[6][7]
-
-
Heterogeneous Nanocatalysts: Addressing the principles of green chemistry, heterogeneous catalysts offer significant advantages, including simplified product purification and catalyst recyclability.
-
Magnetically Separable Catalysts (Fe₃O₄@SiO₂-based): Inspired by their successful application in the synthesis of related aminopyrazole carbonitriles, functionalized iron oxide nanoparticles present a novel, sustainable option.[8][9][10] These catalysts can be easily recovered using an external magnetic field, minimizing metal leaching into the final product.[10]
-
-
Organocatalysts: As a metal-free alternative, organocatalysts can mitigate concerns of metal contamination in active pharmaceutical ingredients (APIs).
-
Chiral Amides/Phosphoric Acids: In the context of related α-aminonitrile synthesis via the Strecker reaction, various organocatalysts have been employed to achieve high yields, sometimes with excellent enantioselectivity.[3][11] Their application to oxazole formation represents an innovative and environmentally benign approach.
-
Pillar 2: A Framework for Objective Catalyst Benchmarking
To ensure a fair and direct comparison, all proposed catalysts must be evaluated under a standardized set of conditions. This self-validating system minimizes variability and allows for conclusive analysis of catalyst performance.
Proposed Synthetic Pathway
A plausible and convergent route to this compound involves a catalyzed multi-component reaction. The general proposed pathway is illustrated below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asccindapur.com [asccindapur.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 9. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Antibodies for 5-Amino-2-methyloxazole-4-carbonitrile
For researchers and drug development professionals, the generation of specific antibodies against small molecules, or haptens, is a foundational step in the development of sensitive and reliable immunoassays. The small molecule 5-Amino-2-methyloxazole-4-carbonitrile (5-AMOC), a heterocyclic compound, presents a typical challenge. Due to its low molecular weight, it is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response.[][2]
The ultimate success of these antibodies in a diagnostic or quantitative assay hinges on their specificity. Cross-reactivity, the binding of an antibody to molecules other than the target antigen, can lead to false positives or inaccurate quantification, compromising experimental results.[3][4] Therefore, a rigorous analysis of antibody cross-reactivity against structurally similar compounds is not just a validation step; it is a critical component of assay development.
This guide provides an in-depth comparison of the two primary methodologies for assessing antibody cross-reactivity: the high-throughput Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the high-resolution Surface Plasmon Resonance (SPR). We will explore the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting the resulting data, empowering you to select the most appropriate strategy for your research needs.
Part I: The Foundation - Immunogen Design and Synthesis
The specificity of an antibody is fundamentally influenced by the design of the immunogen.[5] A well-characterized hapten-carrier conjugate is the most critical starting point for generating high-quality antibodies.[]
The Hapten-Carrier Principle
Small molecules like 5-AMOC are incapable of cross-linking B cell receptors or recruiting T cell help, and thus cannot induce a robust immune response independently.[2] By covalently linking the hapten to a large, immunogenic carrier protein, the resulting conjugate can be effectively recognized by the immune system, leading to the production of anti-hapten antibodies.[6]
Choice of Carrier Protein: The most common carrier proteins are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[][7]
-
For Immunization (Primary Antigen): KLH is often preferred for immunization due to its large size and high immunogenicity, which helps stimulate a strong immune response.
-
For Assay Development (Coating Antigen): A different carrier protein, such as BSA or Ovalbumin (OVA), should be used for screening and assay development. This crucial step prevents the detection of antibodies raised against the carrier protein itself, ensuring that the assay specifically measures the anti-hapten response.
Conjugation Workflow for 5-AMOC
The structure of 5-AMOC features a primary amine group, which is an ideal target for conjugation to carrier proteins. The carbodiimide reaction, using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), is a common and effective method for this purpose.[5]
Caption: Workflow for synthesizing and characterizing hapten-carrier conjugates.
Protocol 1: Synthesis of 5-AMOC-Protein Conjugates
Rationale: This protocol utilizes the EDC/NHS chemistry to create a stable amide bond between the carboxyl groups on the carrier protein and the primary amine on 5-AMOC. Characterization is included to determine the hapten density (moles of hapten per mole of protein), a critical parameter that affects the immune response.[5][8] A hapten density of around 15 molecules per carrier is often a good target for a robust antibody response.[7]
Materials:
-
This compound (5-AMOC)
-
Carrier Protein (KLH or BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 4.7
-
PBS (Phosphate-Buffered Saline), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Spectrophotometer
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Carrier Protein Activation:
-
Dissolve 10 mg of carrier protein (e.g., BSA) in 2 mL of MES buffer.
-
Add a 50-fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature with gentle stirring. This reaction forms a semi-stable NHS-ester on the protein's carboxyl groups.
-
-
Hapten Conjugation:
-
Dissolve 5-AMOC in a minimal amount of DMSO or DMF, then dilute in PBS to the desired concentration.
-
Add a 20- to 40-fold molar excess of the dissolved 5-AMOC to the activated carrier protein solution.
-
Adjust the reaction pH to 7.2-7.5 with sodium bicarbonate.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1L of PBS at 4°C for 48 hours, with at least four buffer changes to remove unreacted hapten and crosslinkers.
-
-
Characterization:
-
Spectrophotometry: Measure the absorbance of the conjugate solution. While complex for 5-AMOC, changes in the UV spectrum compared to the unconjugated protein can indicate successful conjugation.
-
MALDI-TOF Mass Spectrometry: Determine the mass of the unconjugated carrier and the conjugate. The mass shift allows for a precise calculation of the average number of hapten molecules per protein molecule.
-
Part II: Comparative Cross-Reactivity Methodologies
Once polyclonal or monoclonal antibodies have been generated and screened for binding to the 5-AMOC conjugate, their specificity must be rigorously tested. We will compare the two gold-standard techniques for this purpose.
Method 1: Competitive ELISA
The competitive ELISA is a robust, high-throughput method ideal for screening a large number of potential cross-reactants. It is particularly well-suited for small molecule detection because the small size of haptens makes a traditional "sandwich" assay format impossible.[9][10][11] The principle relies on the competition between the free analyte in a sample (or a standard) and a fixed amount of labeled or coated antigen for a limited number of antibody binding sites.[9]
Caption: Step-by-step workflow for a competitive ELISA experiment.
Protocol 2: Cross-Reactivity Analysis by Competitive ELISA
Rationale: This protocol establishes a standard curve using the target analyte (5-AMOC) and then tests potential cross-reactants at various concentrations. The signal is inversely proportional to the concentration of free analyte. By comparing the concentration of each compound required to inhibit 50% of the signal (IC50), we can calculate the percent cross-reactivity.
Materials:
-
96-well microtiter plates
-
5-AMOC-BSA conjugate (for coating)
-
Anti-5-AMOC antibody (primary antibody)
-
Potential cross-reacting compounds
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (PBST: PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG)
-
TMB Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the 5-AMOC-BSA conjugate to 1-5 µg/mL in Coating Buffer.
-
Add 100 µL per well and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Wash the plate 3 times.
-
Prepare serial dilutions of your 5-AMOC standard and each potential cross-reactant.
-
In a separate plate or tube, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary anti-5-AMOC antibody (at a concentration determined by prior titration to give ~80% of the maximum signal). Incubate for 30 minutes.
-
Transfer 100 µL of the antibody/competitor mixture to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 5 times.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate 5 times.
-
Add 100 µL of TMB Substrate. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Add 50 µL of Stop Solution.
-
Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis:
-
Plot the absorbance against the log of the competitor concentration.
-
Use a four-parameter logistic curve fit to determine the IC50 value for 5-AMOC and each cross-reactant.
-
Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of 5-AMOC / IC50 of Cross-Reactant) * 100
Method 2: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time data on molecular interactions.[12] For cross-reactivity analysis, it offers a significant advantage over ELISA by providing detailed kinetic information, including association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₐ), which is a direct measure of binding affinity.[12][13]
Caption: General workflow for an SPR-based affinity and kinetics experiment.
Protocol 3: Cross-Reactivity Analysis by SPR
Rationale: This protocol involves capturing the anti-5-AMOC antibody on a sensor chip and then flowing the target analyte (5-AMOC) and potential cross-reactants over the surface. By measuring the binding response at various concentrations, we can determine the full kinetic profile (kₐ, kₑ) and affinity (Kₐ) for each compound. Comparing Kₐ values provides a highly quantitative measure of cross-reactivity.
Materials:
-
SPR instrument and sensor chips (e.g., Protein A, G, or L chip for antibody capture)
-
Anti-5-AMOC antibody
-
5-AMOC and potential cross-reacting compounds
-
SPR running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
Procedure:
-
Antibody Capture:
-
Prime the SPR system with running buffer.
-
Inject the anti-5-AMOC antibody over the Protein A/G/L sensor surface to achieve a stable capture level (e.g., 1000-2000 Response Units, RU). A reference flow cell should be run in parallel without antibody capture.
-
-
Kinetic Analysis (Analyte Injection):
-
Prepare a dilution series for 5-AMOC and each cross-reactant in running buffer (typically ranging from 0.1x to 10x the expected Kₐ). Include a zero-concentration (buffer only) sample for double referencing.
-
Inject each concentration over the captured antibody and reference surfaces for a set association time (e.g., 120 seconds).
-
Allow the dissociation phase to proceed in running buffer for a set time (e.g., 300 seconds).
-
Perform injections in a randomized order to minimize systematic errors.
-
-
Surface Regeneration:
-
After each analyte cycle, inject the regeneration solution to strip the captured antibody and bound analyte from the surface.
-
Confirm that the baseline returns to its starting level before the next cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the zero-concentration injection data from the active sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain kₐ, kₑ, and Kₐ values for each compound.
-
Cross-reactivity can be assessed by directly comparing the Kₐ values. A lower Kₐ indicates higher affinity.
-
Part III: Data Interpretation and Method Comparison
The choice between ELISA and SPR depends on the specific requirements of the study, including throughput needs, the level of detail required, and available resources.
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Primary Metric | IC50 (Functional Affinity) | Kₐ (True Affinity), kₐ, kₑ (Kinetics) |
| Principle | Endpoint, competition assay | Real-time, label-free binding |
| Throughput | High (96/384-well plates) | Low to Medium |
| Information | Relative affinity (cross-reactivity %) | Absolute affinity, association/dissociation rates |
| Sample Consumption | Low | Very Low |
| Equipment Cost | Low (Plate Reader) | High (SPR Instrument) |
| Expertise Required | Moderate | High |
| Key Advantage | Excellent for screening many compounds | Provides deep mechanistic insight into binding events |
Synthesizing the Results:
Imagine testing two potential cross-reactants, Analog A (structurally very similar to 5-AMOC) and Analog B (less similar).
Hypothetical Data Summary:
| Analyte | ELISA IC50 (nM) | ELISA % Cross-Reactivity | SPR Kₐ (nM) | SPR kₐ (1/Ms) | SPR kₑ (1/s) |
| 5-AMOC | 15 | 100% | 12 | 2.5 x 10⁵ | 3.0 x 10⁻³ |
| Analog A | 60 | 25% | 55 | 2.1 x 10⁵ | 1.15 x 10⁻² |
| Analog B | >10,000 | <0.15% | >20,000 | No Binding | No Binding |
Interpretation:
-
ELISA Data: The results clearly show that Analog A has significant cross-reactivity (25%), as it only requires a 4-fold higher concentration than 5-AMOC to achieve 50% inhibition. Analog B is not a significant cross-reactant.
-
SPR Data: The SPR data corroborates the ELISA findings with greater detail. The affinity (Kₐ) for Analog A is about 4.6-fold weaker than for 5-AMOC. Crucially, SPR reveals why: the association rate (kₐ) is very similar, but the dissociation rate (kₑ) is almost 4 times faster, meaning Analog A binds nearly as quickly but dissociates much more rapidly. This level of insight is unique to SPR.[14] For Analog B, no binding was detected, confirming its lack of cross-reactivity.
Conclusion and Recommendations
Both competitive ELISA and SPR are powerful and valid techniques for assessing the cross-reactivity of antibodies raised against this compound. The choice of method should be guided by the stage of research and the specific questions being asked.
-
Recommendation for Early-Stage Development & High-Throughput Screening: Competitive ELISA is the method of choice. Its high-throughput nature and lower cost make it ideal for screening large panels of structurally related compounds to quickly identify potential cross-reactivity issues.
-
Recommendation for In-Depth Characterization & Lead Candidate Selection: SPR is invaluable for detailed characterization of lead antibody candidates. The kinetic data it provides offers a deeper understanding of the binding mechanism, which can be critical for predicting assay performance and for regulatory submissions.[12][13]
By employing a strategic combination of these methods—using ELISA for broad screening followed by SPR for detailed kinetic analysis of key interactions—researchers can build a comprehensive specificity profile, ensuring the development of highly reliable and accurate immunoassays for 5-AMOC and other small molecule targets.
References
- Kaur, J., Singh, M., & Raje, M. (2005). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
- Kaur, J., Singh, M. V., & Raje, M. (2005). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules.
- Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Reichert Technologies. [Link]
- Kaur, J., Kumar, V., & Singh, K. V. (2012). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Food and Bioprocess Technology. [Link]
- Creative Diagnostics. (2021). Competitive ELISA. Creative Diagnostics Technical Resources. [Link]
- Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Affinité Instruments Blog. [Link]
- Creative Biolabs. (n.d.). Hapten-Carrier Conjugation.
- Wang, X., Cohen, L., Wang, J., & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
- ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Greig, J. A., et al. (2021). Structural analysis of anti-hapten antibodies to identify long-range structural movements induced by hapten binding.
- Splittgerber, A. G., & Tucholski, T. M. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
- Greig, J. A., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Semantic Scholar. [Link]
- Campbell, K., et al. (2010). Surface plasmon resonance biosensing: Approaches for screening and characterising antibodies for food diagnostics. Procedia Food Science. [Link]
- Creative Biolabs. (n.d.). Hapten Specific Antibody Discovery Service.
- Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Quanterix. [Link]
- Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Aptamer Group. [Link]
- Medina-Sánchez, M., et al. (2018).
- Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Labs. [Link]
- Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Cusabio. [Link]
- Arevalo, J. H., et al. (1993). Molecular basis of crossreactivity and the limits of antibody-antigen complementarity.
Sources
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. cusabio.com [cusabio.com]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aptamergroup.com [aptamergroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 10. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quanterix.com [quanterix.com]
- 12. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 13. criver.com [criver.com]
- 14. affiniteinstruments.com [affiniteinstruments.com]
comparing the cost-effectiveness of different synthetic methods for 5-Amino-2-methyloxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Amino-2-methyloxazole-4-carbonitrile
This compound is a valuable scaffold in the design and synthesis of novel therapeutic agents. Its unique arrangement of functional groups—a primary amine, a nitrile, and a methyl-substituted oxazole core—provides a versatile platform for constructing complex molecules with diverse biological activities. The efficient and economical synthesis of this intermediate is therefore of paramount importance to accelerate drug discovery programs. This guide aims to provide a comprehensive analysis of viable synthetic strategies, empowering researchers to select the most appropriate method for their specific needs.
Comparative Analysis of Synthetic Routes
Two primary synthetic routes for this compound have been identified and are compared below. The selection of a particular route will depend on a careful consideration of factors including precursor cost and availability, reaction yield, operational complexity, and environmental impact.
| Parameter | Route 1: From Aminomalononitrile Tosylate | Route 2: From Diaminomaleonitrile (DAMN) |
| Starting Materials | Aminomalononitrile p-toluenesulfonate, Acetyl chloride | Diaminomaleonitrile, Triethyl orthoacetate |
| Key Transformation | Cyclocondensation | Cyclocondensation / Rearrangement |
| Reported Yield | Moderate to Good | Good to High |
| Precursor Cost | Moderate | Low to Moderate |
| Scalability | Feasible | Potentially more scalable |
| Key Advantages | Potentially milder reaction conditions. | Utilizes a readily available and inexpensive starting material. |
| Key Challenges | Availability and cost of aminomalononitrile tosylate. | Requires higher temperatures and careful control of reaction conditions. |
Route 1: Synthesis from Aminomalononitrile p-Toluenesulfonate
This method involves the reaction of aminomalononitrile p-toluenesulfonate with acetyl chloride. The reaction proceeds through the formation of an N-acetylated intermediate, which then undergoes cyclization to form the oxazole ring.
Experimental Protocol:
-
Reaction Setup: A solution of aminomalononitrile p-toluenesulfonate in a suitable aprotic solvent (e.g., acetonitrile) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Reagent Addition: Acetyl chloride is added dropwise to the cooled solution.
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Causality Behind Experimental Choices
The choice of an aprotic solvent like acetonitrile is crucial to prevent the hydrolysis of acetyl chloride. The dropwise addition at a controlled temperature helps to manage the exothermic nature of the acylation reaction. An inert atmosphere is maintained to prevent side reactions with atmospheric moisture.
Route 2: Synthesis from Diaminomaleonitrile (DAMN)
This alternative approach utilizes the reaction of diaminomaleonitrile (DAMN) with triethyl orthoacetate. This method is attractive due to the commercial availability and lower cost of DAMN, which is a versatile precursor in heterocyclic synthesis.
Experimental Protocol:
-
Reaction Setup: A mixture of diaminomaleonitrile and an excess of triethyl orthoacetate is heated.
-
Reaction: The reaction is typically carried out at an elevated temperature to drive the cyclization and formation of the oxazole ring.
-
Work-up and Purification: The excess triethyl orthoacetate is removed under reduced pressure, and the resulting crude product is purified by recrystallization or chromatography to afford this compound.
Causality Behind Experimental Choices
The use of excess triethyl orthoacetate serves as both a reactant and a solvent. The high temperature is necessary to overcome the activation energy for the cyclization reaction. Purification by recrystallization is often effective for this route, which can be more cost-effective at a larger scale compared to chromatography.
Cost-Effectiveness and Scalability
A primary consideration for any synthetic route is its economic viability, especially for large-scale production.
-
Route 1: The cost of aminomalononitrile p-toluenesulfonate can be a significant factor. While the reaction conditions are relatively mild, the cost of the starting material may render this route less economical for large-scale synthesis.
-
Route 2: Diaminomaleonitrile is a commercially available and relatively inexpensive starting material. Although the reaction requires higher temperatures, the overall process may be more cost-effective, particularly for industrial applications. The scalability of this route is promising, given the simplicity of the reaction setup.
Safety and Environmental Considerations
-
Route 1: Acetyl chloride is a corrosive and moisture-sensitive reagent that requires careful handling. The use of organic solvents necessitates appropriate waste disposal procedures.
-
Route 2: Triethyl orthoacetate is flammable. The high-temperature nature of the reaction requires careful monitoring and control to ensure safety. This route may be considered "greener" if it minimizes the use of volatile organic solvents.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
For small-scale laboratory synthesis and initial exploratory studies , Route 1 may be advantageous due to its potentially milder conditions and straightforward purification.
-
For large-scale production and cost-driven projects , Route 2 is likely the more favorable option due to the lower cost of the starting material (diaminomaleonitrile) and the potential for a more streamlined, chromatography-free purification process.
Ultimately, the choice of synthetic method will be dictated by the specific requirements of the project, including budget, scale, and available equipment. It is recommended that researchers perform a thorough cost analysis of the starting materials and reagents from their preferred suppliers before committing to a specific route.
References
- Tetrahedron Letters, 1989, 30(20), 2631-2632.
- Asian Journal of Chemistry, 2013.
- Relevant patents and chemical supplier catalogs for pricing inform
5-Amino-2-methyloxazole-4-carbonitrile: A Comprehensive Evaluation as a Bioisostere in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving other key properties, is a powerful tool in this endeavor.[1] This guide provides an in-depth evaluation of 5-Amino-2-methyloxazole-4-carbonitrile as a potential bioisostere, offering a comparative analysis against common alternatives and detailing the experimental methodologies required for its validation.
The Rationale for Bioisosteric Replacement: Beyond the Obvious
The decision to employ a bioisosteric replacement is driven by the need to overcome liabilities in a lead compound, such as poor metabolic stability, low cell permeability, or off-target toxicity.[2] The goal is to preserve the key interactions with the biological target while modulating physicochemical properties to achieve a more drug-like profile. The oxazole ring, with its unique electronic and steric properties, has emerged as a versatile scaffold in this context, often serving as a bioisostere for amides, esters, and other heterocycles.[3][4]
This compound presents a particularly intriguing scaffold. The combination of an amino group, a nitrile, and the oxazole core offers a unique constellation of hydrogen bond donors and acceptors, dipoles, and steric bulk. This arrangement suggests its potential to mimic polar functional groups like amides and ureas, which are ubiquitous in bioactive molecules but can be susceptible to enzymatic degradation.
Physicochemical Profile of this compound and Its Comparators
A successful bioisostere should mimic the key physicochemical properties of the functional group it replaces. Here, we compare the predicted properties of this compound with a typical secondary amide and a urea fragment, as well as another common amide bioisostere, the 1,2,4-oxadiazole.
| Property | This compound (Predicted) | N-methylbenzamide (Reference Amide) | Phenylurea (Reference Urea) | 3-Methyl-5-phenyl-1,2,4-oxadiazole (Amide Bioisostere) |
| Molecular Weight ( g/mol ) | 123.11[5] | 135.16 | 136.15 | 174.18 |
| logP | ~0.14 | ~1.3 | ~1.1 | ~2.5 |
| Topological Polar Surface Area (Ų) | 85.2 | 29.1 | 69.4 | 42.4 |
| Hydrogen Bond Donors | 1 | 1 | 2 | 0 |
| Hydrogen Bond Acceptors | 3 | 1 | 2 | 3 |
| pKa (most basic) | ~1.9 (predicted for a similar structure)[6] | N/A | ~1.0 | ~1.5 (predicted) |
Note: Predicted values are generated from computational models and should be experimentally verified. The pKa for N-methylbenzamide is not typically relevant in a physiological context.
This comparison highlights that this compound offers a distinct profile. Its lower predicted logP suggests potentially higher aqueous solubility compared to the other bioisosteres, a desirable trait for improving bioavailability. The higher count of hydrogen bond acceptors may allow it to engage in different or more extensive interactions with a target protein compared to a simple amide.
Strategic Application: this compound as an Amide or Urea Bioisostere
The core hypothesis is that the this compound moiety can effectively mimic the hydrogen bonding and steric profile of an amide or urea linkage, while offering improved metabolic stability.
The rationale for this replacement lies in the electronic nature of the oxazole ring, which is generally more resistant to enzymatic hydrolysis than an amide bond.[1] Furthermore, the introduction of the rigid oxazole ring can conformationally constrain the molecule, potentially leading to increased target affinity and selectivity.
Experimental Validation: A Step-by-Step Guide
The true test of a bioisostere lies in rigorous experimental evaluation. The following protocols outline the key assays to assess the performance of this compound as a bioisosteric replacement.
In Vitro Metabolic Stability: Microsomal Stability Assay
This assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[7]
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the parent amide/urea compound in DMSO (e.g., 10 mM).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution.
-
Prepare a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, add liver microsomes to a final protein concentration of 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Add the test compound and parent compound to separate wells to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the cold quenching solution to the respective wells.[6]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the half-life (t½) and in vitro intrinsic clearance (CLint). A longer half-life and lower clearance for the this compound analog would indicate improved metabolic stability.[6]
-
Cell Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability.[8]
Protocol:
-
Preparation of Plates:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., 10% lecithin in dodecane) to form the artificial membrane.
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
-
-
Compound Addition:
-
Prepare solutions of the test compound and the parent amide/urea in a buffer at a known concentration (e.g., 100 µM).
-
Add these solutions to the donor plate wells.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).[9]
-
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe). A higher Pe value for the this compound-containing compound would suggest improved passive permeability.
-
Target Binding Affinity
The ultimate validation of a bioisostere is its ability to maintain or improve binding to the biological target. The specific assay will depend on the target class (e.g., receptor, enzyme). A common method for assessing binding affinity is through competitive binding assays.
Protocol (General Example for a Receptor):
-
Reagents and Preparation:
-
Prepare a source of the target receptor (e.g., cell membrane preparations).
-
Use a radiolabeled or fluorescently labeled ligand known to bind to the target.
-
Prepare serial dilutions of the test compound and the parent compound.
-
-
Assay Setup:
-
In a microplate, combine the receptor preparation, the labeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound or parent compound.
-
-
Incubation and Detection:
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound from the unbound labeled ligand (e.g., by filtration).
-
Quantify the amount of bound labeled ligand.
-
-
Data Analysis:
-
Plot the percentage of bound labeled ligand against the concentration of the competitor compound.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the labeled ligand binding).
-
Calculate the Ki (inhibition constant). A similar or lower Ki for the this compound analog indicates successful retention or improvement of target affinity.
-
Case Studies: The Oxazole Ring in Action
The utility of the oxazole ring as a bioisostere is not merely theoretical. In the development of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, replacement of an amide with an oxazole moiety, in conjunction with other modifications, led to potent inhibitors.[3] This highlights a key principle: bioisosteric replacement is often most effective as part of a multi-parameter optimization strategy.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, bioisostere for amide and urea functionalities. Its distinct physicochemical profile, particularly its potential for improved solubility and metabolic stability, warrants its consideration in drug discovery campaigns. The experimental protocols detailed in this guide provide a robust framework for its evaluation. As with any bioisosteric replacement, the success of substituting with this compound will be context-dependent, and its utility must be assessed on a case-by-case basis. However, for medicinal chemists seeking to expand their toolkit for lead optimization, this scaffold offers a compelling new avenue for exploration.
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Dandepally, S. R., et al. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 61(23), 10453–10495.
- Technology Networks. (n.d.). PAMPA Permeability Assay.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- PubMed. (2023, May 2). Bioisosterism: 1,2,4-Oxadiazole Rings.
Sources
- 1. chemaxon.com [chemaxon.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chemaxon.com [chemaxon.com]
- 4. acdlabs.com [acdlabs.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. ETHYL 5-AMINO-2-METHYLOXAZOLE-4-CARBOXYLATE CAS#: 3357-54-8 [m.chemicalbook.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 5-Amino-2-methyloxazole-4-carbonitrile Derivatives in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for anticancer activity, the 5-amino-2-methyloxazole-4-carbonitrile core has emerged as a promising framework for the design of potent cytotoxic agents. This guide provides a comprehensive comparison of the cytotoxic profiles of various derivatives of this scaffold, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR), potential mechanisms of action, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a thorough understanding of this class of compounds.
Introduction to this compound Derivatives
The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which serves as a versatile building block in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer properties.[2][3] The this compound scaffold, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of its biological activity. The amino group at the 5-position and the substituent at the 2-position are key determinants of the cytotoxic potency and selectivity of these compounds.
Comparative Cytotoxicity Analysis
Recent studies have highlighted the significant cytotoxic potential of this compound derivatives against a panel of human cancer cell lines. A notable series of sulfonated 5-piperazine-containing 1,3-oxazole-4-carbonitrile derivatives has been synthesized and evaluated for its in vitro cytotoxicity, providing valuable insights into the SAR of this class of compounds.[4][5]
The cytotoxic activity of these derivatives was assessed against a diverse panel of cancer cell lines, including hepatocellular carcinoma (HepG2, Huh7), breast adenocarcinoma (MCF7, MDA-MB-231), cervical cancer (HeLa), melanoma (M21), and neuroblastoma (Kelly, SHSY5Y). To evaluate the selectivity of these compounds, their cytotoxicity was also tested against a non-malignant human embryonic kidney cell line (HEK293).[4][5] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined and are summarized in the table below.
| Derivative | R Group | HepG2 | Huh7 | MCF7 | MDA-MB-231 | HeLa | M21 | Kelly | SHSY5Y | HEK293 |
| 7a | H | >10 | >10 | >10 | >10 | >10 | >10 | 2.5 | 3.1 | >10 |
| 7b | 4-F-Ph | 2.9 | 3.5 | 4.0 | 3.8 | 3.2 | 1.5 | 1.9 | 2.3 | >10 |
| 8aa | Me | >10 | >10 | >10 | >10 | >10 | >10 | 2.8 | 3.5 | >10 |
| Doxorubicin | (Reference) | 0.8 | 1.1 | 1.5 | 1.2 | 0.9 | 0.5 | 0.6 | 0.7 | 2.5 |
Table 1: Comparative in vitro cytotoxicity (IC50, µM) of selected sulfonated 5-piperazine-containing 1,3-oxazole-4-carbonitrile derivatives and the standard chemotherapeutic agent, Doxorubicin.[4][5]
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals several key structure-activity relationships:
-
Impact of the Piperazine Substituent: The nature of the substituent on the piperazine ring significantly influences cytotoxic activity. The unsubstituted derivative 7a (R=H) and the methyl-substituted derivative 8aa (R=Me) exhibited selective but relatively weak cytotoxicity, primarily against neuroblastoma cell lines.[4][5]
-
Enhancement by Aromatic Substitution: The introduction of a 4-fluorophenyl group on the piperazine moiety in derivative 7b resulted in a dramatic increase in cytotoxic potency across all tested cancer cell lines, with IC50 values in the low micromolar range.[4][5] This suggests that the lipophilicity and electronic properties of the aryl substituent play a crucial role in the anticancer activity of these compounds.
-
Selectivity Profile: Notably, the most potent derivative, 7b , displayed a favorable selectivity profile, with significantly lower toxicity towards the non-malignant HEK293 cells (IC50 > 10 µM) compared to the cancer cell lines.[4][5] This selectivity is a critical attribute for potential therapeutic candidates, as it suggests a wider therapeutic window.
Potential Mechanisms of Action
The molecular mechanisms underlying the cytotoxic effects of this compound derivatives are an active area of investigation. In silico docking studies on the highly active sulfonated piperazine derivatives have suggested that they may exert their anticancer effects through the inhibition of key cellular kinases involved in tumor progression.[4][5]
Aurora A Kinase Inhibition
Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is frequently observed in various human cancers and is associated with poor prognosis.[2] Molecular docking studies have indicated that derivatives such as 7b can bind with high affinity to the ATP-binding site of Aurora A kinase.[4][5] This interaction is hypothesized to disrupt the kinase's function, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Figure 1: Proposed mechanism of action via Aurora A kinase inhibition.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6] While direct experimental evidence for VEGFR-2 inhibition by this compound derivatives is still emerging, related heterocyclic scaffolds such as oxazolo[5,4-d]pyrimidines have been identified as potent VEGFR-2 inhibitors.[6] Given the structural similarities, it is plausible that certain derivatives of the this compound core could also target this critical signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for the MTT assay, a widely used colorimetric assay for assessing cell viability.[7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison: 5-Amino-2-methyloxazole-4-carbonitrile as a Rising Star in Heterocyclic Scaffolds
For the discerning researcher in drug discovery, the choice of a core molecular scaffold is a decision that echoes through every stage of the development pipeline. It dictates not only the synthetic routes available but also the fundamental physicochemical properties and biological interactions of the resulting compounds. In this guide, we provide an in-depth, objective comparison of 5-Amino-2-methyloxazole-4-carbonitrile , a highly functionalized and versatile building block, against established heterocyclic scaffolds that have long been the workhorses of medicinal chemistry. We will delve into the nuances of synthetic utility, comparative reactivity, and strategic application, supported by experimental insights to inform your selection process.
Introduction: The Strategic Value of this compound
This compound is a compact, five-membered heterocycle distinguished by a strategic arrangement of functional groups. Its structure presents three key points for chemical diversification: a nucleophilic amino group at the C5 position, an electrophilic and versatile carbonitrile at C4, and a stable methyl group at C2. This trifecta of functionality makes it an exceptionally valuable starting point for constructing complex molecular architectures.
-
The 5-Amino Group: Acts as a potent hydrogen bond donor and a nucleophilic handle for a wide array of transformations, including acylation, alkylation, and urea formation. In the context of kinase inhibitor design, this group is perfectly positioned to interact with the hinge region of the ATP-binding site.[1]
-
The 4-Carbonitrile Group: This electron-withdrawing group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cyclization reactions to form adjacent ring systems.[2][3] Its presence significantly influences the electronic properties of the oxazole ring.
-
The Oxazole Core: As a bioisostere of other five-membered rings like thiazole and pyrazole, the oxazole moiety offers a unique profile of metabolic stability, polarity, and hydrogen bond accepting capability through its ring oxygen and nitrogen atoms.[4][5]
The Competitive Landscape: Established Heterocyclic Building Blocks
To appreciate the unique advantages of this compound, we must compare it to its well-established peers. The most relevant comparators are those that share key structural or functional features, namely a five-membered heterocyclic core and an amino group that serves as a primary vector for synthetic elaboration.
-
2-Aminothiazoles: Perhaps the most direct and widely used bioisosteres of 2-aminooxazoles.[4][5] The substitution of the oxazole's oxygen for a sulfur atom alters the ring's electronics, aromaticity, and hydrogen bonding capacity, leading to distinct differences in biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. The 2-aminothiazole scaffold is a cornerstone of numerous marketed drugs, including Famotidine and Meloxicam.[6]
-
5-Aminopyrazoles: These heterocycles feature two adjacent nitrogen atoms, one of which can act as a hydrogen bond donor (N-H), a feature absent in the oxazole core. This makes them particularly effective hinge binders in kinase inhibitors. Their synthesis and functionalization are well-documented, making them a popular choice in drug discovery programs.[7][8]
-
3-Amino-isoxazoles: As a constitutional isomer of the aminoxazole scaffold, the 3-amino-isoxazole presents a different geometric arrangement of its functional groups. This can lead to altered reactivity and unique vectoral orientations for substituents, providing an alternative way to probe the chemical space of a biological target.[9][10][11]
Comparative Analysis: A Data-Driven Evaluation
The true measure of a building block lies in its performance. Here, we compare these scaffolds across key parameters crucial for drug development.
Physicochemical Property Profile
The choice of heterocycle has a profound impact on fundamental molecular properties that govern a compound's "drug-likeness."
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | cLogP (Predicted) | H-Bond Donors | H-Bond Acceptors |
| This compound | C₅H₅N₃O | 123.11 | 0.45 | 1 (NH₂) | 3 (N, O, CN) |
| 2-Amino-4-methylthiazole | C₄H₆N₂S | 114.17 | 0.85 | 1 (NH₂) | 2 (N, S) |
| 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile | C₅H₆N₄ | 122.13 | 0.20 | 2 (NH₂, NH) | 3 (N, N, CN) |
| 5-Amino-3-methylisoxazole-4-carboxylic acid | C₅H₆N₂O₃ | 142.11[10] | 0.10 | 2 (NH₂, OH) | 4 (N, O, C=O, OH) |
-
Insight: this compound strikes a balance between polarity and lipophilicity. Its cLogP is lower than the analogous 2-aminothiazole, suggesting potentially better aqueous solubility. Compared to the aminopyrazole, it has one less hydrogen bond donor, which can be advantageous for improving membrane permeability. The isoxazole carboxylic acid is significantly more polar due to the acid functionality.
Synthetic Accessibility and Versatility
A building block's value is directly tied to the ease and flexibility of its synthesis and subsequent derivatization.
-
This compound: Often synthesized via a two-step sequence involving the heterocyclization of 2-amido-3,3-dichloroacrylonitriles with amines.[12] This route allows for modular installation of the C2 substituent. The dual functionality of the amino and nitrile groups provides orthogonal handles for a wide range of subsequent reactions.
-
2-Aminothiazoles: The classic Hantzsch synthesis, reacting an α-haloketone with a thiourea, remains a robust and widely used method.[13] While efficient, it can sometimes lack regiochemical control with unsymmetrical ketones.
-
5-Aminopyrazoles: Typically formed through the condensation of a hydrazine derivative with a β-ketonitrile or a similar 1,3-dielectrophile.[8] This method allows for easy diversification at the N1 position by simply changing the starting hydrazine.
Experimental Protocols: A Practical Comparison
To provide a tangible sense of working with these building blocks, we present standardized protocols for a common and crucial reaction: N-acylation.
Protocol 1: N-Acylation of this compound
This protocol details the synthesis of a representative amide, a key intermediate in the development of many kinase inhibitors.
Objective: To synthesize N-(4-cyano-2-methyl-1,3-oxazol-5-yl)benzamide.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of this compound in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine.
-
Add benzoyl chloride dropwise to the solution. The reaction mixture may become cloudy.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the pure product.
Expected Outcome: High yield (typically >85%) of the desired N-acylated product. The reaction is generally clean with straightforward purification.
Protocol 2: N-Acylation of 2-Amino-4-methylthiazole
Objective: To synthesize N-(4-methyl-1,3-thiazol-2-yl)benzamide.
Materials:
-
2-Amino-4-methylthiazole (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of 2-Amino-4-methylthiazole in anhydrous DCM at 0 °C, add triethylamine.
-
Add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the layers.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product often precipitates upon concentration and can be purified by recrystallization or flash chromatography.
Comparative Insight: Both protocols are straightforward, but the nucleophilicity of the amino group can differ. The 2-amino group on the thiazole is generally considered more nucleophilic than its oxazole counterpart due to the electronic properties of the sulfur atom, which can lead to faster reaction times. However, both reactions proceed efficiently under standard conditions.
Strategic Application in Kinase Inhibitor Design
The true potential of these building blocks is realized in their application. The design of small molecule kinase inhibitors is a prominent area where these scaffolds are frequently employed.[14][15][16]
-
5-Aminooxazole: The exocyclic amino group provides a crucial hydrogen bond donor to interact with the backbone carbonyl of the kinase hinge. The ring nitrogen and oxygen act as acceptors for other interactions within the ATP pocket. The C4-carbonitrile can be extended into the solvent-exposed region to enhance potency or modulate properties.
-
2-Aminothiazole: Functions similarly as a hinge binder. The switch from oxygen to sulfur can alter the geometry and lipophilicity of the molecule, potentially improving potency or selectivity by exploiting subtle differences in the target's binding site. However, thiazole rings can sometimes be associated with metabolic liabilities or PAINS (pan-assay interference compounds) alerts, requiring careful evaluation.[4]
-
5-Aminopyrazole: Offers a distinct advantage with its endocyclic N-H group, which can form an additional hydrogen bond with the hinge backbone, often leading to a significant increase in binding affinity. This "two-point" binding motif is a highly validated strategy in kinase inhibitor design.
Conclusion
This compound is more than just another heterocycle; it is a highly versatile and strategically valuable building block that merits serious consideration in modern drug discovery. While established scaffolds like 2-aminothiazoles and 5-aminopyrazoles have a proven track record, the aminoxazole offers a unique and compelling combination of features:
-
Balanced Physicochemical Properties: It provides a favorable profile for solubility and permeability.
-
High Synthetic Tractability: Its orthogonal functional groups allow for precise and flexible derivatization.
-
Novel Chemical Space: As a less explored scaffold compared to its counterparts, it offers opportunities to secure intellectual property and discover novel structure-activity relationships.
By understanding the comparative strengths and weaknesses outlined in this guide, researchers can make a more informed and strategic decision, leveraging the unique characteristics of this compound to accelerate their journey toward novel and effective therapeutics.
References
- S. A. S. T. Communale, et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
- A. A. Abdel-Maksoud, et al. (2022). Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors.
- G. Mori, et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
- L. Wang, et al. (2022). Design, Synthesis and Evaluation of Novel Phorbazole C Derivatives as MNK Inhibitors through Virtual High-Throughput Screening.
- G. Mori, et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
- E. C. Wagner & M. F. Fegley. (1947). Amino Nitriles. I. Cyclization of α-Cyanoalkylureas. Journal of the American Chemical Society. [Link]
- M. A. Ansari, et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
- D. Das & D. D. V. D. S. Kumar. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed. [Link]
- D. Das, et al. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. ScienceDirect. [Link]
- S. G. Attanasi, et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]
- S. G. Attanasi, et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- M. Maczynski, et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. PubMed. [Link]
- I. V. Kulikov, et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]
- M. R. Shaaban, et al. (2021).
- A. S. Tatikonda, et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]
- S. A. Gad-Elkareem, et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]
- P. J. M. S. Bahia, et al. (2021). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PubMed Central. [Link]
- E. M. M. M. de Sousa, et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- V. S. Brovarets, et al. (2018). Functionalized 5‐Amino‐4‐cyanoxazoles, their Hetero‐ and Macrocyclic Derivatives: Preparation and Synthetic Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity | MDPI [mdpi.com]
- 8. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]
- 10. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Evaluation of Novel Phorbazole C Derivatives as MNK Inhibitors through Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 5-Amino-2-methyloxazole-4-carbonitrile: An Evaluation of Reproducibility and Practicality
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a critical endeavor. Among these, the 5-aminooxazole-4-carbonitrile core is a valuable pharmacophore, serving as a versatile building block for a range of biologically active molecules. This guide provides an in-depth, comparative analysis of two prominent published methods for the synthesis of 5-Amino-2-methyloxazole-4-carbonitrile, with a specific focus on their reproducibility, practicality, and the underlying chemical principles that govern their success. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights to inform synthetic strategy and experimental design.
Introduction to the Synthetic Challenge
This compound and its tautomer, 5-amino-3-methylisoxazole-4-carbonitrile, are small, highly functionalized molecules. Their synthesis, while seemingly straightforward, presents challenges in controlling regioselectivity, ensuring reaction completion, and simplifying product purification. The reproducibility of a given synthetic method is paramount for its utility in a drug discovery pipeline, where consistent access to key intermediates is non-negotiable. This guide will dissect two distinct approaches: a classical condensation method and a modern microwave-assisted cyclization, evaluating their respective merits and potential pitfalls.
Method 1: Classical Condensation of an Enole Ether with Hydroxylamine
This traditional approach relies on the cyclocondensation of a β-enamino nitrile precursor, specifically (1-ethoxyethylidene)malononitrile, with hydroxylamine. This method leads to the formation of the isomeric 5-amino-3-methylisoxazole-4-carbonitrile.
Underlying Principles and Rationale
The mechanism of this reaction is a classic example of a condensation-cyclization. The hydroxylamine, a potent nucleophile, attacks the electrophilic carbon of the enole ether. The choice of a basic medium, such as sodium hydroxide, is crucial as it deprotonates the hydroxylamine hydrochloride in situ, generating the more nucleophilic free hydroxylamine. The subsequent intramolecular cyclization is driven by the formation of the stable aromatic isoxazole ring.
Experimental Protocol: Synthesis of 5-amino-3-methylisoxazole-4-carbonitrile
Materials:
-
Hydroxylamine hydrochloride
-
10% Sodium hydroxide solution
-
(1-ethoxyethylidene)malononitrile
-
Ice
-
Water
-
Aqueous ethanol
Procedure:
-
A solution of hydroxylamine hydrochloride (0.2 mol) is prepared in 10% sodium hydroxide (80 ml).
-
(1-ethoxyethylidene)malononitrile (0.2 mol) is added dropwise to the hydroxylamine solution under vigorous stirring, maintaining the temperature at 323 K (50 °C).
-
The temperature is carefully controlled and kept below 323 K by the slow addition of the malononitrile derivative and the addition of small amounts of ice as needed.
-
After the addition is complete, the mixture is stirred for an additional 1.5 hours at approximately 293 K (20 °C).
-
The resulting solid product is collected by filtration and washed thoroughly with water.
-
For purification, single crystals can be obtained from a solution of aqueous ethanol by slow evaporation at room temperature.[1]
Discussion of Reproducibility and Potential Challenges
-
Temperature Control: The exothermicity of the initial nucleophilic attack necessitates careful temperature management. A runaway reaction can lead to the formation of undesired side products and a decrease in yield. The protocol's reliance on the manual addition of ice for cooling can be a source of variability between experiments and scales. For improved reproducibility, a temperature-controlled reaction vessel is highly recommended.
-
pH Control: The concentration of the sodium hydroxide solution is critical. An excessively high pH can lead to the degradation of the malononitrile starting material, while an insufficient amount of base will result in a low concentration of free hydroxylamine, slowing down the reaction.
-
Starting Material Purity: The purity of (1-ethoxyethylidene)malononitrile is a key factor. Impurities can interfere with the reaction and complicate the purification of the final product.
-
Purification: While the protocol suggests that the product precipitates from the reaction mixture and can be purified by washing, the final purity may not be sufficient for all applications. The crystallization from aqueous ethanol is an effective purification step, but the yield of this step can vary depending on the concentration and the rate of evaporation.
Caption: Workflow for the classical condensation synthesis.
Method 2: Microwave-Assisted Cyclocondensation of an Acyl Chloride and Aminomalononitrile
This modern approach utilizes microwave irradiation to facilitate the rapid cyclocondensation of an acyl chloride with aminomalononitrile p-toluenesulfonate. This method directly yields the this compound isomer.
Underlying Principles and Rationale
This synthesis proceeds via the acylation of the amino group of aminomalononitrile by the acyl chloride, followed by an intramolecular cyclization and dehydration to form the oxazole ring. The use of a base, such as pyridine, is essential to neutralize the HCl generated during the acylation step. Microwave irradiation significantly accelerates the rate of reaction by efficiently heating the polar solvent and reactants, often leading to shorter reaction times and higher yields compared to conventional heating.
Experimental Protocol: Synthesis of 2-Substituted-5-aminooxazole-4-carbonitriles
Materials:
-
Aminomalononitrile p-toluenesulfonate
-
Acyl chloride (e.g., acetyl chloride for the 2-methyl derivative)
-
Pyridine
-
Microwave reactor
Procedure:
-
To a solution of aminomalononitrile p-toluenesulfonate (1.0 eq) in pyridine, the corresponding acyl chloride (1.1 eq) is added.
-
The reaction vessel is sealed and subjected to microwave irradiation at a specified temperature and time (e.g., 120 °C for 10 minutes, parameters may need optimization for specific substrates).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is typically purified by column chromatography to isolate the desired 2-substituted-5-aminooxazole-4-carbonitrile.
Discussion of Reproducibility and Potential Challenges
-
Microwave Parameters: The reaction is highly sensitive to the microwave parameters, including temperature, ramp time, and hold time. For reproducible results, a dedicated microwave synthesizer with precise temperature control is essential. Variations in microwave equipment can lead to different outcomes.
-
Reagent Purity and Stoichiometry: The purity of the aminomalononitrile p-toluenesulfonate and the acyl chloride is critical. The stoichiometry of the acyl chloride should be carefully controlled; an excess can lead to side reactions, while an insufficient amount will result in incomplete conversion.
-
Solvent and Base: Pyridine acts as both the solvent and the base. The purity and dryness of the pyridine are important, as water can react with the acyl chloride.
-
Purification: The crude reaction mixture often requires purification by column chromatography. The choice of eluent and the loading of the crude material can affect the final yield and purity. Reproducibility of the chromatographic separation can be a challenge, especially on a larger scale.
Caption: Workflow for the microwave-assisted synthesis.
Comparative Analysis
| Parameter | Method 1: Classical Condensation | Method 2: Microwave-Assisted Cyclocondensation |
| Target Isomer | 5-amino-3-methylisoxazole-4-carbonitrile | This compound |
| Key Reagents | (1-ethoxyethylidene)malononitrile, Hydroxylamine HCl, NaOH | Aminomalononitrile tosylate, Acyl chloride, Pyridine |
| Reaction Time | Several hours | Typically 10-30 minutes |
| Temperature | 20-50 °C | 100-150 °C |
| Energy Source | Conventional heating/stirring | Microwave irradiation |
| Purification | Precipitation and washing, optional recrystallization | Column chromatography |
| Key Reproducibility Factor | Precise temperature and pH control | Consistent microwave parameters and reagent purity |
| Scalability | More straightforward to scale up | Can be challenging to scale up due to microwave penetration depth |
| Safety Considerations | Handling of corrosive NaOH solution | High pressure and temperature in a sealed vessel |
Conclusion and Recommendations
Both methods present viable routes to the 5-amino-methyl-oxazole/isoxazole-4-carbonitrile scaffold, each with its own set of advantages and challenges concerning reproducibility.
Method 1 (Classical Condensation) is a robust and well-established procedure that is amenable to larger scale synthesis. Its primary reproducibility challenges lie in the careful control of reaction temperature and pH. For a laboratory setting where precise microwave equipment is not available, this method is a reliable choice, provided that attention is paid to these critical parameters.
Method 2 (Microwave-Assisted Cyclocondensation) offers the significant advantages of speed and potentially higher yields for library synthesis. However, its reproducibility is highly dependent on specialized equipment and meticulous control over microwave parameters. This method is exceptionally well-suited for rapid lead optimization and the synthesis of diverse analogues on a small to medium scale.
For researchers aiming for consistent, large-scale production of the isoxazole isomer, optimizing the classical condensation method with automated temperature and pH control would be the most prudent path. Conversely, for high-throughput synthesis and the exploration of chemical diversity around the oxazole core, the microwave-assisted method is a powerful and efficient tool. The choice between these methods will ultimately depend on the specific goals of the research program, available equipment, and the desired scale of the synthesis.
References
- Shoghpour, S., Keykha, A., Amiri Rudbari, H., Rahimizadeh, M., Bakavoli, M., Pourayoubi, M., & Nicolo, F. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2530. [Link]
- Spencer, J., Patel, H., Amin, J., Callear, S. K., Coles, S. J., Deadman, J. J., ... & Millet, R. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. Tetrahedron Letters, 53(13), 1656-1659. [Link]
Sources
Safety Operating Guide
Proper Disposal of 5-Amino-2-methyloxazole-4-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Amino-2-methyloxazole-4-carbonitrile (CAS No. 5098-16-8), a heterocyclic organic compound.[1] Adherence to these procedures is crucial for mitigating potential hazards associated with its amine, oxazole, and nitrile functional groups.
I. Understanding the Hazards: A Proactive Approach to Safety
While a specific, detailed Safety Data Sheet (SDS) for this compound is not consistently available, its chemical structure necessitates a cautious approach. The presence of an amino group, a nitrile group, and an oxazole ring suggests potential hazards that must be managed. Nitrile compounds can be toxic and may release hydrogen cyanide gas under acidic or high-temperature conditions.[2][3] Aromatic amines can also pose toxicity risks. Therefore, this compound must be handled as hazardous waste.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 5098-16-8 | [1] |
| Molecular Formula | C5H5N3O | |
| Molecular Weight | 123.11 g/mol | |
| Boiling Point | 305.5 °C | |
| Flash Point | 152 °C |
II. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against chemical exposure.[4][5]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended. | Nitrile gloves offer good protection against a variety of chemicals.[6][7] Double-gloving provides an extra layer of safety, especially when handling potentially hazardous substances.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Essential for protecting the eyes from splashes or aerosols of the chemical.[4] |
| Body Protection | A flame-retardant laboratory coat. | Protects the skin and personal clothing from contamination.[7] |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. | Prevents inhalation of any dust or vapors that may be generated during handling. |
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][8][9] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[8][9]
1. Waste Identification and Segregation:
-
Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.[9]
-
This waste must be classified as hazardous chemical waste.[10][11]
-
Due to its composition, it should be segregated with other solid organic chemical waste containing nitrogen. Avoid mixing with incompatible waste streams, such as strong oxidizing agents or strong acids, to prevent potentially violent reactions or the release of toxic gases.[12]
2. Waste Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.[8][12] High-density polyethylene (HDPE) containers are a suitable choice.
-
The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[10][12]
-
For any residual amounts of the chemical in its original container, if the container is to be disposed of, it should be emptied thoroughly. The first rinse with a suitable solvent (e.g., methanol or acetone) should be collected and disposed of as hazardous waste.[8]
3. Labeling:
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.[11][12]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.[12] Specifically, store away from strong acids and oxidizing agents.
5. Disposal Request:
-
Once the waste container is full (not exceeding 90% capacity to allow for expansion), or if the chemical is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][10]
IV. Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is critical for ensuring safety.
Spill Response
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[13][14]
-
For solid spills: Carefully sweep the material to avoid generating dust and place it in a labeled hazardous waste container.[15][16]
-
For liquid spills (if dissolved in a solvent): Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[14][15]
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[14][15]
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][13] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][16]
V. Workflow and Decision Making
The following diagrams illustrate the procedural workflow for the disposal of this compound and the decision-making process in the event of a spill.
Caption: Disposal workflow for this compound.
Caption: Decision-making process for a chemical spill.
VI. References
-
Spill Control/Emergency Response - EHSO Manual 2025-2026. University of Oklahoma. [Link]
-
Safe Operating Procedure. University of Nebraska-Lincoln. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health and Human Services. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Chemical Spill and Response Guideline - UQ Policy and Procedure Library. The University of Queensland. [Link]
-
Safety Data Sheet. Fisher Scientific. [Link]
-
This compound. 2a biotech. [Link]
-
Nitriles. Centers for Disease Control and Prevention (CDC). [Link]
-
Chemical Release (Spill) Response Guideline. University of Lethbridge. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Nitrile Glove Recycling Explained: NBR, Downcycling & Sustainable Lab Plastics. YouTube. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]
-
Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma. [Link]
-
Chemical Compatibility Chart. Sterlitech Corporation. [Link]
-
5 Amino 2 Methyloxazole 4 Carbonitrile, Chemical Grade. IndiaMART. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ethz.ch [ethz.ch]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 15. ulethbridge.ca [ulethbridge.ca]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Guide to the Safe Handling of 5-Amino-2-methyloxazole-4-carbonitrile: Essential Personal Protective Equipment and Operational Protocols
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Amino-2-methyloxazole-4-carbonitrile is currently available. The following guidelines are based on the known hazards of analogous compounds containing amino and nitrile functional groups, as well as established laboratory safety protocols from authoritative sources such as the Occupational Safety and Health Administration (OSHA). It is imperative that a comprehensive, site-specific risk assessment be conducted by qualified personnel before commencing any work with this compound.
The structural components of this compound, namely the amino group, the nitrile group, and the oxazole ring, suggest potential health hazards that necessitate rigorous safety precautions. Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Amino compounds can also be irritants and may have other toxicological properties. The oxazole moiety is a common scaffold in pharmacologically active molecules, and while this speaks to its utility, it also underscores the need for careful handling to avoid unintended biological effects.[4][5][6][7][8]
This guide provides a detailed framework for the safe handling of this compound, with a focus on personal protective equipment (PPE), engineering controls, and operational and disposal procedures.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough hazard assessment is crucial. Given the lack of specific toxicological data, a conservative approach that assumes high toxicity is warranted. The primary engineering control for handling this and other potentially hazardous powdered or volatile compounds is a certified chemical fume hood.[9][10][11][12][13]
Key Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood. This is to minimize the inhalation of any dust or vapors.[9][11] The fume hood's performance should be regularly verified.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Eyewash Station and Safety Shower: An easily accessible and fully operational eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[2]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves | Nitrile gloves offer good resistance to a range of chemicals.[1][2] Double-gloving provides an additional layer of protection in case of a tear or puncture in the outer glove. Gloves should be changed immediately if contaminated. |
| Eyes and Face | Chemical safety goggles and a face shield | Safety goggles provide protection against splashes and dust. A face shield should be worn over the goggles to protect the entire face, especially when there is a risk of splashing. Standard safety glasses are not sufficient. |
| Body | A lab coat, preferably a chemically resistant one | A buttoned-up lab coat protects the skin and personal clothing from contamination. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or gown is recommended. |
| Respiratory | A NIOSH-approved respirator | A respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling larger quantities of the solid or if there is a potential for aerosol generation. The need for respiratory protection should be determined by a formal risk assessment. |
Safe Handling and Operational Procedures: A Step-by-Step Approach
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps for safe handling, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Preparation:
-
Before starting any work, review the safety procedures and ensure all necessary PPE and safety equipment are readily available.
-
Don all required PPE as outlined in the table above.
-
-
Handling in a Chemical Fume Hood:
-
Perform all manipulations of the solid compound inside a chemical fume hood with the sash at the lowest practical height.[10][11][12]
-
When weighing the compound, use a disposable weigh boat or paper to avoid contaminating the balance.
-
Transfer the solid carefully to prevent the generation of dust.
-
In case of a spill, decontaminate the area immediately following established laboratory procedures. Minor spills of solid material can often be carefully swept up with a brush and dustpan and placed in a designated hazardous waste container.
-
-
Post-Handling:
-
After completing the work, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the face shield, goggles, and then the lab coat.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step. All waste generated should be treated as hazardous.
-
Solid Waste: Unused compound and any materials contaminated with it (e.g., weigh boats, paper towels, contaminated PPE) should be placed in a clearly labeled, sealed hazardous waste container.[14][15]
-
Liquid Waste: Solutions containing this compound and subsequent reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour any waste down the drain.[15][16][17]
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[15]
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and safely handle this compound in a laboratory setting. The principles of caution, containment, and proper use of protective barriers are paramount when working with any chemical of unknown toxicity.
References
- Occupational Safety and Health Administration.
- The University of Tennessee Health Science Center. The Laboratory Standard | Office of Clinical and Research Safety. UTHSC. [Link]
- University of California, Riverside Environmental Health & Safety.
- Workstation Industries. Fume Hoods: Top 10 Safety Practices.
- OnePointe Solutions. Best Practices for Operating & Maintaining Your Chemical Fume Hood. OnePointe Solutions. [Link]
- American Laboratory Trading. OSHA Standards to Know Before Starting Your Lab.
- Occupational Safety and Health Administration. Laboratory Safety: OSHA Lab Standard. OSHA. [Link]
- Administration for Strategic Preparedness and Response.
- University of Wisconsin-Milwaukee. FUME HOOD USE AND SAFETY PRACTICES. UWM. [Link]
- Lab Manager.
- Chemical Emergency Medical Guidelines.
- Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Cole-Parmer. [Link]
- Chemical Emergency Medical Guidelines. 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. CHEMM. [Link]
- Royal Society of Chemistry. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC. [Link]
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. [Link]
- Sciencemadness Wiki. Proper disposal of chemicals. Sciencemadness. [Link]
- University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. UW–Madison. [Link]
- Open Ukrainian Citation Index. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. OUCI. [Link]
- ResearchGate. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- PubMed. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ehs.fiu.edu [ehs.fiu.edu]
- 10. resources.workstationindustries.com [resources.workstationindustries.com]
- 11. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 12. hvcc.edu [hvcc.edu]
- 13. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. vumc.org [vumc.org]
- 16. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
